Oxopurpureine
説明
This compound has been reported in Annona mucosa, Annona purpurea, and Annona squamosa with data available.
an oxoaporphine from leaves of Annona purpurea; structure in first source
Structure
3D Structure
特性
CAS番号 |
32845-27-5 |
|---|---|
分子式 |
C21H19NO6 |
分子量 |
381.4 g/mol |
IUPAC名 |
4,5,14,15,16-pentamethoxy-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17),14-octaen-8-one |
InChI |
InChI=1S/C21H19NO6/c1-24-13-8-11-12(9-14(13)25-2)18(23)17-15-10(6-7-22-17)19(26-3)21(28-5)20(27-4)16(11)15/h6-9H,1-5H3 |
InChIキー |
AZTLZBDEFBJZQG-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)C3=C(C(=C(C4=C3C(=NC=C4)C2=O)OC)OC)OC)OC |
melting_point |
198 - 202 °C |
他のCAS番号 |
32845-27-5 |
物理的記述 |
Solid |
同義語 |
oxopurpureine |
製品の起源 |
United States |
Foundational & Exploratory
The Core Mechanism of Oxypurinol: An In-depth Technical Guide for Researchers
For Immediate Release
A comprehensive overview of the biochemical action, kinetic properties, and experimental evaluation of Oxypurinol (B62819), a potent xanthine (B1682287) oxidase inhibitor.
Oxypurinol, the primary and active metabolite of allopurinol (B61711), serves as a cornerstone in the management of hyperuricemia and gout. Its therapeutic efficacy is rooted in its potent and specific inhibition of xanthine oxidase, a critical enzyme in the purine (B94841) catabolism pathway responsible for the production of uric acid.[1] This technical guide provides a detailed examination of the mechanism of action of oxypurinol, tailored for researchers, scientists, and drug development professionals.
Biochemical Mechanism of Action
Oxypurinol functions as a structural analog of xanthine, the natural substrate for xanthine oxidase. This enzyme catalyzes the final two steps of purine breakdown: the oxidation of hypoxanthine (B114508) to xanthine, and subsequently, the oxidation of xanthine to uric acid.[2][3] The mechanism of inhibition by oxypurinol is a complex process involving the molybdenum active center of the enzyme.
Initially, allopurinol is metabolized by xanthine oxidase to oxypurinol.[2][3] Oxypurinol then binds tightly to the reduced Mo(IV) state of the molybdenum cofactor in the enzyme's active site.[2][3] This interaction forms a stable, but reversible, complex that effectively blocks the substrate-binding site, thereby preventing the conversion of xanthine to uric acid.[1] Crystallographic studies have elucidated that a direct coordination occurs between the N2 atom of oxypurinol's pyrazole (B372694) ring and the molybdenum atom within the reduced enzyme-inhibitor complex.[1]
Recent studies have indicated that allopurinol may be a more effective inhibitor in vivo than oxypurinol when administered directly. This is attributed to allopurinol's role as a suicide substrate; its oxidation to oxypurinol within the active site leads to a tightly bound complex.[4] In contrast, oxypurinol's binding is significantly weakened when the molybdenum center is reoxidized to Mo(VI), requiring reduction by a substrate for the inhibitory complex to reform.[2][3]
Signaling and Metabolic Pathways
The inhibitory action of oxypurinol directly impacts the purine degradation pathway, leading to a decrease in uric acid production and an accumulation of the more soluble purine precursors, hypoxanthine and xanthine.
Quantitative Data: Inhibition Kinetics and Clinical Efficacy
The inhibitory potency of oxypurinol is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values can vary depending on the experimental conditions.
| Compound | Parameter | Value (µM) | Conditions | Reference |
| Oxypurinol | Ki | 1.29 | Hypoxanthine as substrate, with phenazine (B1670421) methosulfate | [4] |
| Allopurinol | Ki | ~0.1 (10-fold lower than Oxypurinol) | Xanthine as substrate | [4] |
| Allopurinol | IC50 | 2.84 ± 0.41 | In vitro xanthine oxidase inhibitory assay | [5] |
Clinical studies have demonstrated the uric acid-lowering effects of oxypurinol, often in comparison to its parent drug, allopurinol.
| Treatment | Baseline Uric Acid (mg/dL) | Post-treatment Uric Acid (mg/dL) | Mean Reduction (mg/dL) | Study Population | Reference |
| Allopurinol (300 mg) | 8.3 ± 1.4 | 5.4 ± 1.2 | 2.9 | Hyperuricemic patients | [6] |
| Oxypurinol (equimolar to 300 mg Allopurinol) | 8.7 ± 1.4 | 6.0 ± 1.4 | 2.7 | Hyperuricemic patients | [6] |
| Allopurinol (3 mg/kg) | ~7.5 | ~2.5 | ~5.0 | Hyperuricemic mice | [4] |
| Oxypurinol (3 mg/kg) | ~7.5 | ~6.0 | ~1.5 | Hyperuricemic mice | [4] |
| Oxypurinol (10 mg/kg) | ~7.5 | ~2.5 | ~5.0 | Hyperuricemic mice | [4] |
Experimental Protocols
A standard method to determine the inhibitory activity of oxypurinol on xanthine oxidase is the spectrophotometric assay. This in vitro method measures the formation of uric acid, which absorbs light at a wavelength of approximately 295 nm.
Spectrophotometric Assay for Xanthine Oxidase Inhibition
1. Materials:
-
Xanthine Oxidase (from bovine milk or other sources)
-
Xanthine (substrate)
-
Oxypurinol (test inhibitor)
-
Allopurinol (positive control)
-
Potassium Phosphate (B84403) Buffer (e.g., 50-70 mM, pH 7.5)
-
Dimethyl Sulfoxide (DMSO, for dissolving compounds)
-
96-well UV-transparent microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer
2. Reagent Preparation:
-
Buffer: Prepare potassium phosphate buffer to the desired concentration and pH.
-
Xanthine Solution: Dissolve xanthine in the buffer to a final concentration of approximately 150 µM. Gentle warming may be necessary.[7]
-
Xanthine Oxidase Solution: Prepare a fresh solution of xanthine oxidase in cold buffer to a concentration of approximately 0.01-0.1 units/mL immediately before use.[7]
-
Inhibitor Solutions: Prepare stock solutions of oxypurinol and allopurinol in DMSO. Create serial dilutions in the buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration in the assay is low (<1%) to avoid enzyme inhibition.
3. Assay Procedure:
-
Assay Mixture: In each well of the microplate, combine the buffer, the test inhibitor solution (or vehicle for control), and the xanthine oxidase solution.
-
Pre-incubation: Incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for approximately 15 minutes to allow the inhibitor to bind to the enzyme.[7]
-
Reaction Initiation: Start the reaction by adding the xanthine substrate solution to each well.
-
Measurement: Immediately begin monitoring the increase in absorbance at 295 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes.[8]
4. Data Analysis:
-
Calculate the rate of reaction (velocity) from the linear portion of the absorbance versus time plot.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[8]
-
To determine the mode of inhibition (e.g., competitive, non-competitive), the assay can be performed with varying concentrations of both the substrate and the inhibitor, followed by analysis using a Lineweaver-Burk plot.[8]
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for a spectrophotometric xanthine oxidase inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Allopurinol and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. herbmedpharmacol.com [herbmedpharmacol.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
The Central Role of Oxypurinol in Purine Metabolism: A Technical Guide for Researchers
An In-depth Examination of the Mechanism, Kinetics, and Experimental Evaluation of a Key Xanthine (B1682287) Oxidase Inhibitor
For researchers and professionals in drug development, a comprehensive understanding of purine (B94841) metabolism and its modulation is critical in the management of hyperuricemia and related conditions such as gout. Oxypurinol (B62819), the primary active metabolite of allopurinol (B61711), stands as a cornerstone in this therapeutic area. This technical guide provides a detailed exploration of oxypurinol's function, supported by quantitative data, experimental protocols, and visual pathway representations to facilitate advanced research and development.
The Metabolic Genesis and Pharmacokinetic Profile of Oxypurinol
Allopurinol, a structural analog of the purine base hypoxanthine (B114508), is rapidly metabolized in the liver to its pharmacologically active form, oxypurinol (also known as alloxanthine).[1][2][3] This conversion is primarily catalyzed by aldehyde oxidase and to a lesser extent by xanthine oxidase, the very enzyme it ultimately inhibits.[3][4] While allopurinol has a short half-life of approximately 1 to 2 hours, oxypurinol exhibits a significantly longer half-life of around 15 to 23 hours, making it the principal agent responsible for the sustained therapeutic effect of allopurinol. Oxypurinol is primarily cleared from the body by the kidneys.
The following table summarizes key pharmacokinetic parameters for allopurinol and oxypurinol, offering a comparative view of their clinical behavior.
| Parameter | Allopurinol | Oxypurinol | Reference |
| Oral Bioavailability | 79 ± 20% | N/A (Metabolite) | |
| Peak Plasma Levels | 1.5 hours | 4.5 hours | |
| Elimination Half-life (t½) | 1.2 ± 0.3 hours | 23.3 ± 6.0 hours | |
| Apparent Oral Clearance (CL/F) | 15.8 ± 5.2 mL/min/kg | 0.31 ± 0.07 mL/min/kg | |
| Apparent Volume of Distribution (Vd/F) | 1.31 ± 0.41 L/kg | 0.59 ± 0.16 L/kg | |
| Protein Binding | Negligible | Negligible |
Mechanism of Action: Inhibition of Xanthine Oxidase
The primary therapeutic action of oxypurinol lies in its potent inhibition of xanthine oxidase. This enzyme plays a crucial role in the terminal steps of purine catabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid. By blocking this enzymatic activity, oxypurinol effectively reduces the production of uric acid, thereby lowering its concentration in both blood and urine. This reduction in uric acid levels is the cornerstone of treatment for conditions caused by hyperuricemia.
The inhibition of xanthine oxidase by oxypurinol leads to an accumulation of the precursor purines, hypoxanthine and xanthine. These compounds are more soluble than uric acid and are readily excreted. Furthermore, the increased levels of hypoxanthine can be reutilized in the purine salvage pathway for the synthesis of nucleotides, a process that contributes to a feedback inhibition of de novo purine synthesis.
Quantitative Analysis of Xanthine Oxidase Inhibition
The inhibitory potency of oxypurinol on xanthine oxidase can be quantified through various kinetic parameters. While specific values can vary depending on experimental conditions, the following table presents indicative data.
| Parameter | Value | Description | Reference |
| IC50 | Varies | Concentration of inhibitor required to reduce enzyme activity by 50%. | |
| Ki | Varies | Inhibition constant, reflecting the binding affinity of the inhibitor to the enzyme. | |
| C50 (in vivo) | 24.61 - 36.58 µM | Plasma concentration of oxypurinol for 50% inhibition of xanthine oxidase. |
Experimental Protocols
Spectrophotometric Assay for Xanthine Oxidase Activity
A common method to determine xanthine oxidase activity and the inhibitory effect of compounds like oxypurinol is through a spectrophotometric assay that measures the formation of uric acid.
Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid, which has a characteristic absorbance at 290 nm. The rate of increase in absorbance at this wavelength is directly proportional to the enzyme's activity.
Materials:
-
Xanthine Oxidase
-
Xanthine solution (substrate)
-
Phosphate (B84403) buffer (e.g., 0.05 M, pH 7.5)
-
Oxypurinol solution (inhibitor)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer and xanthine solution in a quartz cuvette.
-
Add a known concentration of xanthine oxidase to initiate the reaction.
-
Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 290 nm over time at a constant temperature (e.g., 25°C).
-
To determine the inhibitory effect of oxypurinol, pre-incubate the enzyme with varying concentrations of oxypurinol for a set period before adding the xanthine substrate.
-
Calculate the rate of reaction (ΔA290/min) from the linear portion of the absorbance curve.
-
The percentage of inhibition can be calculated by comparing the reaction rates in the presence and absence of the inhibitor.
Quantification of Oxypurinol in Plasma by HPLC
Therapeutic drug monitoring of oxypurinol is crucial for optimizing gout treatment. High-performance liquid chromatography (HPLC) is a standard method for this purpose.
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. A UV detector is commonly used for the quantification of oxypurinol.
Materials:
-
HPLC system with a UV detector
-
C18 analytical column
-
Mobile phase (e.g., a mixture of buffer and organic solvent)
-
Plasma samples from patients
-
Oxypurinol standard solutions
-
Internal standard
-
Protein precipitation agent (e.g., trichloroacetic acid)
Procedure:
-
Sample Preparation:
-
To a known volume of plasma, add an internal standard.
-
Add a protein precipitation agent to remove plasma proteins.
-
Vortex and centrifuge the sample.
-
Collect the supernatant for analysis.
-
-
Standard Curve Preparation:
-
Prepare a series of standard solutions with known concentrations of oxypurinol in blank plasma.
-
Process these standards in the same way as the patient samples.
-
-
HPLC Analysis:
-
Inject the prepared sample supernatant and standards onto the HPLC column.
-
Elute the components with the mobile phase at a constant flow rate.
-
Detect oxypurinol and the internal standard using the UV detector at a specific wavelength (e.g., 254 nm).
-
-
Quantification:
-
Construct a standard curve by plotting the peak area ratio of oxypurinol to the internal standard against the concentration of the standards.
-
Determine the concentration of oxypurinol in the patient samples by interpolating their peak area ratios on the standard curve.
-
Conclusion
Oxypurinol's role as a potent inhibitor of xanthine oxidase is central to its therapeutic efficacy in managing hyperuricemia. Its long half-life ensures sustained inhibition of uric acid production. A thorough understanding of its pharmacokinetics, mechanism of action, and the experimental methods for its evaluation is paramount for researchers and clinicians working to optimize existing therapies and develop novel treatments for purine metabolism disorders. The provided data, protocols, and pathway visualizations serve as a foundational resource for these endeavors.
References
The Discovery and Synthesis of Oxypurinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxypurinol (B62819), the primary active metabolite of allopurinol (B61711), is a potent inhibitor of xanthine (B1682287) oxidase, a critical enzyme in the purine (B94841) catabolism pathway. Its discovery was a pivotal moment in the management of hyperuricemia and gout. This technical guide provides an in-depth overview of the discovery of oxypurinol, its chemical synthesis, and its mechanism of action. Detailed experimental protocols for its synthesis are provided, along with a comprehensive summary of quantitative data. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this crucial therapeutic agent.
Discovery and Development
The journey to the discovery of oxypurinol is intrinsically linked to the development of allopurinol. In the mid-20th century, researchers George Hitchings and Gertrude Elion, pioneers of rational drug design, were investigating purine analogs for their potential as anticancer agents. Their work led to the synthesis of allopurinol, a structural isomer of hypoxanthine (B114508).
Initially, allopurinol was explored as a potentiator for the leukemia drug 6-mercaptopurine, as it was found to inhibit xanthine oxidase, the enzyme responsible for metabolizing 6-mercaptopurine. During clinical trials, a significant and consistent side effect of allopurinol was observed: a marked reduction in serum and urinary uric acid levels. This serendipitous finding shifted the focus of allopurinol's development towards the treatment of hyperuricemia and gout.
Further investigation revealed that allopurinol itself is a substrate for xanthine oxidase and is rapidly metabolized in the liver to its major and more potent active metabolite, oxypurinol, also known as alloxanthine.[1][2] Oxypurinol possesses a longer half-life than allopurinol (approximately 15 hours compared to 1-2 hours for allopurinol) and is a more potent inhibitor of xanthine oxidase, making it the primary mediator of allopurinol's therapeutic effects.[2]
Chemical Synthesis of Oxypurinol
The chemical synthesis of oxypurinol can be achieved through two primary routes: the synthesis of its precursor, allopurinol, followed by oxidation, or a more direct synthesis of the oxypurinol scaffold.
Synthesis via Allopurinol Intermediate
A common and well-established method for producing oxypurinol involves the synthesis of allopurinol, which is subsequently oxidized.
2.1.1. Synthesis of Allopurinol
The synthesis of allopurinol typically starts from readily available small molecules and proceeds through the formation of a pyrazole (B372694) intermediate, followed by cyclization to form the pyrazolo[3,4-d]pyrimidine core. A representative synthetic scheme is outlined below:
2.1.2. Oxidation of Allopurinol to Oxypurinol
The conversion of allopurinol to oxypurinol can be achieved through enzymatic or chemical oxidation. For laboratory and industrial-scale synthesis, enzymatic oxidation using xanthine oxidase is a common method.
Direct Synthesis of Oxypurinol
A more direct route to oxypurinol (1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione) involves the cyclization of 3-amino-4-pyrazolecarboxamide with urea (B33335). This method bypasses the synthesis and subsequent oxidation of allopurinol.
Experimental Protocols
Synthesis of Allopurinol
This protocol is a general representation based on established synthetic methods.
Step 1: Synthesis of 3-amino-4-pyrazolecarboxamide hemisulfate
-
To a reaction vessel, add cyanoacetamide, triethyl orthoformate, and morpholine.
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture and add hydrazine hydrate.
-
Acidify the mixture with sulfuric acid to a pH of approximately 1.5 to precipitate the hemisulfate salt of 3-amino-4-pyrazolecarboxamide.
-
Filter the precipitate, wash with cold water and acetone, and dry under vacuum.
Step 2: Synthesis of Allopurinol
-
In a reaction vessel, combine 3-amino-4-pyrazolecarboxamide hemisulfate and formamide.
-
Heat the mixture to 180-190°C for approximately 45 minutes.
-
Cool the reaction mixture to room temperature.
-
Filter the crude allopurinol, wash with ethanol, and recrystallize from water to obtain the purified product.
Enzymatic Synthesis of Oxypurinol from Allopurinol
-
Prepare a solution of allopurinol in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5).
-
Add a solution of xanthine oxidase to the allopurinol solution.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C).
-
Monitor the conversion of allopurinol to oxypurinol using a suitable analytical method such as HPLC.
-
Once the reaction is complete, the oxypurinol can be purified using techniques like column chromatography.
Direct Synthesis of Oxypurinol
-
Combine 5-amino-1H-pyrazole-4-carboxylic acid amide and urea in a reaction vessel.
-
Heat the mixture to 190°C for 2 hours.
-
After the reaction, cool the mixture and purify the resulting oxypurinol, for instance by recrystallization.
Quantitative Data
The following tables summarize key quantitative data related to the synthesis and activity of oxypurinol.
Table 1: Synthesis Yields
| Reaction Step | Product | Reported Yield (%) |
| Synthesis of Allopurinol from 3-amino-4-pyrazolecarboxamide | Allopurinol | 81-96% |
| Direct Synthesis of Oxypurinol from 5-amino-1H-pyrazole-4-carboxylic acid amide and urea | Oxypurinol | ~75% |
Table 2: Pharmacokinetic Properties
| Parameter | Allopurinol | Oxypurinol |
| Plasma Half-life | 1-2 hours | 15 hours |
| Metabolism | Rapidly metabolized to oxypurinol | Slowly excreted by the kidneys |
| Protein Binding | Negligible | Negligible |
Table 3: Xanthine Oxidase Inhibition
| Compound | Inhibition Constant (Ki) | IC50 |
| Oxypurinol | 35 nM (Human Xanthine Dehydrogenase/Oxidase) | ~15.2 µM |
Mechanism of Action: Xanthine Oxidase Inhibition
Oxypurinol exerts its therapeutic effect by inhibiting xanthine oxidase, a key enzyme in the purine catabolism pathway. This pathway is responsible for the breakdown of purines, ultimately leading to the formation of uric acid.
Xanthine oxidase catalyzes the final two steps of this pathway: the oxidation of hypoxanthine to xanthine and the subsequent oxidation of xanthine to uric acid. Oxypurinol, being a structural analog of xanthine, acts as a potent competitive inhibitor of this enzyme.[3] It binds tightly to the molybdenum center in the active site of the reduced form of xanthine oxidase, forming a stable complex. This effectively blocks the enzyme's activity, leading to a decrease in uric acid production.[3]
Conclusion
The discovery of oxypurinol as the active metabolite of allopurinol marked a significant advancement in the treatment of hyperuricemia and gout. Understanding its synthesis and mechanism of action is crucial for researchers and drug development professionals. The synthetic routes presented, along with the detailed experimental protocols and quantitative data, provide a solid foundation for further research and development in this area. The potent and long-lasting inhibition of xanthine oxidase by oxypurinol remains a cornerstone of therapy for conditions associated with elevated uric acid levels.
References
The Pharmacological Profile of Oxypurinol: A Preclinical Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxypurinol (B62819), the primary and active metabolite of allopurinol (B61711), is a potent inhibitor of xanthine (B1682287) oxidase, a critical enzyme in the purine (B94841) catabolism pathway.[1][2][3] By blocking the terminal steps of uric acid synthesis, oxypurinol plays a central role in the management of hyperuricemia and gout.[2][4] This technical guide provides an in-depth overview of the preclinical pharmacological profile of oxypurinol, focusing on its mechanism of action, pharmacokinetic and pharmacodynamic properties, and the experimental methodologies used for its evaluation.
Core Mechanism of Action: Xanthine Oxidase Inhibition
Oxypurinol exerts its therapeutic effect by inhibiting xanthine oxidase, the enzyme responsible for the oxidation of hypoxanthine (B114508) to xanthine and subsequently xanthine to uric acid. This inhibition reduces the production of uric acid, thereby lowering its concentration in the blood and urine.
The mechanism of inhibition is complex. Oxypurinol, a structural analog of xanthine, acts as a competitive inhibitor. It binds tightly to the reduced molybdenum (Mo(IV)) center within the active site of xanthine oxidase, forming a stable complex that prevents the enzyme from processing its natural substrates. This leads to a decrease in uric acid formation and an increase in the levels of the more soluble purine precursors, hypoxanthine and xanthine.
Signaling Pathway: Purine Catabolism and Oxypurinol's Point of Inhibition
Caption: Inhibition of the purine degradation pathway by oxypurinol.
Quantitative Pharmacological Data
The inhibitory potency and pharmacokinetic profile of oxypurinol have been characterized in various preclinical studies. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibition of Xanthine Oxidase by Oxypurinol
| Parameter | Value | Enzyme Source | Substrate | Conditions | Reference(s) |
| Ki | 35 nM | Human Xanthine Dehydrogenase/Oxidase | - | - | |
| Ki | 6.35 ± 0.96 µM | Bovine Milk Xanthine Oxidase (XO form) | Xanthine | - | |
| Ki | 4.60 ± 0.87 µM | Bovine Milk Xanthine Dehydrogenase (XDH form) | Xanthine | - | |
| Ki | 3.15 ± 0.22 µM | Bovine Milk Xanthine Dehydrogenase (XDH form) | Hypoxanthine | - | |
| IC50 | ~15.2 µM | In vitro assay | - | Compared to allopurinol at 8.4 µM |
Table 2: Preclinical Pharmacokinetic Parameters of Oxypurinol in Animal Models
| Species | Dosing | Tmax | Cmax | Vd/F | CL/F | Elimination Half-life (t½) | Reference(s) |
| Dog | 10 mg/kg allopurinol (oral) | 1.9 hours | 6.43 ± 0.18 µg/mL | 1.17 ± 0.07 L/kg | - | - | |
| Rat | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | |
| Mouse | 3 mg/kg or 10 mg/kg (intraperitoneal) | Not specified | Not specified | Not specified | Not specified | Not specified |
Note: Preclinical pharmacokinetic data for oxypurinol administered directly is limited, as it is most often studied as the active metabolite of allopurinol. The data for dogs reflects the pharmacokinetics of allopurinol, with Cmax referring to allopurinol.
Experimental Protocols
In Vitro Xanthine Oxidase Inhibition Assay (Spectrophotometric Method)
This protocol outlines a common method to determine the inhibitory activity of oxypurinol on xanthine oxidase by measuring the formation of uric acid.
1. Materials:
-
Xanthine Oxidase (from bovine milk or other sources)
-
Xanthine (substrate)
-
Oxypurinol (test inhibitor)
-
Allopurinol (positive control)
-
Potassium Phosphate (B84403) Buffer (e.g., 50-100 mM, pH 7.5-7.8)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
-
UV-Vis Spectrophotometer
-
96-well UV-transparent microplates or quartz cuvettes
2. Reagent Preparation:
-
Prepare a stock solution of xanthine in the phosphate buffer.
-
Prepare a stock solution of oxypurinol and allopurinol in DMSO.
-
Prepare a working solution of xanthine oxidase in cold phosphate buffer immediately before use.
3. Assay Procedure:
-
In a 96-well plate or cuvettes, add the phosphate buffer, varying concentrations of oxypurinol (or allopurinol/vehicle control), and the xanthine oxidase solution.
-
Pre-incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for a specified time (e.g., 10-15 minutes).
-
Initiate the enzymatic reaction by adding the xanthine substrate solution.
-
Immediately monitor the increase in absorbance at 290 nm or 295 nm over a set period (e.g., 5-10 minutes). The rate of absorbance increase corresponds to the rate of uric acid formation.
4. Data Analysis:
-
Calculate the rate of reaction for the control and each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a dose-response curve.
-
To determine the mode of inhibition, perform the assay with varying concentrations of both the substrate and inhibitor and analyze the data using a Lineweaver-Burk plot.
Experimental Workflow: In Vitro Enzyme Inhibition Assay
Caption: General workflow for an in vitro xanthine oxidase inhibition assay.
In Vivo Pharmacokinetic and Pharmacodynamic Studies in Animal Models
1. Animal Models:
-
Commonly used species include mice and rats for efficacy and initial pharmacokinetic screening, and dogs for more detailed pharmacokinetic and toxicological assessments.
-
Hyperuricemia can be induced in rodents using a uricase inhibitor such as potassium oxonate.
2. Dosing and Sample Collection:
-
Oxypurinol or its parent drug, allopurinol, is typically administered via oral gavage or intraperitoneal injection.
-
Blood samples are collected at various time points post-administration via standard procedures (e.g., tail vein, retro-orbital sinus, or jugular vein cannulation).
-
Plasma is separated by centrifugation and stored frozen until analysis.
3. Bioanalytical Method:
-
Plasma concentrations of oxypurinol and allopurinol are typically quantified using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) or mass spectrometry (MS/MS) detection.
-
The method should be validated for linearity, accuracy, precision, and stability.
4. Pharmacokinetic Analysis:
-
Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC (area under the curve), clearance (CL/F), and volume of distribution (Vd/F).
5. Pharmacodynamic Assessment:
-
Plasma or serum uric acid levels are measured at different time points after drug administration to assess the urate-lowering effect.
-
The relationship between oxypurinol plasma concentration and the reduction in uric acid levels can be modeled to understand the exposure-response relationship.
Conclusion
Oxypurinol is a well-characterized inhibitor of xanthine oxidase with a clear mechanism of action. Preclinical studies have established its in vitro potency and have begun to delineate its pharmacokinetic and pharmacodynamic properties in various animal models. The experimental protocols described herein provide a foundation for the continued investigation and development of xanthine oxidase inhibitors. A thorough understanding of oxypurinol's pharmacological profile is essential for designing and interpreting preclinical studies aimed at developing novel therapies for conditions associated with hyperuricemia.
References
In Vitro Effects of Oxypurinol on Xanthine Oxidase Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxypurinol (B62819), the primary active metabolite of allopurinol (B61711), is a potent inhibitor of xanthine (B1682287) oxidase, the terminal enzyme in the purine (B94841) catabolism pathway responsible for uric acid production.[1] Elevated uric acid levels are a key factor in the pathogenesis of gout and hyperuricemia. This technical guide provides a comprehensive overview of the in vitro effects of oxypurinol on xanthine oxidase activity, including its mechanism of action, enzyme inhibition kinetics, and detailed experimental protocols for its evaluation.
Introduction: The Role of Xanthine Oxidase in Purine Metabolism
Xanthine oxidoreductase (XOR) is a metalloenzyme that plays a crucial role in the final two steps of purine metabolism. It catalyzes the oxidation of hypoxanthine (B114508) to xanthine and subsequently xanthine to uric acid.[2] In humans, XOR exists in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO). The XO form utilizes molecular oxygen as an electron acceptor, which leads to the production of reactive oxygen species (ROS) like superoxide (B77818) and hydrogen peroxide.[1] The overproduction of uric acid can lead to hyperuricemia, a condition characterized by the deposition of monosodium urate crystals in joints and tissues, resulting in the inflammatory condition known as gout.[1] Therefore, the inhibition of xanthine oxidase is a key therapeutic strategy for managing hyperuricemia and gout.
Mechanism of Action of Oxypurinol
Oxypurinol functions as a potent inhibitor of xanthine oxidase by acting as a structural analog of its substrate, xanthine.[1] Its inhibitory action involves a multi-step process:
-
Competitive Binding: Oxypurinol initially binds to the active site of xanthine oxidase in a competitive manner, vying with the natural substrates, hypoxanthine and xanthine.
-
Enzyme Reduction and Complex Formation: In the course of the reaction, the molybdenum center (Mo(VI)) at the active site of the enzyme is reduced to Mo(IV). In this reduced state, oxypurinol binds tightly to the molybdenum center, forming a stable enzyme-inhibitor complex.
-
Inhibition of Urate Production: This stable complex effectively blocks the active site, preventing the enzyme from catalyzing the conversion of xanthine to uric acid and thereby reducing uric acid production.
It is noteworthy that for the reformation of this inhibitory complex, the enzyme needs to be in its reduced state, which can be achieved through the presence of substrates like xanthine, hypoxanthine, or allopurinol.
The following diagram illustrates the purine degradation pathway and the point of inhibition by oxypurinol.
Caption: Purine degradation pathway and inhibition by oxypurinol.
Quantitative Data: In Vitro Inhibition of Xanthine Oxidase by Oxypurinol
The inhibitory potency of oxypurinol against xanthine oxidase has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters used to describe its efficacy.
| Parameter | Value | Enzyme Source | Substrate | Comments | Reference |
| IC50 | ~15.2 µM | Not Specified | Not Specified | Compared to allopurinol at 8.4 µM. | |
| Ki | 6.35 ± 0.96 µM | Bovine Milk Xanthine Dehydrogenase/Oxidase | Not Specified | ||
| Ki | 4.60 ± 0.87 µM | Bovine Milk Xanthine Oxidase (XO form) | Xanthine | ||
| Ki | 3.15 ± 0.22 µM | Bovine Milk Xanthine Dehydrogenase (XDH form) | Hypoxanthine |
Experimental Protocols
The following sections detail standardized in vitro methods to assess the inhibitory activity of oxypurinol on xanthine oxidase.
Spectrophotometric Assay for Xanthine Oxidase Inhibition
This common in vitro method determines the inhibitory activity of oxypurinol by monitoring the formation of uric acid, which absorbs light at 290-295 nm.
Materials:
-
Xanthine Oxidase (from bovine milk or other sources)
-
Xanthine (substrate)
-
Oxypurinol (inhibitor)
-
Potassium Phosphate (B84403) Buffer (e.g., 50 mM, pH 7.5)
-
Dimethyl Sulfoxide (DMSO, for dissolving inhibitor)
-
UV-Vis Spectrophotometer
-
96-well UV-transparent microplates or quartz cuvettes
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of xanthine in the potassium phosphate buffer.
-
Prepare a stock solution of oxypurinol in DMSO. Further dilutions can be made in the phosphate buffer.
-
Prepare a working solution of xanthine oxidase in cold phosphate buffer immediately before use.
-
-
Assay Setup:
-
In a 96-well plate or cuvettes, prepare reaction mixtures containing the potassium phosphate buffer, xanthine solution, and varying concentrations of oxypurinol.
-
Include a positive control with a known xanthine oxidase inhibitor (e.g., allopurinol) and a negative control without any inhibitor.
-
-
Enzyme Reaction and Measurement:
-
Pre-incubate the assay mixtures at a constant temperature (e.g., 25°C or 37°C) for a few minutes.
-
Initiate the reaction by adding the xanthine oxidase solution to each well/cuvette.
-
Immediately monitor the increase in absorbance at 290 nm or 295 nm over a set period (e.g., 5-10 minutes) using the spectrophotometer. The rate of increase in absorbance corresponds to the rate of uric acid formation.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each concentration of oxypurinol.
-
Determine the percentage of inhibition for each oxypurinol concentration relative to the negative control.
-
To determine the IC50 value, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.
-
For determining the mode of inhibition (e.g., competitive), perform the assay with varying concentrations of both the substrate (xanthine) and the inhibitor (oxypurinol) and analyze the data using a Lineweaver-Burk plot.
-
The following diagram outlines the workflow for a typical spectrophotometric xanthine oxidase inhibition assay.
Caption: Workflow for a spectrophotometric xanthine oxidase inhibition assay.
Fluorometric Assay for Xanthine Oxidase Inhibition
This assay offers a highly sensitive alternative to the spectrophotometric method. It is based on a coupled enzymatic reaction where xanthine oxidase first produces hydrogen peroxide (H2O2) during the oxidation of its substrate. The H2O2 then reacts with a probe in the presence of horseradish peroxidase (HRP) to produce a highly fluorescent product.
Materials:
-
Xanthine Oxidase
-
Xanthine or Hypoxanthine (substrate)
-
Oxypurinol (inhibitor)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Horseradish Peroxidase (HRP)
-
Fluorescent Probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)
-
Fluorometric Plate Reader
-
Black 96-well plates with clear bottoms
Procedure:
-
Preparation of Reagents:
-
Prepare all reagents, including standards, samples, and controls, as per the assay kit manufacturer's instructions.
-
Prepare serial dilutions of oxypurinol.
-
-
Assay Protocol:
-
Add the appropriate volume of assay buffer, substrate, HRP, and the fluorescent probe to each well of the 96-well plate.
-
Add the various concentrations of oxypurinol to the respective wells.
-
Initiate the reaction by adding the xanthine oxidase solution.
-
Incubate the plate at the recommended temperature (e.g., 25°C or 37°C), protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., λex = 535 nm / λem = 587 nm) at multiple time points.
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase for each well.
-
Determine the percentage of inhibition and the IC50 value as described for the spectrophotometric assay.
-
The logical relationship in the mechanism of inhibition is depicted in the diagram below.
Caption: Mechanism of xanthine oxidase inhibition by oxypurinol.
Conclusion
Oxypurinol is a well-established and potent inhibitor of xanthine oxidase, acting through a competitive mechanism that involves the formation of a tightly bound complex with the reduced form of the enzyme. Its long half-life ensures sustained inhibition, making it a cornerstone in the management of hyperuricemia and gout. A thorough understanding of its mechanism of action, supported by robust kinetic data and standardized experimental protocols, is essential for the continued development of novel xanthine oxidase inhibitors and the optimization of existing therapeutic strategies.
References
An In-depth Technical Guide to the Structural Analysis and Chemical Properties of Oxypurinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxypurinol (B62819), the principal active metabolite of allopurinol (B61711), is a potent inhibitor of xanthine (B1682287) oxidase, the pivotal enzyme in purine (B94841) catabolism that produces uric acid.[1][2] Elevated uric acid levels are implicated in hyperuricemia and gout.[1] This technical guide provides a comprehensive examination of the structural characteristics and chemical properties of oxypurinol, intended to support research and drug development efforts. It details the molecule's structural analysis, physicochemical properties, and its mechanism of action. This guide also includes detailed experimental protocols for the analysis of oxypurinol and its inhibitory effects on xanthine oxidase, supported by quantitative data and visual diagrams to facilitate understanding.
Structural Analysis
Oxypurinol, with the IUPAC name 1,7-dihydropyrazolo[5,4-d]pyrimidine-4,6-dione, is a heterocyclic compound belonging to the xanthine class of organic compounds.[2][3] It is a structural analog of the natural purine base, hypoxanthine (B114508).[2]
Molecular Structure
The chemical formula for oxypurinol is C₅H₄N₄O₂.[4] Its structure consists of a pyrazole (B372694) ring fused to a pyrimidine (B1678525) ring.
Caption: 2D Chemical Structure of Oxypurinol.
Crystallographic Data
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| N1-C6 | 1.38 | C6-N1-C2 | 116.3 |
| C6-N5 | 1.32 | N1-C2-N3 | 128.8 |
| N5-C4 | 1.39 | C2-N3-C4 | 112.1 |
| C4-N9 | 1.38 | N3-C4-N9 | 126.2 |
| N9-C8 | 1.33 | C4-N9-C8 | 104.2 |
| C8-N7 | 1.36 | N9-C8-N7 | 114.7 |
| N7-C4 | 1.38 | C8-N7-C4 | 103.8 |
| C2-N3 | 1.33 | N7-C4-N5 | 111.1 |
| C2-N1 | 1.36 | C4-N5-C6 | 117.9 |
| C4-C5 | 1.40 | N5-C6-N1 | 128.0 |
Note: Data presented is for allopurinol as a structural analogue and is derived from computational studies.[5][6]
Chemical and Physical Properties
The physicochemical properties of oxypurinol are crucial for its pharmacokinetic and pharmacodynamic profiles.
| Property | Value | Source |
| Molecular Formula | C₅H₄N₄O₂ | [4] |
| Molecular Weight | 152.11 g/mol | [4] |
| Appearance | White crystals | [4] |
| Melting Point | >300 °C | [3] |
| pKa (Strongest Acidic) | 6.25 | [2] |
| pKa (Strongest Basic) | 2.09 | [2] |
| Water Solubility | 4.58 mg/mL | [2] |
| logP | -0.65 | [2] |
| Polar Surface Area | 82.59 Ų | [2] |
| Hydrogen Bond Donor Count | 3 | [2] |
| Hydrogen Bond Acceptor Count | 5 | [2] |
| Rotatable Bond Count | 0 | [2] |
Spectroscopic Data
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic molecules.
¹H NMR (600 MHz, DMSO-d₆): A single prominent peak is observed in the ¹H NMR spectrum of oxypurinol in DMSO-d₆.
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 8.32 | Singlet | Aromatic CH |
Note: The protons on the nitrogen atoms are often broad and may exchange with solvent, making them difficult to observe or assign definitively without further experiments.[3]
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
| Chemical Shift (ppm) | Assignment |
| 155.0 | C=O |
| 151.0 | C=O |
| 148.0 | Aromatic C |
| 135.0 | Aromatic C |
| 112.0 | Aromatic C |
Note: The assignments are predicted based on typical chemical shifts for similar structures and may require 2D NMR experiments for unambiguous confirmation.
Mass Spectrometry
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a molecule. In tandem mass spectrometry (MS/MS), precursor ions are fragmented to provide structural information.
LC-ESI-MS/MS (Positive Ion Mode):
| Precursor Ion (m/z) | Product Ions (m/z) | Interpretation |
| 153.1 [M+H]⁺ | 136.0, 107.1, 94.0 | Loss of NH₃, further fragmentation |
The fragmentation of the protonated oxypurinol molecule often involves the loss of small neutral molecules like ammonia (B1221849) (NH₃).[7]
Mechanism of Action: Xanthine Oxidase Inhibition
Oxypurinol's therapeutic effect stems from its potent inhibition of xanthine oxidase. This enzyme catalyzes the final two steps of purine metabolism: the oxidation of hypoxanthine to xanthine and then xanthine to uric acid.[1] By inhibiting this enzyme, oxypurinol reduces the production of uric acid.[2]
Caption: Inhibition of the purine catabolism pathway by oxypurinol.
Experimental Protocols
Spectrophotometric Xanthine Oxidase Inhibition Assay
This protocol describes a common in vitro method to determine the inhibitory activity of oxypurinol on xanthine oxidase by monitoring the formation of uric acid, which absorbs light at approximately 295 nm.
Materials:
-
Xanthine Oxidase (from bovine milk or other source)
-
Xanthine (substrate)
-
Oxypurinol (test inhibitor)
-
Allopurinol (positive control)
-
Potassium phosphate (B84403) buffer (e.g., 50-100 mM, pH 7.5)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
-
UV-Vis spectrophotometer or microplate reader
-
96-well UV-transparent microplates or quartz cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of xanthine in the phosphate buffer. Gentle heating may be necessary for dissolution.
-
Prepare stock solutions of oxypurinol and allopurinol in DMSO.
-
Prepare serial dilutions of the inhibitor stock solutions in phosphate buffer to achieve the desired final concentrations.
-
Prepare a working solution of xanthine oxidase in cold phosphate buffer immediately before use.
-
-
Assay Reaction:
-
In a microplate well or cuvette, combine the phosphate buffer, the inhibitor solution (or vehicle for control), and the xanthine oxidase solution.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for inhibitor binding.
-
Initiate the reaction by adding the xanthine substrate solution.
-
-
Data Acquisition:
-
Immediately measure the increase in absorbance at 295 nm over time (e.g., every 30 seconds for 5-10 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) from the linear portion of the curve.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Caption: General workflow for a spectrophotometric xanthine oxidase inhibition assay.
Quantification of Oxypurinol by LC-MS/MS
This protocol outlines a general procedure for the sensitive and selective quantification of oxypurinol in a biological matrix such as human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
LC-MS/MS system (e.g., triple quadrupole)
-
Analytical column (e.g., C18 reversed-phase)
-
Oxypurinol analytical standard
-
Stable isotope-labeled internal standard (e.g., Oxypurinol-¹³C,¹⁵N₂)
-
Human plasma
-
Formic acid
-
Methanol
-
Water (HPLC grade)
-
Protein precipitation agent (e.g., trichloroacetic acid or cold acetonitrile)
Procedure:
-
Standard and Sample Preparation:
-
Prepare stock solutions of oxypurinol and the internal standard in a suitable solvent (e.g., methanol).
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of oxypurinol.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
For plasma samples, add a fixed amount of the internal standard solution.
-
-
Sample Extraction (Protein Precipitation):
-
To the plasma sample (containing the internal standard), add a protein precipitation agent (e.g., 3 volumes of cold acetonitrile).
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen or analyze directly after dilution.
-
Reconstitute the dried extract in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatography: Inject the reconstituted sample onto the LC system. Use a suitable mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve chromatographic separation of oxypurinol from other matrix components.
-
Mass Spectrometry: Operate the mass spectrometer in positive or negative electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for oxypurinol and its internal standard using Multiple Reaction Monitoring (MRM).
-
-
Data Analysis:
-
Integrate the peak areas for oxypurinol and the internal standard.
-
Calculate the peak area ratio of oxypurinol to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of oxypurinol in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Caption: General workflow for the quantification of oxypurinol in plasma by LC-MS/MS.
Conclusion
This technical guide has provided a detailed overview of the structural and chemical properties of oxypurinol. The information on its molecular structure, physicochemical characteristics, and spectroscopic data serves as a valuable resource for its identification and characterization. The elucidation of its mechanism of action as a xanthine oxidase inhibitor, along with detailed experimental protocols, offers a solid foundation for further research into its therapeutic applications and for the development of new analytical methods. The provided data and visualizations are intended to support the work of researchers, scientists, and drug development professionals in the field of purine metabolism and related disorders.
References
- 1. Oxypurinol | C5H4N4O2 | CID 135398752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Investigation of the Inhibition Mechanism of Xanthine Oxidoreductase by Oxipurinol: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxipurinol - Wikipedia [en.wikipedia.org]
- 5. iosrjournals.org [iosrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous analysis of allopurinol and oxypurinol using a validated liquid chromatography–tandem mass spectrometry method in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of Oxypurinol: An Early-Stage Research Compendium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxypurinol (B62819), the primary active metabolite of the widely-prescribed gout medication allopurinol (B61711), is a potent inhibitor of the enzyme xanthine (B1682287) oxidase.[1] Xanthine oxidase plays a crucial role in the purine (B94841) degradation pathway, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid.[1] The therapeutic application of oxypurinol has historically been centered on its uric acid-lowering effects in the management of hyperuricemia and gout.[1] However, emerging early-stage research has illuminated a broader therapeutic potential for oxypurinol, extending to conditions associated with oxidative stress, such as cardiovascular diseases and ischemia-reperfusion injury. This technical guide provides an in-depth overview of the foundational preclinical and early clinical research into oxypurinol, presenting key quantitative data, detailed experimental methodologies, and visualizations of the core biological pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative data from early-stage research on oxypurinol, focusing on its pharmacokinetic properties and its inhibitory effects on xanthine oxidase.
Table 1: Pharmacokinetic Parameters of Oxypurinol
| Parameter | Value | Species/Conditions | Source(s) |
| Elimination Half-Life (t½) | ~23 hours | Humans with normal renal function | [2][3] |
| Apparent Volume of Distribution (Vd/Fm) | ~43 L | Healthy human subjects | |
| Apparent Oral Clearance (CL/F) | 0.31 ± 0.07 mL/min/kg | Humans with normal renal function | |
| Fraction of Allopurinol Metabolized to Oxypurinol (Fm) | ~90% | Humans | |
| Primary Route of Excretion | Renal | Humans |
Table 2: In Vitro Inhibition of Xanthine Oxidase by Oxypurinol
| Parameter | Value | Enzyme Source/Conditions | Source(s) |
| Ki | 35 nM | Human Xanthine Dehydrogenase/Oxidase | |
| Ki | 6.35 ± 0.96 µM | Bovine Milk Xanthine Oxidase (XO form), Substrate: Xanthine | |
| Ki | 4.60 ± 0.87 µM | Bovine Milk Xanthine Dehydrogenase (XDH form), Substrate: Xanthine | |
| Ki | 3.15 ± 0.22 µM | Bovine Milk Xanthine Dehydrogenase (XDH form), Substrate: Hypoxanthine | |
| IC50 | ~15.2 µM | In vitro assay | |
| Inhibition Type | Competitive |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in early-stage oxypurinol research.
Spectrophotometric Assay for Xanthine Oxidase Inhibition
This protocol describes a common in vitro method to determine the inhibitory activity of oxypurinol on xanthine oxidase by monitoring the formation of uric acid, which absorbs light at approximately 295 nm.
Materials:
-
Xanthine Oxidase (from bovine milk or other sources)
-
Xanthine (substrate)
-
Oxypurinol (inhibitor)
-
Potassium Phosphate (B84403) Buffer (e.g., 50 mM, pH 7.5)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
-
UV-Vis Spectrophotometer
-
96-well UV-transparent microplates or quartz cuvettes
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of xanthine in the potassium phosphate buffer.
-
Prepare a stock solution of oxypurinol in DMSO.
-
Prepare a working solution of xanthine oxidase in cold phosphate buffer immediately before use.
-
-
Assay Setup:
-
In a 96-well plate or cuvettes, prepare a reaction mixture containing the phosphate buffer, xanthine solution, and varying concentrations of oxypurinol (or vehicle control).
-
Include a blank for each concentration containing all components except the enzyme.
-
Also, prepare a positive control with a known xanthine oxidase inhibitor like allopurinol and a negative control without any inhibitor.
-
-
Enzyme Reaction and Measurement:
-
Pre-incubate the assay mixtures at a constant temperature (e.g., 25°C or 37°C) for a few minutes.
-
Initiate the reaction by adding the xanthine oxidase solution to each well/cuvette.
-
Immediately monitor the increase in absorbance at 295 nm over a set period (e.g., 5-10 minutes) using the spectrophotometer. The rate of increase in absorbance corresponds to the rate of uric acid formation.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each oxypurinol concentration.
-
Determine the percentage of inhibition for each concentration relative to the control.
-
To determine the IC50 value, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.
-
For determining the mode of inhibition, perform the assay with varying concentrations of both the substrate (xanthine) and the inhibitor (oxypurinol) and analyze the data using a Lineweaver-Burk plot.
-
Animal Model of Renal Ischemia-Reperfusion Injury
This protocol outlines a general procedure for inducing renal ischemia-reperfusion (I/R) injury in a mouse model to evaluate the protective effects of oxypurinol.
Materials:
-
C57BL/6 male mice
-
Oxypurinol
-
Vehicle (e.g., DMSO)
-
Anesthetics (e.g., ketamine/xylazine)
-
Surgical instruments
-
Microvascular clamps
Procedure:
-
Animal Preparation and Drug Administration:
-
Acclimatize mice to laboratory conditions.
-
Administer oxypurinol (e.g., 25 or 50 mg/kg, intraperitoneally) or vehicle at specified time points before surgery (e.g., 24 hours and 1 hour prior).
-
-
Surgical Procedure:
-
Anesthetize the mice.
-
Perform a midline laparotomy to expose the renal pedicles.
-
Induce ischemia by clamping the renal pedicles with microvascular clamps for a defined period (e.g., 30 minutes).
-
During ischemia, maintain the animal's body temperature.
-
After the ischemic period, remove the clamps to allow reperfusion.
-
Suture the abdominal incision.
-
A sham-operated group should undergo the same surgical procedure without the clamping of the renal pedicles.
-
-
Post-Operative Assessment:
-
After a specified reperfusion period (e.g., 24 hours), collect blood and kidney tissue samples.
-
Measure markers of renal function in the blood, such as plasma creatinine (B1669602) and blood urea (B33335) nitrogen (BUN).
-
Assess kidney tissue for markers of injury, including:
-
Histological damage (e.g., using H&E staining).
-
Apoptosis (e.g., using TUNEL staining).
-
Inflammation (e.g., measuring neutrophil infiltration and inflammatory cytokine expression).
-
Oxidative stress (e.g., measuring markers like 4-HNE and 8-OHdG).
-
-
Assessment of Endothelial Function in Humans (Forearm Plethysmography)
This protocol describes a method to assess peripheral endothelial function by measuring changes in forearm blood flow in response to vasoactive agents.
Materials:
-
Strain-gauge plethysmography equipment
-
Intra-arterial catheter
-
Acetylcholine (B1216132) (endothelium-dependent vasodilator)
-
Sodium nitroprusside (endothelium-independent vasodilator)
-
Oxypurinol for infusion
Procedure:
-
Patient Preparation:
-
Subjects should be in a supine position in a temperature-controlled room.
-
Insert a catheter into the brachial artery of the non-dominant arm for drug infusion and blood pressure monitoring.
-
-
Baseline Measurements:
-
Measure baseline forearm blood flow using strain-gauge plethysmography.
-
-
Vasoactive Agent Infusion:
-
Infuse acetylcholine at increasing doses to assess endothelium-dependent vasodilation.
-
After a washout period, infuse sodium nitroprusside to assess endothelium-independent vasodilation.
-
Measure forearm blood flow at each dose.
-
-
Oxypurinol Administration and Re-assessment:
-
Administer an intravenous infusion of oxypurinol.
-
Repeat the infusions of acetylcholine and sodium nitroprusside and measure the corresponding changes in forearm blood flow.
-
-
Data Analysis:
-
Calculate the percentage change in forearm blood flow from baseline in response to each vasodilator before and after oxypurinol administration.
-
An improvement in the vasodilator response to acetylcholine in the presence of oxypurinol suggests an improvement in endothelial function.
-
Signaling Pathways and Experimental Workflows
The therapeutic effects of oxypurinol beyond uric acid reduction are primarily attributed to its ability to decrease the production of reactive oxygen species (ROS) by inhibiting xanthine oxidase. This reduction in oxidative stress triggers downstream signaling pathways that have anti-inflammatory and anti-apoptotic effects.
The reduction of ROS by oxypurinol leads to the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a master regulator of the antioxidant response.
The upregulation of Heme Oxygenase-1 (HO-1) is a key downstream effect of Nrf2 activation and contributes significantly to the cytoprotective effects observed with oxypurinol treatment in preclinical models.
Clinical Evidence: The OPT-CHF Trial
The "Oxypurinol Compared With Placebo for Class III-IV NYHA Congestive Heart Failure" (OPT-CHF) trial (NCT00063687) was a significant clinical study investigating the therapeutic potential of oxypurinol in heart failure.
Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.
Patient Population: 405 patients with New York Heart Association (NYHA) functional class III to IV heart failure due to systolic dysfunction who were receiving optimal medical therapy.
Intervention: Patients were randomized to receive either oxypurinol (600 mg/day) or a placebo for 24 weeks.
Primary Endpoint: A composite endpoint assessing heart failure morbidity, mortality, and quality of life.
Key Findings:
-
Oxypurinol did not demonstrate a significant clinical benefit in the overall study population.
-
A post-hoc analysis suggested a potential benefit in a subgroup of patients with baseline serum uric acid levels greater than 9.5 mg/dL. In these patients, a favorable response to oxypurinol was observed.
-
Oxypurinol effectively reduced serum uric acid levels by approximately 2 mg/dL.
The results of the OPT-CHF trial suggest that while oxypurinol may not be beneficial for all heart failure patients, it could have a therapeutic role in a specific subset of patients with high uric acid levels, warranting further investigation.
Conclusion
Early-stage research on oxypurinol has unveiled a promising therapeutic potential that extends beyond its established role in gout management. By inhibiting xanthine oxidase and subsequently reducing the production of reactive oxygen species, oxypurinol can modulate key signaling pathways involved in cellular protection against oxidative stress, inflammation, and apoptosis. While the initial large-scale clinical trial in a broad heart failure population did not meet its primary endpoint, subgroup analyses suggest that a more targeted approach in patient populations with evidence of high oxidative stress, such as elevated uric acid levels, may be a viable strategy for future clinical development. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals interested in further exploring the therapeutic applications of oxypurinol.
References
Oxypurinol's Interaction with Purine Salvage Pathway Enzymes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oxypurinol (B62819), the primary active metabolite of allopurinol (B61711), is a cornerstone in the management of hyperuricemia and gout. Its principal mechanism of action is the potent inhibition of xanthine (B1682287) oxidase (XOR), a critical enzyme in the purine (B94841) degradation pathway. However, a comprehensive understanding of its interactions with other key enzymes in the purine salvage pathway is essential for a complete pharmacological profile. This technical guide provides an in-depth analysis of oxypurinol's interactions with hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and purine nucleoside phosphorylase (PNP), presenting quantitative data, detailed experimental methodologies, and pathway visualizations to support further research and drug development.
Introduction
The purine salvage pathway is a crucial metabolic route for the reutilization of purine bases from the degradation of nucleic acids, thereby conserving energy. Key enzymes in this pathway include hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and purine nucleoside phosphorylase (PNP). While oxypurinol's potent inhibition of xanthine oxidase is well-documented, its off-target effects on these salvage enzymes, though less pronounced, are significant for understanding its complete mechanism of action and potential side effects. This document elucidates these interactions through a detailed review of available quantitative data and experimental protocols.
Quantitative Data Summary
The interaction of oxypurinol with key enzymes of the purine salvage pathway is summarized below. For comparative purposes, data for allopurinol is also included where relevant.
| Compound | Enzyme | Interaction Type | Quantitative Data (Ki, IC50) | Reference(s) |
| Oxypurinol | Xanthine Oxidase (XOR) | Inhibitor | IC50: 24.61 ± 9.08 µM (for urine urate excretion rate), 36.58 ± 8.36 µM (for plasma urate concentration) | [1][2] |
| Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) | No significant interaction | Not a substrate or inhibitor | [3] | |
| Purine Nucleoside Phosphorylase (PNP) | Weak Allosteric Inhibitor | Specific Ki not definitively reported, but described as weak inhibition. | [3][4][5] | |
| Allopurinol | Xanthine Oxidase (XOR) | Substrate and Inhibitor | - | [3] |
| Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) | Substrate | - | [3][6] | |
| Purine Nucleoside Phosphorylase (PNP) | Weak Inhibitor | Ki >200 µM (for allopurinol and its ribosyl derivative) | [3] |
Signaling and Experimental Workflow Diagrams
To visually represent the biochemical pathways and experimental procedures discussed, the following diagrams were generated using Graphviz.
Caption: Purine Salvage Pathway and Oxypurinol's Points of Interaction.
Caption: General Workflow for an Enzyme Inhibition Assay.
Experimental Protocols
The following are detailed methodologies for assessing the interaction of oxypurinol with HGPRT and PNP.
Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) Activity Assay (Spectrophotometric)
This non-radioactive assay measures HGPRT activity by quantifying the production of inosine monophosphate (IMP), which is subsequently oxidized by IMP dehydrogenase (IMPDH), leading to the formation of NADH, detectable at 340 nm.[7][8][9]
Materials:
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
-
HGPRT enzyme source (e.g., cell lysate, purified enzyme)
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM DTT
-
Hypoxanthine solution (10 mM)
-
5-Phospho-α-D-ribosyl-1-pyrophosphate (PRPP) solution (10 mM)
-
IMP Dehydrogenase (IMPDH)
-
NAD⁺ solution (10 mM)
-
Oxypurinol stock solution (in a suitable solvent, e.g., DMSO)
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates by homogenization in a suitable lysis buffer, followed by centrifugation to clarify.[10] Determine the protein concentration of the lysate.
-
Reaction Mixture Preparation: For each reaction, prepare a master mix containing Reaction Buffer, hypoxanthine, NAD⁺, and IMPDH.
-
Inhibitor Addition: Add varying concentrations of oxypurinol to the wells of the microplate. Include a vehicle control (solvent only).
-
Enzyme Addition: Add the HGPRT enzyme source to each well.
-
Reaction Initiation: Start the reaction by adding PRPP to each well.
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the absorbance at 340 nm every 30-60 seconds for 15-30 minutes.
-
Data Analysis: Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time plot. Determine the percent inhibition for each oxypurinol concentration and calculate the IC₅₀ value if applicable.
Purine Nucleoside Phosphorylase (PNP) Activity Assay (Spectrophotometric)
This assay determines PNP activity by measuring the formation of hypoxanthine from the substrate inosine. The hypoxanthine is then converted to uric acid by xanthine oxidase, and the increase in uric acid is monitored by the change in absorbance at 293 nm.[11][12][13][14]
Materials:
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 293 nm
-
PNP enzyme source (e.g., cell lysate, purified enzyme)
-
Assay Buffer: 50 mM Potassium Phosphate (pH 7.5)
-
Inosine solution (10 mM)
-
Xanthine Oxidase
-
Oxypurinol stock solution
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates as described for the HGPRT assay.
-
Reaction Mixture Preparation: For each reaction, prepare a master mix containing Assay Buffer and xanthine oxidase.
-
Inhibitor Addition: Add serial dilutions of oxypurinol to the microplate wells. Include a control with no inhibitor.
-
Enzyme Addition: Add the PNP enzyme source to each well and pre-incubate for a short period with the inhibitor.
-
Reaction Initiation: Initiate the reaction by adding the inosine substrate.
-
Kinetic Measurement: Immediately monitor the increase in absorbance at 293 nm at regular intervals for 10-20 minutes.
-
Data Analysis: Determine the initial reaction rates from the linear phase of the reaction curves. Plot the reaction rates against the inhibitor concentrations to determine the mode of inhibition and calculate the IC₅₀ or Ki value.
Discussion
The primary pharmacological action of oxypurinol is the potent inhibition of xanthine oxidase, which effectively reduces the production of uric acid.[15] The data and experimental protocols presented in this guide confirm that oxypurinol has minimal direct interaction with HGPRT, a key enzyme in the purine salvage pathway.[3] This is a critical distinction from its parent compound, allopurinol, which is a substrate for HGPRT.[3]
The weak allosteric inhibition of PNP by oxypurinol is an interesting off-target effect.[3][4][5] While the clinical significance of this weak interaction is likely minimal at therapeutic concentrations, it warrants consideration in high-dose scenarios or in patients with underlying PNP-related metabolic disorders. The non-competitive nature of this inhibition suggests that oxypurinol binds to a site other than the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency.
Conclusion
This technical guide provides a consolidated resource for understanding the interactions of oxypurinol with key enzymes of the purine salvage pathway. The quantitative data clearly demonstrates that oxypurinol's primary mechanism of action is the inhibition of xanthine oxidase, with no significant direct effect on HGPRT and only a weak allosteric inhibition of PNP. The detailed experimental protocols provided herein offer a framework for researchers to further investigate these and other potential off-target interactions, contributing to a more complete understanding of oxypurinol's pharmacology. This knowledge is vital for the continued safe and effective use of this important therapeutic agent and for the development of new, more specific inhibitors of purine metabolism.
References
- 1. Pharmacodynamics of oxypurinol after administration of allopurinol to healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacodynamics of oxypurinol after administration of allopurinol to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allopurinol and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allopurinol and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of allopurinol and oxipurinol on purine synthesis in cultured human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPRT Assay Kit - HGPRT Activity Assay Kit [novocib.com]
- 8. HPRT Assay Kit - Creative BioMart [creativebiomart.net]
- 9. HPRT Assay Kit | Hypoxanthine-Guanine Phosphoribosyltransferase Assay [novocib.com]
- 10. Lesch-Nyhan Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. benchchem.com [benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. content.abcam.com [content.abcam.com]
- 15. go.drugbank.com [go.drugbank.com]
An In-depth Technical Guide on the Cellular Uptake and Transport Mechanisms of Oxypurinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxypurinol (B62819), the active metabolite of allopurinol (B61711), is a cornerstone in the management of hyperuricemia and gout. Its therapeutic efficacy is intrinsically linked to its cellular uptake and transport, which governs its concentration at the site of action—xanthine (B1682287) oxidase within the cell. This technical guide provides a comprehensive overview of the molecular mechanisms underlying oxypurinol's cellular transport. We delve into the key transporters involved, summarize the available quantitative kinetic data, provide detailed experimental protocols for studying its transport, and present visual diagrams of the transport pathways and experimental workflows. This document is intended to be a valuable resource for researchers and professionals in drug development seeking a deeper understanding of oxypurinol's pharmacokinetics at the cellular level.
Introduction
Oxypurinol exerts its pharmacological effect by inhibiting xanthine oxidase, a key enzyme in purine (B94841) metabolism that catalyzes the conversion of hypoxanthine (B114508) to xanthine and then to uric acid.[1] To reach its intracellular target, oxypurinol must traverse the cell membrane. This process is not solely dependent on passive diffusion but is significantly mediated by a series of membrane transport proteins. Understanding the identity and function of these transporters is crucial for optimizing therapeutic strategies, predicting drug-drug interactions, and elucidating the inter-individual variability in response to allopurinol therapy.
Key Transporters in Oxypurinol Cellular Uptake and Efflux
Current research has identified three primary transport proteins that play a significant role in the cellular disposition of oxypurinol:
-
Urate Transporter 1 (URAT1; SLC22A12): Primarily expressed on the apical membrane of renal proximal tubule cells, URAT1 is a key player in the reabsorption of uric acid from the glomerular filtrate back into the bloodstream. In vitro studies have confirmed that oxypurinol is a substrate for URAT1, suggesting that this transporter is involved in the renal reabsorption of oxypurinol.[2][3]
-
Glucose Transporter 9 (GLUT9; SLC2A9): GLUT9 is another crucial urate transporter expressed in the kidney, liver, and chondrocytes. It is involved in both the reabsorption and secretion of uric acid.[3] Evidence suggests that oxypurinol interacts with GLUT9, likely inhibiting its urate transport activity.[4]
-
ATP-Binding Cassette Transporter G2 (ABCG2; BCRP): ABCG2, also known as Breast Cancer Resistance Protein (BCRP), is an efflux transporter found in various tissues, including the kidney and intestine. It plays a role in the excretion of uric acid and various xenobiotics. Studies have demonstrated that oxypurinol is a substrate for ABCG2, indicating that this transporter mediates the efflux of oxypurinol from cells.[3][4][5]
Quantitative Data on Oxypurinol Transport
The following table summarizes the available quantitative data for the interaction of oxypurinol with its key transporters. It is important to note that kinetic data for oxypurinol transport, particularly for GLUT9 and ABCG2, is still limited.
| Transporter | Parameter | Value | Cell System | Source |
| URAT1 (SLC22A12) | Km (Michaelis constant) | ~800 µM | Xenopus oocytes | [2] |
| ABCG2 (BCRP) | Transport | ATP-dependent | Vesicles | [4] |
| GLUT9 (SLC2A9) | Inhibition | Inhibits urate uptake | - | [4] |
Signaling Pathways and Logical Relationships
The interplay between URAT1, GLUT9, and ABCG2 in a renal proximal tubule cell governs the net cellular concentration of oxypurinol. The following diagrams illustrate these relationships.
Caption: Oxypurinol transport in a renal proximal tubule cell.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the cellular uptake and transport of oxypurinol.
Protocol 1: Oxypurinol Uptake Assay in Xenopus laevis Oocytes Expressing hURAT1
Objective: To determine the kinetic parameters (Km and Vmax) of oxypurinol uptake mediated by the human urate transporter 1 (hURAT1).
Materials:
-
Xenopus laevis oocytes
-
cRNA for hURAT1
-
Radiolabeled [14C]-Oxypurinol
-
ND96 buffer (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4)
-
Scintillation counter and vials
-
Microinjection setup
Methodology:
-
Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate.
-
cRNA Injection: Inject oocytes with 50 ng of hURAT1 cRNA or with water (as a control). Incubate the oocytes for 2-3 days at 18°C in ND96 buffer supplemented with penicillin and streptomycin.
-
Uptake Assay:
-
Wash the oocytes three times with ice-cold ND96 buffer.
-
Incubate groups of 10-15 oocytes in ND96 buffer containing varying concentrations of [14C]-Oxypurinol (e.g., 0, 50, 100, 200, 400, 800, 1600 µM) for a predetermined time (e.g., 30 minutes) at room temperature.
-
To stop the uptake, wash the oocytes five times with ice-cold ND96 buffer.
-
-
Quantification:
-
Lyse individual oocytes in 100 µL of 1% SDS.
-
Add the lysate to a scintillation vial with 4 mL of scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the radioactivity measured in water-injected oocytes (background uptake) from that in hURAT1-injected oocytes to determine transporter-specific uptake.
-
Plot the specific uptake rate (in pmol/oocyte/min) against the oxypurinol concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Caption: Workflow for Xenopus oocyte uptake assay.
Protocol 2: ATP-Dependent Oxypurinol Transport Assay in Membrane Vesicles Expressing hABCG2
Objective: To determine if oxypurinol is a substrate of the human efflux transporter ABCG2 in an ATP-dependent manner.
Materials:
-
Membrane vesicles from Sf9 insect cells or HEK293 cells overexpressing hABCG2.
-
Control membrane vesicles (from cells not expressing ABCG2).
-
Radiolabeled [14C]-Oxypurinol.
-
Transport buffer (e.g., 10 mM Tris-HCl, 250 mM sucrose, 10 mM MgCl2, pH 7.4).
-
ATP and AMP solutions.
-
Rapid filtration apparatus.
-
Glass fiber filters.
Methodology:
-
Vesicle Preparation: Prepare membrane vesicles from hABCG2-overexpressing and control cells according to standard protocols.
-
Transport Assay:
-
Pre-warm the membrane vesicles (50 µg of protein) at 37°C for 5 minutes.
-
Initiate the transport by adding the transport buffer containing [14C]-Oxypurinol and either 4 mM ATP or 4 mM AMP (as a negative control).
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 5 minutes).
-
Stop the transport by adding 1 mL of ice-cold stop solution (transport buffer without ATP/AMP).
-
-
Filtration and Quantification:
-
Rapidly filter the reaction mixture through a glass fiber filter pre-soaked in the stop solution.
-
Wash the filter twice with 5 mL of ice-cold stop solution.
-
Place the filter in a scintillation vial with 4 mL of scintillation cocktail and measure the radioactivity.
-
-
Data Analysis:
-
Calculate the ATP-dependent transport by subtracting the radioactivity measured in the presence of AMP from that measured in the presence of ATP.
-
Compare the ATP-dependent transport in hABCG2-expressing vesicles to that in control vesicles. A significantly higher transport in the hABCG2 vesicles indicates that oxypurinol is a substrate.
-
Caption: Workflow for ABCG2 vesicle transport assay.
Conclusion
The cellular transport of oxypurinol is a complex process mediated by the coordinated action of uptake and efflux transporters, primarily URAT1, GLUT9, and ABCG2. While the involvement of these transporters has been established, a significant gap remains in the quantitative understanding of their kinetics with oxypurinol. Further research is warranted to determine the precise Km and Vmax values for oxypurinol transport by GLUT9 and ABCG2. Such data will be invaluable for developing more accurate pharmacokinetic models, predicting drug-drug interactions, and ultimately, personalizing allopurinol therapy for patients with hyperuricemia and gout. The experimental protocols provided in this guide offer a robust framework for conducting these crucial investigations.
References
- 1. New and Emerging Research on Solute Carrier and ATP Binding Cassette Transporters in Drug Discovery and Development: Outlook From the International Transporter Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The impact of genetic variability in urate transporters on oxypurinol pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Medically Important Alterations in Transport Function and Trafficking of ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Detection of Oxypurinol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of oxypurinol (B62819), the primary active metabolite of allopurinol (B61711), using High-Performance Liquid Chromatography (HPLC). The methods described are applicable for therapeutic drug monitoring (TDM), pharmacokinetic studies, and clinical trials.
Oxypurinol is a potent inhibitor of xanthine (B1682287) oxidase, the enzyme responsible for uric acid production.[1] Its accurate quantification in biological matrices is crucial for understanding the pharmacokinetics and pharmacodynamics of allopurinol.[1] This document outlines two common HPLC-based methods: HPLC with Ultraviolet (UV) detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) detection.
Method Comparison and Data Presentation
A summary of the quantitative data for both HPLC-UV and LC-MS/MS methods for the determination of oxypurinol is presented below to facilitate method selection based on the specific requirements of the study, such as required sensitivity and available instrumentation. LC-MS/MS generally offers superior sensitivity and selectivity, making it ideal for studies requiring low detection limits.[2] HPLC-UV is a robust and more accessible alternative suitable for routine analysis.[3]
| Parameter | HPLC-UV Method 1[4] | HPLC-UV Method 2 | LC-MS/MS Method 1 | LC-MS/MS Method 2 | LC-MS/MS Method 3 |
| Analyte | Allopurinol & Oxypurinol | Allopurinol & Oxypurinol | Allopurinol & Oxypurinol | Allopurinol & Oxypurinol | Oxypurinol |
| Matrix | Human Serum | Dog Plasma | Human Plasma | Human Plasma | Urine |
| Linearity Range (Oxypurinol) | 1 - 40 µg/mL | 0.1 - 20.0 µg/mL | 80.0 - 8000 ng/mL | 0.01 - 10 µg/mL | 10 - 200 mg/L |
| Lower Limit of Quantification (LLOQ) | 1 µg/mL | 0.1 µg/mL | 80.0 ng/mL | 0.01 µg/mL | Not Specified |
| Internal Standard | Acyclovir | Acyclovir | Allopurinol-d2 | Lamivudine | 8-methylxanthine |
| Sample Preparation | Protein Precipitation with Dichloromethane (B109758) wash | Protein Precipitation | Protein Precipitation | Protein Precipitation | Dilution with Acetonitrile (B52724)/Methanol/Water |
| Column | Not Specified | LiChroCART® 125-4 LiChrospher® 100 RP-8 (5 µm) | Hypersil Gold (150 mm×4.6 mm, 5 µm) | Waters symmetry shield RP8, 150 mm × 3.9 mm, 5 μm | Atlantis HILIC Silica column (31 μm, 100 mm x 2.1 mm) |
| Detection | UV at 254 nm | UV at 254 nm | Positive ESI MS/MS | Negative ESI MS/MS | Negative ESI MS/MS |
Experimental Protocols
Detailed methodologies for sample preparation and analysis are provided below.
Protocol 1: HPLC-UV Method for Oxypurinol in Human Serum
This protocol describes a validated HPLC-UV method for the simultaneous quantification of allopurinol and oxypurinol in human serum.
1. Materials and Reagents:
-
Allopurinol and Oxypurinol reference standards
-
Acyclovir (Internal Standard)
-
Sodium Acetate
-
Acetic Acid
-
Dichloromethane
-
HPLC grade water
-
Human serum
2. Instrumentation:
-
HPLC system with a UV detector
-
Analytical column (e.g., Reversed-phase C18)
-
Centrifuge
-
Vortex mixer
3. Sample Preparation:
-
To 100 µL of serum, add the internal standard, acyclovir.
-
Perform a dichloromethane washing step to remove interfering substances.
-
The final prepared sample is injected into the HPLC system.
4. Chromatographic Conditions:
-
Mobile Phase: 0.02 M Sodium Acetate, pH adjusted to 4.5 with acetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Retention Times: Approximately 9.9 min for oxypurinol and 12.3 min for allopurinol.
Protocol 2: LC-MS/MS Method for Oxypurinol in Human Plasma
This protocol provides a sensitive and reproducible LC-MS/MS method for the simultaneous determination of allopurinol and oxypurinol in human plasma.
1. Materials and Reagents:
-
Allopurinol and Oxypurinol reference standards
-
Allopurinol-d2 (Internal Standard)
-
Formic Acid
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Human plasma
2. Instrumentation:
-
LC-MS/MS system (e.g., with a triple quadrupole mass spectrometer)
-
Hypersil Gold (150 mm×4.6 mm, 5 µm) column or equivalent
-
Centrifuge
-
Vortex mixer
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma in a microcentrifuge tube, add the internal standard solution (Allopurinol-d2).
-
Add 1.0% formic acid in acetonitrile to precipitate plasma proteins.
-
Vortex the mixture.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for injection into the LC-MS/MS system.
4. Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase: 0.1% formic acid-acetonitrile (98:2, v/v).
-
Column: Hypersil Gold (150 mm×4.6 mm, 5 µm).
-
Detection: Positive ion electrospray ionization (ESI) with multiple reaction monitoring (MRM).
-
MRM Transitions:
-
Allopurinol: m/z 137.0 → 109.9
-
Oxypurinol: m/z 153.1 → 136.0
-
Allopurinol-d2 (IS): m/z 139.0 → 111.9
-
Visualizations
The following diagrams illustrate the experimental workflow and the core principles of the analytical methods.
Caption: A generalized workflow for the analysis of oxypurinol in biological samples.
Caption: Interrelated parameters for developing an HPLC method for oxypurinol.
References
Application Note: A Validated LC-MS/MS Protocol for the Quantification of Oxypurinol in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Allopurinol (B61711) is a primary medication for managing hyperuricemia and gout, acting as a potent inhibitor of xanthine (B1682287) oxidase.[1][2] It is rapidly metabolized in the body to its major active metabolite, oxypurinol (B62819) (also known as alloxanthine), which has a significantly longer half-life and is primarily responsible for the therapeutic effect.[1][3] Oxypurinol also inhibits xanthine oxidase, the enzyme that catalyzes the conversion of hypoxanthine (B114508) to xanthine and then to uric acid.[2] Due to significant inter-individual pharmacokinetic variability, quantifying oxypurinol plasma concentrations is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic/pharmacodynamic (PK/PD) assessments to optimize treatment efficacy and minimize potential toxicity.
This application note provides a detailed protocol for a robust, sensitive, and reproducible liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of oxypurinol in human plasma.
Principle of the Method
This protocol employs a reversed-phase liquid chromatography system for the separation of oxypurinol from endogenous plasma components. The sample preparation involves a straightforward protein precipitation step to efficiently extract the analyte from the plasma matrix. A stable isotope-labeled internal standard (IS), such as Oxypurinol-¹³C,¹⁵N₂, is used to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing and analysis. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with Selected Reaction Monitoring (SRM).
Experimental Protocols
Materials and Reagents
-
Standards: Oxypurinol reference standard, Oxypurinol-¹³C,¹⁵N₂ (or other suitable internal standard like allopurinol-d2).
-
Solvents: HPLC-grade or LC-MS grade acetonitrile (B52724) and methanol (B129727).
-
Acids: Formic acid (LC-MS grade).
-
Water: High-purity, deionized water (18.2 MΩ·cm).
-
Biological Matrix: Drug-free human plasma (K₂EDTA).
Instrumentation
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., Hypersil Gold 150 mm x 4.6 mm, 5 µm or equivalent).
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh the reference standards of oxypurinol and the internal standard. Dissolve in an appropriate solvent (e.g., methanol or a small amount of 0.1 M NaOH followed by dilution with a methanol:water mix) to obtain individual stock solutions. Store at 2-8°C.
-
Working Standard Solutions: Prepare serial dilutions of the oxypurinol stock solution with a suitable solvent (e.g., 50% methanol) to create a series of working standard solutions for calibration curve (CC) and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Dilute the IS stock solution with 50% methanol to achieve a final concentration (e.g., 25 µL of a working solution is added to the sample).
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for standards, QCs, and unknown samples.
-
Pipette 100 µL of plasma (blank, standard, QC, or unknown) into the appropriate tube.
-
Add 25 µL of the working Internal Standard solution to each tube (except for blank samples, to which 25 µL of 50% methanol is added).
-
Vortex the samples for 10 seconds.
-
Add 300-500 µL of acetonitrile containing 0.1% formic acid to each tube to precipitate plasma proteins.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS (B15284909) analysis.
LC-MS/MS Conditions
The following tables summarize the validated instrumental conditions for the analysis.
Table 1: Liquid Chromatography Conditions
| Parameter | Condition |
|---|---|
| HPLC Column | C18 Reversed-Phase (e.g., Hypersil Gold, 150 x 4.6 mm, 5 µm) |
| Mobile Phase | 0.1% Formic acid in water : Acetonitrile (e.g., 98:2, v/v) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Injection Volume | 2 - 20 µL |
| Column Temperature | 25 - 40°C |
| Run Time | ~4 - 7 minutes |
Table 2: Mass Spectrometry Conditions | Parameter | Condition | | :--- | :--- | | Ionization Mode | Electrospray Ionization (ESI), Positive | | Scan Type | Selected Reaction Monitoring (SRM) | | Analyte | Precursor Ion (m/z) | Product Ion (m/z) | | Oxypurinol | 153.1 | 136.0 | | Oxypurinol-¹³C,¹⁵N₂ (IS) | 156.1 | 139.0 | | Collision Energy (eV) | ~25 (Instrument-dependent, requires optimization) | | Dwell Time | 200 ms |
Quantitative Data and Method Performance
The described method is validated according to established bioanalytical guidelines. The key performance characteristics are summarized below.
Table 3: Method Performance Characteristics
| Parameter | Typical Value |
|---|---|
| Linearity Range | 80.0 – 8000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 80.0 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy (% Bias) | Within 85-115% (96.03% to 106%) |
| Precision (% CV) | < 15% (< 6.94%) |
| Extraction Recovery | 87 - 91% |
| Matrix Effect (IS-normalized) | 1.003 to 1.030 |
Visualizations
Caption: Metabolic pathway of allopurinol and its inhibition of uric acid synthesis.
Caption: Experimental workflow for the quantification of oxypurinol in plasma.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust, sensitive, and reliable approach for the quantification of oxypurinol in human plasma. The simple protein precipitation sample preparation ensures efficiency and high recovery, while the use of a stable isotope-labeled internal standard guarantees accuracy and precision. This validated protocol is highly suitable for a wide range of applications, including pharmacokinetic studies, therapeutic drug monitoring, and clinical research in the development and application of gout therapies.
References
Application of Mass Spectrometry for the Identification and Quantification of Oxypurinol
Application Note
Introduction
Allopurinol is a widely prescribed medication for the management of hyperuricemia and gout.[1] Its therapeutic effect is primarily mediated by its active metabolite, oxypurinol (B62819), which is a potent inhibitor of xanthine (B1682287) oxidase, the enzyme responsible for the conversion of hypoxanthine (B114508) and xanthine to uric acid.[2][3] The concentration of oxypurinol in biological matrices is a critical parameter in pharmacokinetic and pharmacodynamic studies, as well as in therapeutic drug monitoring to ensure efficacy and safety.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the bioanalysis of oxypurinol due to its high sensitivity, selectivity, and reproducibility.[4] This application note provides a detailed protocol for the quantification of oxypurinol in human plasma using LC-MS/MS, intended for researchers, scientists, and drug development professionals.
Principle
The method involves the extraction of oxypurinol and a stable isotope-labeled internal standard (SIL-IS), such as Oxypurinol-¹³C,¹⁵N₂, from human plasma via protein precipitation.[1] The extracted analytes are then separated using reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. The use of an SIL-IS is crucial as it mimics the chemical and physical properties of the analyte, thereby compensating for variations in sample preparation, matrix effects, and instrument response, leading to high accuracy and precision.[5]
Data Presentation
Table 1: LC-MS/MS Method Parameters for Oxypurinol Analysis
| Parameter | Condition |
| Liquid Chromatography | |
| HPLC System | High-Performance Liquid Chromatography system capable of binary gradient elution[1] |
| Column | Hypersil Gold (150 mm × 4.6 mm, 5 µm)[4] |
| Mobile Phase A | 0.1% Formic Acid in Water[4] |
| Mobile Phase B | Acetonitrile[4] |
| Gradient | 2% B, hold for 1 min, ramp to 95% B over 3 min, hold for 1 min, return to initial conditions[1] |
| Flow Rate | 0.45 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Mass Spectrometer | Triple quadrupole mass spectrometer with electrospray ionization (ESI)[1] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[4] |
| MRM Transitions | See Table 2 |
| Dwell Time | 200 ms[4] |
Table 2: Optimized MRM Transitions for Oxypurinol and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Oxypurinol | 153.1 | 136.0 | 25 |
| Oxypurinol-¹³C,¹⁵N₂ (IS) | 156.1 | 139.0 | 25 |
| Note: Collision energy is instrument-dependent and may require optimization.[1] |
Table 3: Method Performance Characteristics
| Parameter | Result |
| Linearity Range | 80.0 - 8000 ng/mL[4] |
| Precision (CV%) | < 15%[1] |
| Accuracy (%) | 85 - 115%[1] |
| Recovery | 85.36% - 91.20%[4] |
Experimental Protocols
Materials and Reagents
-
Oxypurinol and Oxypurinol-¹³C,¹⁵N₂ reference standards
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water[1]
-
LC-MS grade formic acid[1]
-
Drug-free human plasma[1]
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of oxypurinol and Oxypurinol-¹³C,¹⁵N₂ in a suitable solvent such as a mixture of methanol and 1.0% (m/v) NaOH in water (90:10, v/v).[4]
-
Working Standard Solutions: Prepare serial dilutions of the oxypurinol stock solution with a mixture of methanol and water (60:40, v/v) to create calibration standards and quality control (QC) samples.[4]
-
Internal Standard Working Solution (10.00 µg/mL): Dilute the Oxypurinol-¹³C,¹⁵N₂ stock solution in a mixture of methanol and water (60:40, v/v).[4]
Sample Preparation
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution.[1]
-
Vortex the sample for 10 seconds.[1]
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate plasma proteins.[1]
-
Vortex vigorously for 1 minute.[1]
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.[1]
Visualizations
References
Measuring Oxypurinol's Grip: A Guide to In Vitro Xanthine Oxidase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for measuring the in vitro inhibition of xanthine (B1682287) oxidase by oxypurinol (B62819), the primary active metabolite of allopurinol (B61711). Oxypurinol is a potent inhibitor of xanthine oxidase, a critical enzyme in the purine (B94841) catabolism pathway responsible for producing uric acid.[1] Elevated uric acid levels are implicated in conditions like gout and hyperuricemia.[1] Understanding the inhibitory kinetics of compounds like oxypurinol is crucial for the development of therapeutic agents for these conditions.
Mechanism of Action
Oxypurinol functions as a competitive inhibitor of xanthine oxidase.[1] It acts as a structural analog of xanthine, the natural substrate of the enzyme. Oxypurinol binds tightly to the molybdenum center in the active site of the reduced form of the enzyme, forming a stable complex that blocks the catalytic activity and halts uric acid production.[1] This sustained inhibition is central to the therapeutic effects of allopurinol in managing hyperuricemia.[1]
Quantitative Data Summary
The inhibitory potency of oxypurinol against xanthine oxidase is quantified by its Inhibition Constant (Ki) and Half-Maximal Inhibitory Concentration (IC50). The following tables summarize key quantitative data for oxypurinol.
Table 1: Inhibition Constants (Ki) of Oxypurinol for Xanthine Oxidoreductase (XOR)
| Enzyme Form | Substrate | Electron Acceptor | Type of Inhibition | Ki (µM) |
| XO | Xanthine | O₂ | Competitive | 6.35 ± 0.96 |
| XDH | Xanthine | NAD+ | Competitive | 4.60 ± 0.87 |
| XDH | Hypoxanthine | NAD+ | Competitive | 3.15 ± 0.22 |
Data sourced from Sekine et al. (2023).
Table 2: IC50 Value of Oxypurinol
| Compound | IC50 (µM) | Conditions |
| Oxypurinol | ~15.2 | In vitro assay |
Compared to allopurinol at 8.4 µM.
Signaling Pathway and Inhibition
The following diagram illustrates the purine degradation pathway, highlighting the role of xanthine oxidase and the inhibitory action of oxypurinol.
Caption: Purine degradation pathway and inhibition by oxypurinol.
Experimental Protocol: Spectrophotometric Assay
The most common method for measuring xanthine oxidase inhibition is a spectrophotometric assay that quantifies the formation of uric acid from xanthine. Uric acid has a distinct absorbance maximum at approximately 290-295 nm, allowing for direct measurement of enzyme activity.
Materials
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (substrate)
-
Oxypurinol (inhibitor)
-
Potassium Phosphate (B84403) Buffer (e.g., 50-70 mM, pH 7.5)
-
96-well UV-transparent microplate or quartz cuvettes
-
UV-Vis Spectrophotometer or microplate reader
Procedure
-
Reagent Preparation:
-
Prepare a stock solution of xanthine in the phosphate buffer. Gentle heating may be required for dissolution.
-
Prepare a stock solution of oxypurinol. If solubility is an issue, a small amount of NaOH can be used to dissolve it before diluting with the buffer.
-
Prepare a working solution of xanthine oxidase in cold phosphate buffer just before use.
-
-
Assay Setup:
-
In a 96-well plate or cuvettes, prepare reaction mixtures containing the phosphate buffer and varying concentrations of oxypurinol.
-
Include a positive control (e.g., allopurinol) and a negative control (no inhibitor).
-
Pre-incubate the mixtures at a constant temperature (e.g., 25°C or 37°C) for several minutes.
-
-
Enzyme Reaction and Measurement:
-
Initiate the reaction by adding the xanthine solution to each well.
-
Immediately begin monitoring the increase in absorbance at 290-295 nm over a period of 5-10 minutes, taking readings every 30 seconds. The rate of absorbance increase is directly proportional to the rate of uric acid formation.
-
Data Analysis
-
Calculate Initial Velocity: Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each oxypurinol concentration.
-
Calculate Percentage Inhibition: % Inhibition = [(V₀ control - V₀ inhibitor) / V₀ control] * 100
-
Determine IC50: Plot the percentage of inhibition against the logarithm of the oxypurinol concentration. Fit the data to a dose-response curve to determine the IC50 value.
-
Determine Mode of Inhibition (Lineweaver-Burk Plot):
-
Perform the assay with varying concentrations of both xanthine and oxypurinol.
-
Plot 1/V₀ versus 1/[Substrate] for each inhibitor concentration.
-
The pattern of the lines will indicate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). For competitive inhibition, the lines will intersect on the y-axis.
-
Experimental Workflow
The following diagram outlines the general workflow for the xanthine oxidase inhibition assay.
Caption: General workflow for a xanthine oxidase inhibition assay.
References
Application Notes and Protocols for Assessing Oxypurinol's Impact on De Novo Purine Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxypurinol (B62819), the primary active metabolite of allopurinol (B61711), is a potent inhibitor of xanthine (B1682287) oxidase, a key enzyme in purine (B94841) catabolism. Beyond this well-established mechanism, both allopurinol and oxypurinol have been shown to directly impact de novo purine synthesis, the metabolic pathway responsible for creating purine nucleotides from simpler precursors.[1][2] This is particularly evident at higher concentrations and is a critical consideration in understanding the complete pharmacological profile of these compounds.[1][2] These application notes provide detailed protocols for assessing the effects of oxypurinol on de novo purine synthesis in a research setting.
Mechanism of Action of Oxypurinol on De Novo Purine Synthesis
The primary mechanism by which oxypurinol is thought to inhibit de novo purine synthesis is not through direct action on the pathway's enzymes in its original form. Instead, its precursor, allopurinol, can be converted to a ribonucleotide by hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[2][3] This ribonucleotide of allopurinol can then act as a feedback inhibitor of amidophosphoribosyltransferase (ATase), the rate-limiting enzyme of the de novo purine synthesis pathway.[3][4] At higher concentrations, both allopurinol and oxypurinol can inhibit the early stages of de novo purine synthesis even in cells lacking xanthine oxidase, suggesting a direct inhibitory mechanism, likely following conversion to their respective ribonucleotides.[1][2]
Data Presentation
Table 1: Expected Changes in Purine Metabolite Levels Following Oxypurinol Treatment
| Metabolite | Expected Change | Rationale |
| Phosphoribosyl pyrophosphate (PRPP) | Decrease | Increased consumption by HGPRT during the conversion of allopurinol to its ribonucleotide. |
| Formylglycinamide ribonucleotide (FGAR) | Decrease | Inhibition of the early steps of de novo purine synthesis, including the reaction catalyzed by ATase. |
| Inosine monophosphate (IMP) | Decrease | Reduced flux through the de novo purine synthesis pathway. |
| Adenosine monophosphate (AMP) | Decrease | Downstream product of IMP. |
| Guanosine monophosphate (GMP) | Decrease | Downstream product of IMP. |
| Hypoxanthine (B114508) | Increase | Inhibition of xanthine oxidase by oxypurinol prevents its conversion to xanthine. |
| Xanthine | Decrease | Inhibition of xanthine oxidase by oxypurinol prevents the conversion of hypoxanthine to xanthine. |
| Uric Acid | Decrease | Final product of purine catabolism; its production is inhibited by oxypurinol's action on xanthine oxidase. |
Table 2: Quantitative Analysis of Oxypurinol's Effect on Xanthine Oxidase
| Compound | Target Enzyme | IC50 | Reference |
| Allopurinol & Oxypurinol (combined) | Xanthine Oxidase | 0.36 mg/L (approximately 2.3 µM) | [5] |
Experimental Protocols
Protocol 1: Assessment of De Novo Purine Synthesis Inhibition using [¹⁴C]Formate Incorporation in Cultured Cells
This protocol measures the rate of de novo purine synthesis by quantifying the incorporation of radiolabeled formate (B1220265) into newly synthesized purines.
Materials:
-
Human fibroblast or other suitable cell line
-
Cell culture medium (e.g., DMEM) with 10% fetal bovine serum
-
Oxypurinol
-
[¹⁴C]Formate (sodium salt)
-
Trichloroacetic acid (TCA), 10% (w/v), ice-cold
-
Ethanol (B145695), 70%, ice-cold
-
Scintillation fluid
-
Scintillation counter
-
Cell culture plates (24-well)
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that allows for logarithmic growth during the experiment and allow them to adhere overnight.
-
Oxypurinol Treatment: The following day, replace the medium with fresh medium containing various concentrations of oxypurinol (e.g., 0, 10, 50, 100, 500 µM). Incubate for a predetermined time (e.g., 24 hours).
-
Radiolabeling: Add [¹⁴C]formate to each well to a final concentration of 1 µCi/mL.
-
Incubation: Incubate the cells for 4 hours at 37°C in a CO₂ incubator.
-
Harvesting and Precipitation:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 500 µL of ice-cold 10% TCA to each well to lyse the cells and precipitate macromolecules.
-
Incubate on ice for 30 minutes.
-
-
Washing:
-
Aspirate the TCA and wash the precipitate twice with ice-cold 70% ethanol to remove unincorporated [¹⁴C]formate.
-
Allow the plates to air dry completely.
-
-
Quantification:
-
Add 500 µL of 0.1 M NaOH to each well to dissolve the precipitate.
-
Transfer the lysate to a scintillation vial.
-
Add 5 mL of scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of a parallel set of wells to determine the rate of formate incorporation.
Protocol 2: Quantification of Intracellular Purine Metabolites by LC-MS/MS
This protocol details the analysis of intracellular purine metabolite levels in response to oxypurinol treatment using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Cultured cells treated with oxypurinol as in Protocol 1.
-
Ice-cold 80% methanol (B129727)
-
Cell scrapers
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C operation
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
-
Analytical standards for purine metabolites (PRPP, FGAR, IMP, AMP, GMP, hypoxanthine, xanthine)
-
LC-MS grade solvents (water, methanol, acetonitrile (B52724), formic acid, ammonium (B1175870) acetate)
Procedure:
-
Metabolite Extraction:
-
Aspirate the culture medium and place the plate on ice.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tubes and incubate at -20°C for 1 hour to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry under a stream of nitrogen or using a vacuum concentrator.
-
-
Sample Reconstitution: Reconstitute the dried metabolite extract in 100 µL of the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid).
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 reverse-phase column. A typical gradient could be:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 0-5 min, 5% B; 5-15 min, 5-95% B; 15-20 min, 95% B; 20-21 min, 95-5% B; 21-25 min, 5% B.
-
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
-
-
Data Analysis: Quantify the purine metabolites by comparing the peak areas from the samples to a standard curve generated from analytical standards.
Table 3: Example LC-MS/MS MRM Transitions for Purine Metabolites
| Metabolite | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| PRPP | 389.0 | 79.0 |
| FGAR | 296.1 | 136.1 |
| IMP | 349.1 | 136.1 |
| AMP | 348.1 | 136.1 |
| GMP | 364.1 | 152.1 |
| Hypoxanthine | 137.1 | 119.1 |
| Xanthine | 153.1 | 136.1 |
Mandatory Visualizations
Caption: De Novo Purine Synthesis Pathway and Oxypurinol Inhibition.
Caption: Experimental Workflow for Assessing Oxypurinol's Impact.
References
- 1. Effects of allopurinol and oxipurinol on purine synthesis in cultured human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of allopurinol and oxipurinol on purine synthesis in cultured human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Feedback inhibition of amidophosphoribosyltransferase regulates the rate of cell growth via purine nucleotide, DNA, and protein syntheses [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
Application Notes and Protocols for Evaluating Oxypurinol Cytotoxicity in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxypurinol (B62819), the primary active metabolite of allopurinol (B61711), is a potent inhibitor of xanthine (B1682287) oxidase, an enzyme crucial for purine (B94841) metabolism.[1][2][3] While its primary therapeutic use is in reducing uric acid production for the treatment of gout and hyperuricemia, understanding its potential cytotoxic effects is essential for comprehensive toxicological profiling and exploring further therapeutic applications.[1][2] These application notes provide detailed protocols for assessing the in vitro cytotoxicity of oxypurinol using common cell culture-based assays. The methodologies described herein are foundational for drug safety and efficacy studies.
Core Concepts in Cytotoxicity Testing
In vitro cytotoxicity assays are essential tools for evaluating the potential of a compound to cause cell damage or death.[4][5] These assays measure various cellular parameters that indicate cell health, such as metabolic activity, membrane integrity, and the induction of programmed cell death (apoptosis).[6] A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.[4]
Recommended Cell Lines for General Cytotoxicity Screening:
-
Hepatocellular Carcinoma (e.g., HepG2): Relevant for studying drug metabolism and liver toxicity.
-
Human Dermal Fibroblasts (HDF): Represent a common, non-cancerous cell type for assessing general cytotoxicity.[4][7]
-
Human Embryonic Kidney (HEK293): A widely used cell line for toxicity studies due to its robust growth and transfectability.
-
Prostate Cancer Cell Lines (e.g., PC-3, DU145): Relevant based on studies showing allopurinol can sensitize these cells to apoptosis-inducing agents.[8][9]
Data Presentation: Evaluating Oxypurinol Cytotoxicity
The following tables summarize illustrative quantitative data from key cytotoxicity assays. This data is provided as an example for comparative purposes. Researchers should generate their own data based on the specific cell lines and experimental conditions used.
Table 1: Metabolic Activity Assessment via MTT Assay
| Cell Line | Oxypurinol Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| HepG2 | 0 (Control) | 100 ± 4.5 | > 1000 |
| 100 | 98 ± 5.1 | ||
| 500 | 91 ± 6.2 | ||
| 1000 | 85 ± 7.3 | ||
| PC-3 | 0 (Control) | 100 ± 3.8 | > 1000 |
| 100 | 99 ± 4.2 | ||
| 500 | 95 ± 5.5 | ||
| 1000 | 90 ± 6.8 |
IC50 (half maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response.
Table 2: Membrane Integrity Assessment via LDH Release Assay
| Cell Line | Oxypurinol Concentration (µM) | % Cytotoxicity (LDH Release) (Mean ± SD) |
| HepG2 | 0 (Control) | 5.2 ± 1.1 |
| 100 | 6.1 ± 1.3 | |
| 500 | 8.9 ± 1.9 | |
| 1000 | 12.4 ± 2.5 | |
| PC-3 | 0 (Control) | 4.8 ± 0.9 |
| 100 | 5.5 ± 1.2 | |
| 500 | 7.8 ± 1.6 | |
| 1000 | 10.1 ± 2.1 |
% Cytotoxicity is calculated relative to a positive control (total lysis).
Table 3: Apoptosis Assessment via Annexin V/PI Staining
| Cell Line | Oxypurinol Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| HepG2 | 0 (Control) | 2.1 ± 0.5 | 1.5 ± 0.3 |
| 500 | 3.5 ± 0.8 | 2.0 ± 0.4 | |
| 1000 | 5.2 ± 1.1 | 2.8 ± 0.6 | |
| PC-3 | 0 (Control) | 2.5 ± 0.6 | 1.8 ± 0.4 |
| 500 | 4.1 ± 0.9 | 2.3 ± 0.5 | |
| 1000 | 6.8 ± 1.4 | 3.1 ± 0.7 |
PI (Propidium Iodide) is a fluorescent intercalating agent that cannot cross the membrane of live cells.
Experimental Protocols
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[10] Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan (B1609692) crystals.[11][12]
Materials:
-
96-well flat-bottom plates
-
Selected cell line and appropriate culture medium
-
Oxypurinol stock solution
-
MTT solution (5 mg/mL in sterile PBS)[12]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[12]
-
Microplate reader (absorbance at 570 nm, reference at 630-690 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours (37°C, 5% CO₂).[10]
-
Compound Treatment: Prepare serial dilutions of oxypurinol in culture medium. Remove the old medium from the wells and add 100 µL of the oxypurinol dilutions. Include untreated cells as a negative control and a vehicle control if a solvent is used.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.[10][12]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[13][14][15]
Materials:
-
96-well flat-bottom plates
-
Selected cell line and appropriate culture medium
-
Oxypurinol stock solution
-
Commercially available LDH cytotoxicity assay kit (containing reaction mixture and stop solution)
-
Lysis buffer (positive control)
-
Microplate reader (absorbance at 490 nm, reference at 680 nm)[14]
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. Include three control groups:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells treated with lysis buffer 30 minutes before the assay endpoint.
-
Background Control: Medium only.
-
-
Sample Collection: After incubation, carefully transfer a small aliquot (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate.[14]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[14]
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm and 680 nm (background) within 1 hour.[14]
-
Data Analysis: Subtract the 680 nm absorbance from the 490 nm reading. Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100
Protocol 3: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[16][17] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. PI is a nuclear stain that is excluded by live cells with intact membranes.[17]
Materials:
-
6-well plates
-
Selected cell line and appropriate culture medium
-
Oxypurinol stock solution
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of oxypurinol for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge.
-
Cell Staining: Wash the cell pellet with cold PBS. Resuspend the cells in 100 µL of binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of binding buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations: Workflows and Signaling Pathways
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Workflow for the LDH release cytotoxicity assay.
Caption: Oxypurinol's mechanism and potential signaling.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Oxipurinol - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. CleanControlling: In vitro cytotoxicity test | CleanControlling Medical [cleancontrolling.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Effects of allopurinol and oxipurinol on purine synthesis in cultured human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Anti-gout agent allopurinol exerts cytotoxicity to human hormone-refractory prostate cancer cells in combination with tumor necrosis factor-related apoptosis-inducing ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. ozbiosciences.com [ozbiosciences.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 17. Apoptosis Assay Service - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for Electrochemical Detection of Oxypurinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxypurinol (B62819) is the primary active metabolite of allopurinol (B61711), a cornerstone medication for the management of hyperuricemia and gout. Monitoring oxypurinol levels in biological fluids is crucial for assessing therapeutic efficacy, patient compliance, and pharmacokinetic studies. Electrochemical methods offer a sensitive, rapid, and cost-effective alternative to traditional analytical techniques for the determination of oxypurinol. These application notes provide an overview of various electrochemical detection methods, their performance characteristics, and detailed experimental protocols.
Signaling Pathway: Metabolism of Allopurinol
Allopurinol is a structural analog of hypoxanthine (B114508) and acts as a suicide inhibitor of xanthine (B1682287) oxidase (XO).[1] This enzyme is responsible for the conversion of hypoxanthine to xanthine and then to uric acid in the purine (B94841) catabolism pathway.[1] Allopurinol is metabolized by xanthine oxidase to its active form, oxypurinol, which then binds tightly to the reduced molybdenum center of the enzyme, inhibiting its activity and thereby reducing uric acid production.[1][2]
Caption: Metabolic conversion of allopurinol to oxypurinol by xanthine oxidase.
Electrochemical Detection Methods: A Comparative Overview
Several electrochemical techniques have been successfully employed for the analysis of oxypurinol. The primary methods include direct voltammetric detection and liquid chromatography coupled with electrochemical detection (LC-EC).
| Method | Electrode/System | Matrix | Linear Range | Limit of Detection (LOD) | Reference |
| Differential Pulse Voltammetry (DPV) | Mechanically Roughened Glassy Carbon or Pyrolytic Graphite (B72142) | Diluted Urine | Not Specified | ~20 nM | [3] |
| LC with Amperometric Detection | Glassy Carbon Electrode | Rat Plasma, Intestinal Wash, Bile | 15-500 ng/mL | 10 pg on-column | |
| LC with Polarographic Detection | Dropping Mercury Electrode | Human Serum and Urine | Not Specified | Not Specified | |
| Capillary Electrophoresis with Amperometric Detection | Carbon Fiber Electrode | Spiked Urine | 0.5 - 50 µg/mL | 0.1 µg/mL |
Experimental Protocols
Protocol 1: Direct Voltammetric Determination of Oxypurinol in Urine
This protocol is adapted from methodologies employing differential pulse voltammetry (DPV) for the rapid and sensitive detection of oxypurinol in minimally processed urine samples.
1. Materials and Reagents:
-
Glassy carbon electrode (GCE) or edge plane-oriented pyrolytic graphite electrode (PGEe)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., Platinum wire)
-
Potentiostat/Galvanostat
-
Silicon carbide particles (15 µm) for electrode roughening
-
Phosphate (B84403) buffer solution (PBS), 0.1 M, pH 7.4
-
Oxypurinol standard solutions
-
Clinical urine samples
2. Electrode Preparation (Mechanical Roughening):
-
Polish the GCE or PGEe surface with alumina (B75360) slurry on a polishing pad.
-
Rinse thoroughly with deionized water and sonicate for 2 minutes to remove any residual alumina.
-
Gently roughen the electrode surface by rubbing it on a clean glass plate with a small amount of 15-µm silicon carbide particles for approximately 30 seconds.
-
Rinse the electrode extensively with deionized water to remove all silicon carbide particles.
3. Sample Preparation:
-
Collect urine samples from patients undergoing allopurinol therapy.
-
Dilute the urine sample 1000-fold with 0.1 M PBS (pH 7.4). For example, mix 10 µL of urine with 9.99 mL of PBS.
4. Electrochemical Measurement (DPV):
-
Assemble the three-electrode system in an electrochemical cell containing the diluted urine sample.
-
Set the DPV parameters:
-
Potential range: +0.4 V to +1.2 V vs. Ag/AgCl
-
Pulse amplitude: 50 mV
-
Pulse width: 50 ms
-
Scan rate: 20 mV/s
-
-
Record the differential pulse voltammogram. A distinct oxidation peak for oxypurinol should appear at approximately +0.95 V.
-
For quantification, construct a calibration curve by measuring the DPV response of standard oxypurinol solutions of known concentrations in diluted control urine.
Caption: General workflow for voltammetric detection of oxypurinol.
Protocol 2: LC-EC for Simultaneous Determination of Allopurinol and Oxypurinol
This protocol describes a high-performance liquid chromatography method with electrochemical detection, incorporating an immobilized xanthine oxidase reactor for enhanced specificity.
1. Materials and Reagents:
-
HPLC system with an electrochemical detector (amperometric)
-
C18 analytical column (e.g., 5 µm particle size)
-
Immobilized xanthine oxidase reactor cartridge
-
Mobile phase: 0.05 M potassium phosphate buffer (pH 7.5) containing 1 mM EDTA and 5% methanol
-
Allopurinol and oxypurinol standards
-
Biological samples (e.g., plasma, bile)
-
Acetonitrile (B52724) for protein precipitation
2. Sample Preparation:
-
To 100 µL of plasma, add 200 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for injection.
3. Chromatographic and Detection Conditions:
-
Set up the HPLC system with the analytical column followed by the immobilized xanthine oxidase reactor, and then the electrochemical detector.
-
Equilibrate the system with the mobile phase at a flow rate of 1.0 mL/min.
-
Set the electrochemical detector with a glassy carbon working electrode at an applied potential of +0.85 V vs. Ag/AgCl.
-
Inject 20 µL of the prepared sample supernatant onto the column.
4. Principle of Detection:
-
Oxypurinol present in the sample is separated on the C18 column and flows to the detector.
-
Allopurinol is separated on the column and then enters the immobilized xanthine oxidase reactor, where it is enzymatically converted to oxypurinol.
-
Both the original and the newly formed oxypurinol are then detected amperometrically at the glassy carbon electrode.
-
Quantify the concentrations of allopurinol and oxypurinol by comparing the peak areas to those of known standards.
Conclusion
Electrochemical methods provide powerful tools for the analysis of oxypurinol in various biological matrices. Direct voltammetry offers a rapid and simple screening method, particularly for urine samples, requiring minimal sample preparation. For higher selectivity and the simultaneous determination of allopurinol and oxypurinol, especially in complex matrices like plasma, LC-EC is the method of choice. The protocols provided herein serve as a detailed guide for researchers to implement these techniques for therapeutic drug monitoring and pharmacokinetic research.
References
- 1. Allopurinol and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of the Inhibition Mechanism of Xanthine Oxidoreductase by Oxipurinol: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jbiochemtech.com [jbiochemtech.com]
Solid-Phase Extraction of Oxypurinol from Biological Samples: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive overview of solid-phase extraction (SPE) protocols for the quantification of oxypurinol (B62819) in various biological matrices. Oxypurinol, the primary active metabolite of allopurinol (B61711), is a key analyte in clinical and pharmacological studies for the management of hyperuricemia and gout. Effective sample preparation is critical for accurate and reliable analytical results. This document details several SPE methodologies, including reversed-phase, mixed-mode, and polymeric-based approaches, to assist researchers in selecting and implementing the most suitable protocol for their specific needs.
Introduction to Solid-Phase Extraction for Oxypurinol
Solid-phase extraction is a widely used sample preparation technique that offers significant advantages over traditional methods like liquid-liquid extraction (LLE) and protein precipitation (PPT).[1] SPE provides cleaner extracts by efficiently removing endogenous interferences from complex biological matrices such as plasma, serum, and urine. This leads to improved analytical sensitivity, accuracy, and robustness, particularly for downstream analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Oxypurinol is a polar compound, making the selection of the appropriate SPE sorbent and protocol crucial for achieving optimal retention and subsequent elution. The choice of SPE chemistry—whether reversed-phase, ion-exchange, or a combination in mixed-mode—depends on the specific characteristics of the biological matrix and the desired selectivity of the extraction.
Comparative Data of Oxypurinol Extraction Methods
The following table summarizes quantitative data from various studies on the extraction and analysis of oxypurinol from biological samples. While direct comparative studies of different SPE protocols for oxypurinol are limited in the literature, this compilation provides valuable insights into the expected performance of different extraction and analytical methods.
| Extraction Method | Sorbent/Solvent | Biological Matrix | Analytical Method | Recovery (%) | LLOQ (ng/mL) | Reference |
| Protein Precipitation | Acetonitrile with 1.0% Formic Acid | Human Plasma | LC-MS/MS | 87.18 - 89.47 | 80.0 | [2] |
| Protein Precipitation | Trichloroacetic Acid | Human Serum | HPLC-UV | 93.2 - 98.1 | 400 | |
| Liquid-Liquid Extraction | Ethyl Acetate (B1210297) | Human Plasma/Urine | LC-MS/MS | - | 50 (plasma), 1000 (urine) | |
| Solid-Phase Extraction | Anion Exchange Resin | Surface Water | UHPLC-FLD | 82.5 - 116.2 | 0.21 | |
| Solid-Phase Extraction | Polymeric (Oasis HLB) | Rat Plasma & Human Urine | Not specified | >80 | - | [3] |
Experimental Workflows and Protocols
The following diagrams and protocols provide detailed methodologies for the extraction of oxypurinol using different SPE strategies.
General Solid-Phase Extraction Workflow
The fundamental steps of a typical solid-phase extraction protocol are outlined below. This workflow can be adapted for various sorbent types and specific applications.
Figure 1: Generalized workflow for solid-phase extraction of oxypurinol.
Protocol 1: Reversed-Phase SPE using a Polymeric Sorbent (e.g., Oasis HLB)
Polymeric sorbents like Oasis HLB are water-wettable and offer excellent retention for a broad range of compounds, including polar analytes like oxypurinol. A key advantage of some polymeric sorbents is the potential for simplified protocols that eliminate the conditioning and equilibration steps, saving time and solvent.[3]
Simplified 3-Step Protocol
Figure 2: Simplified 3-step SPE protocol using a water-wettable polymeric sorbent.
Detailed 5-Step Protocol
For traditional non-wettable sorbents or for methods requiring maximum reproducibility, the standard 5-step protocol is recommended.
1. Sample Pre-treatment:
-
Dilute 1 mL of plasma or serum with 1 mL of 2% phosphoric acid in water. For urine samples, a 1:4 dilution with water may be sufficient.
-
Vortex mix for 30 seconds.
-
Centrifuge at 3000 x g for 10 minutes to pellet any precipitates.
2. SPE Cartridge Conditioning:
-
Pass 1 mL of methanol through the polymeric SPE cartridge.
3. Equilibration:
-
Pass 1 mL of water through the cartridge. Do not allow the sorbent bed to dry.
4. Sample Loading:
-
Load the pre-treated sample supernatant onto the conditioned cartridge at a slow and steady flow rate (approximately 1-2 mL/min).
5. Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
6. Elution:
-
Elute the retained oxypurinol with 1 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the mobile phase for analysis.
Protocol 2: Mixed-Mode Cation Exchange SPE
Mixed-mode SPE combines reversed-phase and ion-exchange retention mechanisms to provide enhanced selectivity and cleaner extracts.[4] For oxypurinol, which has both acidic and basic properties, a mixed-mode cation exchange sorbent can be effective, particularly for removing neutral and acidic interferences.
Mixed-Mode Cation Exchange Workflow
Figure 3: Workflow for mixed-mode cation exchange SPE of oxypurinol.
1. Sample Pre-treatment:
-
Dilute 1 mL of plasma, serum, or urine with 1 mL of 50 mM ammonium (B1175870) acetate buffer (pH 6). Oxypurinol will be protonated at this pH, facilitating its retention on the cation exchange sorbent.
2. SPE Cartridge Conditioning:
-
Pass 1 mL of methanol through the mixed-mode cation exchange cartridge.
3. Equilibration:
-
Equilibrate the cartridge with 1 mL of 50 mM ammonium acetate buffer (pH 6).
4. Sample Loading:
-
Load the pre-treated sample onto the cartridge at a controlled flow rate.
5. Washing:
-
Wash 1: Pass 1 mL of 50 mM ammonium acetate buffer (pH 6) to remove unretained compounds.
-
Wash 2: Pass 1 mL of methanol to elute weakly bound, non-polar interferences.
6. Elution:
-
Elute oxypurinol with 1 mL of 5% ammonium hydroxide (B78521) in methanol. The basic pH neutralizes the charge on oxypurinol, releasing it from the cation exchange sorbent, while the methanol disrupts the reversed-phase interactions.
-
Evaporate the eluate and reconstitute as described in Protocol 1.
Conclusion
The selection of an appropriate solid-phase extraction protocol is a critical determinant of the quality and reliability of oxypurinol quantification in biological samples. For general purposes, a reversed-phase polymeric sorbent offers a robust and straightforward approach, with the potential for simplified, high-throughput workflows. For more complex matrices or when enhanced selectivity is required, a mixed-mode cation exchange protocol can provide cleaner extracts by leveraging orthogonal retention mechanisms. The protocols and data presented in this application note serve as a comprehensive guide for researchers to develop and implement effective SPE methods for oxypurinol analysis, ultimately contributing to a better understanding of its pharmacokinetics and therapeutic effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Simultaneous analysis of allopurinol and oxypurinol using a validated liquid chromatography–tandem mass spectrometry method in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Aqueous Solubility of Oxypurinol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of Oxypurinol.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of Oxypurinol?
Oxypurinol is characterized by its poor solubility in aqueous solutions. Its predicted water solubility is approximately 4.58 mg/mL.[1][2]
Q2: In which common laboratory solvents is Oxypurinol soluble?
Oxypurinol exhibits good solubility in Dimethyl Sulfoxide (B87167) (DMSO).[3] It is also highly soluble in alkaline solutions, such as 1 M Sodium Hydroxide (NaOH), where its solubility can reach up to 49.00-51.00 mg/mL with heating.
Q3: How does pH affect the solubility of Oxypurinol?
The solubility of Oxypurinol is pH-dependent. With a pKa of approximately 6.25 for its strongest acidic proton, Oxypurinol's solubility increases significantly in alkaline conditions (higher pH) due to the deprotonation of its pyrimidine (B1678525) ring, forming a more soluble salt.
Q4: What are the primary methods to enhance the aqueous solubility of Oxypurinol?
The primary strategies to improve the aqueous solubility of Oxypurinol include:
-
pH Adjustment: Increasing the pH of the aqueous solution to deprotonate the molecule and form a more soluble salt.
-
Use of Co-solvents: Employing a mixture of water and a water-miscible organic solvent to increase the overall solubilizing capacity of the solvent system.
-
Use of Cyclodextrins: Encapsulating the Oxypurinol molecule within a cyclodextrin (B1172386) to form an inclusion complex with enhanced aqueous solubility.
-
Preparation of Solid Dispersions: Dispersing Oxypurinol in a hydrophilic polymer matrix to improve its wettability and dissolution rate. While specific data for Oxypurinol is limited, this is a common technique for its parent compound, allopurinol.
Troubleshooting Guide
Issue 1: Oxypurinol powder is not dissolving in my aqueous buffer.
-
Possible Cause: The concentration of Oxypurinol exceeds its intrinsic solubility in the aqueous buffer at the given pH.
-
Solution:
-
Prepare a stock solution in an organic solvent: First, dissolve the Oxypurinol in a minimal amount of DMSO. A concentration of up to 10 mg/mL in DMSO is achievable with sonication.
-
Dilute the stock solution: Gradually add the DMSO stock solution to your aqueous buffer while stirring to reach the desired final concentration. Ensure the final concentration of DMSO is low (typically <1%) to avoid solvent-induced artifacts in your experiment. For example, a 1:10 dilution of a DMSO stock into PBS (pH 7.2) can yield a solution of approximately 0.1 mg/mL.
-
Adjust the pH: If your experimental conditions allow, increase the pH of the aqueous buffer to enhance solubility.
-
Issue 2: My Oxypurinol solution is precipitating upon standing.
-
Possible Cause 1: The solution is supersaturated, and the Oxypurinol is crashing out over time.
-
Solution: It is recommended to prepare fresh aqueous solutions of Oxypurinol for each experiment and not to store them for more than one day, as precipitation can occur.
-
Possible Cause 2: The pH of the solution has changed, leading to a decrease in solubility.
-
Solution: Ensure the buffer capacity of your aqueous solution is sufficient to maintain the desired pH, especially if you are adding other components to your experiment.
-
Possible Cause 3: The final concentration of the organic co-solvent (e.g., DMSO) is too low to maintain solubility.
-
Solution: While keeping the co-solvent concentration minimal is important, ensure it is sufficient to maintain the solubility of Oxypurinol at the desired final concentration. You may need to optimize the final co-solvent percentage for your specific experimental setup.
Data Presentation
Table 1: Solubility of Oxypurinol in Various Solvents
| Solvent System | Temperature (°C) | Solubility | Reference(s) |
| Water (Predicted) | Not Specified | 4.58 mg/mL | |
| DMSO | Not Specified | ~3 mg/mL - 10 mg/mL (with sonication) | |
| 1 M NaOH | Not Specified | 49.00 - 51.00 mg/mL (with heating) | |
| 1:10 DMSO:PBS (pH 7.2) | Not Specified | ~0.1 mg/mL | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not Specified | ≥ 2.5 mg/mL |
Experimental Protocols
Protocol 1: Preparation of Oxypurinol Solution using a Co-solvent System
This protocol describes the preparation of a stock solution of Oxypurinol in a co-solvent system for in vivo or in vitro studies.
Materials:
-
Oxypurinol powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of Oxypurinol in DMSO at a concentration of 25 mg/mL. Sonication may be required to fully dissolve the compound.
-
In a separate tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 25 mg/mL Oxypurinol in DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until homogeneous.
-
Add 450 µL of saline to the mixture to bring the final volume to 1 mL. This will result in a final Oxypurinol concentration of 2.5 mg/mL.
-
If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
It is recommended to prepare this working solution fresh on the day of use.
Protocol 2: Preparation of Oxypurinol Solution by pH Adjustment
This protocol is suitable for experiments where a higher pH is tolerable and an organic co-solvent is not desired.
Materials:
-
Oxypurinol powder
-
1 M Sodium Hydroxide (NaOH)
-
Desired aqueous buffer
-
pH meter
-
0.1 M Hydrochloric acid (HCl) for pH adjustment
Procedure:
-
Weigh the desired amount of Oxypurinol powder.
-
Add a small volume of 1 M NaOH to the powder and mix. Gentle heating can be applied to aid dissolution. A solubility of up to 50 mg/mL can be achieved in 1 N NaOH.
-
Once dissolved, dilute the solution with your desired aqueous buffer to the final volume.
-
Monitor the pH of the final solution using a pH meter.
-
If necessary, adjust the pH to the desired level by adding 0.1 M HCl dropwise while continuously stirring. Be cautious as lowering the pH may cause precipitation if the concentration of Oxypurinol exceeds its solubility at that pH.
Protocol 3: Phase Solubility Study for Cyclodextrin Complexation (Adapted for Oxypurinol)
This protocol, generally used for poorly soluble drugs, can be adapted to determine the effect of cyclodextrins on Oxypurinol solubility.
Materials:
-
Oxypurinol powder
-
Cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin)
-
Distilled water or a suitable buffer
-
Vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge
-
UV-Vis Spectrophotometer or HPLC for concentration analysis
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin.
-
Add an excess amount of Oxypurinol powder to each vial containing the cyclodextrin solutions.
-
Seal the vials and place them on an orbital shaker in a constant temperature incubator (e.g., 25°C or 37°C) for a sufficient time (e.g., 48-72 hours) to reach equilibrium.
-
After equilibration, centrifuge the samples to pellet the undissolved Oxypurinol.
-
Carefully withdraw the supernatant and filter it through a 0.45 µm filter.
-
Determine the concentration of dissolved Oxypurinol in each sample using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
-
Plot the concentration of dissolved Oxypurinol against the concentration of the cyclodextrin to generate a phase solubility diagram. The slope of the linear portion of the curve can be used to calculate the stability constant of the inclusion complex.
Mandatory Visualizations
Caption: Experimental workflow for preparing Oxypurinol solutions.
Caption: Troubleshooting flowchart for Oxypurinol precipitation.
References
Technical Support Center: Oxypurinol Quantification by HPLC
Welcome to the technical support center for the quantification of oxypurinol (B62819) by High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common problems observed during the HPLC quantification of oxypurinol?
The most frequently encountered issues include:
-
Peak Tailing: The oxypurinol peak appears asymmetrical with a drawn-out trailing edge.[1][2][3][4]
-
Retention Time Shifts: The time at which oxypurinol elutes from the column varies between injections or batches.[5]
-
Poor Resolution: The oxypurinol peak is not well separated from other components in the sample, such as its parent drug, allopurinol, or endogenous matrix components.
-
Baseline Noise or Drift: The baseline of the chromatogram is unstable, making accurate peak integration difficult.
-
Loss of Sensitivity/No Peak: The peak response for oxypurinol is lower than expected or absent altogether.
Q2: My oxypurinol peak is tailing. What are the potential causes and how can I fix it?
Peak tailing for oxypurinol is a common problem and can be caused by several factors.
Troubleshooting Peak Tailing for Oxypurinol
| Potential Cause | Recommended Action |
| Secondary Silanol (B1196071) Interactions | Oxypurinol, having basic functional groups, can interact with acidic residual silanol groups on the silica-based column packing. This is a primary cause of tailing. To mitigate this, operate the mobile phase at a lower pH (e.g., pH 2.5-3.0) to ensure the silanol groups are fully protonated. Using a highly deactivated, end-capped column can also significantly reduce these interactions. |
| Mobile Phase pH Close to Analyte pKa | If the mobile phase pH is near the pKa of oxypurinol, the analyte can exist in both ionized and non-ionized forms, leading to peak distortion. Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa. |
| Column Overload | Injecting too much sample can saturate the column. Reduce the injection volume or dilute the sample. |
| Column Contamination or Degradation | Contaminants or a void at the column inlet can cause peak distortion. Flush the column with a strong solvent. If the problem persists, a guard column can help protect the analytical column, or the column may need to be replaced. |
| Extra-Column Volume | Excessive tubing length or wide-bore tubing between the injector, column, and detector can cause peak broadening and tailing. Use shorter, narrower-bore tubing where possible. |
Below is a troubleshooting workflow for oxypurinol-specific peak tailing.
Troubleshooting workflow for oxypurinol-specific peak tailing.
Q3: I am observing shifts in my oxypurinol retention time. What should I do?
Retention time instability can compromise the accuracy of your results. Here are the common causes and solutions:
Troubleshooting Retention Time Shifts
| Potential Cause | Recommended Action |
| Mobile Phase Composition | Inconsistent preparation of the mobile phase is a common cause. Ensure accurate measurement of solvents and additives. Prepare fresh mobile phase daily and degas it thoroughly. |
| Column Temperature Fluctuations | Changes in ambient or column oven temperature can affect retention time. Use a column oven to maintain a consistent temperature. |
| Column Equilibration | Insufficient equilibration time after changing the mobile phase or starting the system can lead to drift. Ensure the column is fully equilibrated before starting your analytical run. |
| Flow Rate Inconsistency | Leaks in the system or issues with the pump can cause the flow rate to fluctuate. Check for leaks and ensure the pump is functioning correctly. |
| Column Aging | Over time, column performance can degrade, leading to changes in retention. If other factors have been ruled out, it may be time to replace the column. |
Q4: My baseline is noisy and/or drifting. How can I get a stable baseline?
A stable baseline is crucial for accurate quantification.
Troubleshooting Baseline Issues
| Potential Cause | Recommended Action |
| Air Bubbles in the System | Air trapped in the pump, detector, or lines can cause baseline noise. Degas the mobile phase and purge the system to remove any air bubbles. |
| Contaminated Mobile Phase | Impurities in the solvents or additives can lead to a noisy or drifting baseline. Use high-purity solvents and prepare fresh mobile phase. |
| Detector Lamp Issues | An aging detector lamp can cause increased noise. Check the lamp's energy and replace it if necessary. |
| Incomplete Column Equilibration | A drifting baseline can occur if the column is not fully equilibrated with the mobile phase. Allow sufficient time for equilibration. |
| Temperature Fluctuations | Changes in laboratory temperature can affect the detector and cause baseline drift. Maintain a stable laboratory temperature. |
Experimental Protocols
Mobile Phase Preparation for Oxypurinol Analysis
This protocol describes the preparation of a mobile phase suitable for minimizing peak tailing.
-
Prepare Aqueous Buffer: Dissolve potassium phosphate (B84403) monobasic in HPLC-grade water to a concentration of 20 mM.
-
Adjust pH: While stirring, add phosphoric acid dropwise to the buffer solution until the pH is between 2.5 and 3.0.
-
Filter: Filter the aqueous buffer through a 0.45 µm filter to remove any particulates.
-
Prepare Mobile Phase: Mix the filtered aqueous buffer with acetonitrile (B52724) in the desired ratio (e.g., 95:5 v/v).
-
Degas: Degas the final mobile phase using sonication or vacuum filtration before use.
Typical HPLC Parameters for Oxypurinol Quantification
The following table provides a starting point for method development.
| Parameter | Example Condition 1 | Example Condition 2 |
| Column | C18, 5 µm, 4.6 x 250 mm | Hypersil Gold (C18), 5 µm, 4.6 x 150 mm |
| Mobile Phase | 20 mM Sodium Acetate (pH 4.5) | 0.1% Formic acid in Acetonitrile/Water (2:98 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 254 nm | 254 nm |
| Injection Volume | 20 µL | 10 µL |
| Column Temperature | 30 °C | 35 °C |
Signaling Pathways and Workflows
General Experimental Workflow for Oxypurinol Quantification
The following diagram illustrates a typical workflow for the quantification of oxypurinol in a biological matrix.
A generalized experimental workflow for oxypurinol quantification.
References
Technical Support Center: Optimizing Oxypurinol Dosage and Administration in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of oxypurinol (B62819) in animal models. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for oxypurinol?
Oxypurinol is the primary active metabolite of allopurinol (B61711) and functions as a potent inhibitor of xanthine (B1682287) oxidase.[1] This enzyme is crucial in purine (B94841) metabolism, where it catalyzes the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid.[2] By inhibiting xanthine oxidase, oxypurinol reduces the production of uric acid.[2]
Q2: What are the common routes of administration for oxypurinol in animal models?
Due to its poor water solubility, direct oral administration of oxypurinol can be challenging. Common routes include:
-
Oral Gavage: This method allows for precise dosage but requires careful technique to avoid stressing the animal. Oxypurinol is typically administered as a suspension in a suitable vehicle.
-
Intravenous (IV) Injection: IV administration ensures complete bioavailability and is useful for pharmacokinetic studies. However, it requires a sterile, well-solubilized formulation.
-
Incorporation into Diet or Drinking Water: While less stressful for the animals, this method can lead to variability in actual dosage due to fluctuations in food and water consumption.
Q3: How should I prepare an oxypurinol solution for administration?
Oxypurinol is sparingly soluble in water but can be dissolved in alkaline solutions, such as 1 N NaOH, with gentle heating. For in vivo administration, a common approach involves creating a stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) and then diluting it in a vehicle suitable for injection or gavage. A typical vehicle formulation might consist of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. It is recommended to prepare these solutions fresh daily.
Q4: What are the expected pharmacokinetic properties of oxypurinol?
Oxypurinol generally has a much longer half-life than its parent compound, allopurinol.[3] When administered directly, its pharmacokinetic profile can be influenced by the formulation and route of administration. The majority of available data comes from studies where allopurinol was administered. In these cases, oxypurinol is rapidly formed and is responsible for the majority of the pharmacological effect due to its longer half-life.[3]
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected efficacy of directly administered oxypurinol.
| Possible Cause | Recommended Solution |
| Poor Bioavailability | For oral administration, ensure the oxypurinol is properly suspended or solubilized. Consider using a vehicle containing surfactants or co-solvents to improve absorption. For critical studies, intravenous administration may be necessary to bypass absorption issues. |
| Weaker in vivo Effect | One study has suggested that direct administration of oxypurinol may have a weaker urate-lowering effect compared to allopurinol.[1] This could be due to differences in cellular uptake or interaction with the enzyme. Consider a dose-response study to determine the optimal effective dose for your specific model and endpoint. |
| Formulation Issues | Precipitation of oxypurinol in the dosing solution can lead to inaccurate dosing. Always visually inspect the solution for clarity or uniform suspension before administration. Prepare solutions fresh daily to minimize degradation or precipitation. |
Problem 2: Signs of toxicity in animals (e.g., weight loss, lethargy, renal impairment).
| Possible Cause | Recommended Solution |
| High Dosage | Toxicity is often dose-dependent.[4] Conduct a dose-ranging study to identify the maximum tolerated dose (MTD) in your specific animal model and strain. In rats, the minimal toxic dose for renal effects of allopurinol is reported to be between 10 and 30 mg/kg/day when administered intraperitoneally.[4] |
| Renal Toxicity | High doses of oxypurinol's parent compound, allopurinol, can interfere with pyrimidine (B1678525) metabolism, leading to the accumulation of orotic acid and potential kidney damage.[4] Ensure animals are well-hydrated to prevent crystal formation in the renal tubules.[4] If your model involves pre-existing renal impairment, consider a lower starting dose. |
| Vehicle Toxicity | The administration vehicle, especially those containing high concentrations of organic solvents like DMSO, can cause local irritation or systemic toxicity. Minimize the concentration of organic solvents in the final dosing solution (ideally below 10% for IV). Conduct a vehicle-only control group to assess any adverse effects of the formulation itself. |
Data Presentation
Table 1: Summary of Pharmacokinetic Parameters of Oxypurinol (as a metabolite of Allopurinol)
| Animal Model | Allopurinol Dose | Route | Oxypurinol Cmax (µg/mL) | Oxypurinol Tmax (hours) | Oxypurinol Half-life (hours) | Reference |
| Dog (Beagle) | 10 mg/kg | IV | - | - | Significantly greater than 5 mg/kg dose | [5] |
| Dog (Beagle) | 15 mg/kg | Oral | - | Significantly greater than 7.5 mg/kg dose | Significantly greater than 7.5 mg/kg dose | [5] |
| Dog (Dalmatian) | 10 mg/kg | Oral | - | - | - | [6] |
| Rat | 30 mg/kg | Oral | - | - | - | [7] |
| Rat | 100 mg/kg | Oral | - | - | - | [7] |
Note: Data for directly administered oxypurinol is limited. The parameters above reflect oxypurinol concentrations following allopurinol administration.
Experimental Protocols
Protocol 1: Preparation and Oral Administration of an Oxypurinol Suspension
-
Vehicle Preparation: Prepare a 0.5% solution of Sodium Carboxymethyl Cellulose (CMC-Na) in sterile water.
-
Suspension Formulation:
-
Calculate the required mass of oxypurinol powder based on the desired dose (e.g., 10 mg/kg) and the number and weight of the animals.
-
Triturate the oxypurinol powder with a small amount of the 0.5% CMC-Na solution to create a smooth paste.
-
Gradually add the remaining vehicle to the paste while continuously mixing to achieve the final desired concentration.
-
-
Administration:
-
Ensure the suspension is homogenous by vortexing thoroughly before drawing each dose.
-
Administer the suspension to the animal via oral gavage using an appropriately sized, ball-tipped gavage needle. The recommended maximum dosing volume is 10 mL/kg for mice and 10-20 mL/kg for rats.
-
Protocol 2: Analysis of Oxypurinol in Plasma via HPLC-UV
-
Sample Collection: Collect blood samples at predetermined time points into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Precipitate plasma proteins by adding a solvent like acetonitrile.
-
Vortex the mixture and centrifuge at high speed.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the residue in the mobile phase.
-
-
HPLC Analysis:
-
Inject the reconstituted sample into an HPLC system equipped with a UV detector.
-
Separation is typically achieved on a C18 or C8 reversed-phase column.
-
Quantify the oxypurinol concentration by comparing the peak area in the sample to a standard curve prepared with known concentrations of oxypurinol.
-
Mandatory Visualizations
Caption: Mechanism of action of oxypurinol on the purine metabolism pathway.
Caption: A generalized workflow for optimizing oxypurinol dosage in animal models.
References
- 1. Allopurinol and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. The pharmacokinetics of oxypurinol in people with gout - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Influence of two diets on pharmacokinetic parameters of allopurinol and oxypurinol in healthy beagles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Xanthine oxidase and aldehyde oxidase contribute to allopurinol metabolism in rats - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize off-target effects of Oxypurinol in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of Oxypurinol (B62819) in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is Oxypurinol and what is its primary mechanism of action?
A1: Oxypurinol is the primary active metabolite of allopurinol (B61711), a medication used to treat conditions associated with high uric acid levels, such as gout.[1][2] Its main function is to act as a potent inhibitor of xanthine (B1682287) oxidase.[3][4] This enzyme is critical in the purine (B94841) degradation pathway, where it catalyzes the final two steps: the oxidation of hypoxanthine (B114508) to xanthine and then xanthine to uric acid.[5] By blocking this enzyme, oxypurinol effectively reduces the production of uric acid. It forms a stable, tightly bound complex with the reduced molybdenum center in the active site of xanthine oxidase, which halts the catalytic process.
Q2: What are the potential off-target effects of Oxypurinol in cell-based assays?
A2: While a potent xanthine oxidase inhibitor, Oxypurinol can exhibit several off-target effects, especially at higher concentrations, which can confound experimental results. These include:
-
Inhibition of de novo Purine Synthesis: At high concentrations, both allopurinol and oxypurinol have been shown to inhibit the early stages of de novo purine synthesis. This effect occurs independently of xanthine oxidase activity.
-
Weak Inhibition of Purine Nucleoside Phosphorylase (PNP): Studies have reported a weak allosteric inhibition of purine nucleoside phosphorylase (PNP) by oxypurinol, which could have potential adverse effects.
-
Hydroxyl Radical Scavenging: Oxypurinol, and its precursor allopurinol, can act as scavengers of hydroxyl radicals. This antioxidant activity is independent of xanthine oxidase inhibition and could mask or alter cellular responses to oxidative stress in experimental models.
-
Interaction with Pyrimidine (B1678525) Metabolism: High doses of allopurinol are known to impair pyrimidine metabolism by inhibiting orotidylic decarboxylase, leading to the accumulation of orotic acid. While this is more directly linked to allopurinol, as its metabolite, oxypurinol's potential role in this process should be considered, especially in long-term or high-dose studies.
Q3: How can I minimize the off-target effects of Oxypurinol in my experiments?
A3: Minimizing off-target effects is critical for generating reliable and interpretable data. Key strategies include:
-
Use the Lowest Effective Concentration: It is crucial to determine the minimal concentration of oxypurinol that achieves the desired level of xanthine oxidase inhibition without causing significant off-target effects.
-
Perform Comprehensive Dose-Response Curves: Always conduct a full dose-response analysis for your primary endpoint (e.g., uric acid production) and for cell viability to establish a therapeutic window.
-
Implement Appropriate Controls: Your experimental design should include multiple control groups:
-
Vehicle Control: To account for any effects of the solvent used to dissolve oxypurinol.
-
Negative Control: Untreated cells to establish a baseline.
-
Positive Control: A different, structurally unrelated xanthine oxidase inhibitor (e.g., Febuxostat) can help determine if the observed effects are specific to xanthine oxidase inhibition or are an artifact of oxypurinol's chemical structure.
-
-
Monitor Cell Viability and Health: Routinely perform cytotoxicity assays (e.g., using resazurin (B115843) or MTT) to ensure that the concentrations of oxypurinol used are not causing general cellular stress or death, which could be mistaken for a specific experimental outcome.
-
Utilize Counter-Screens: If you suspect a specific off-target activity (e.g., impact on purine synthesis), design a secondary assay to measure this effect directly.
Troubleshooting Guide
| Issue Observed | Potential Cause(s) | Troubleshooting Steps |
| Unexpected Cytotoxicity or Reduced Cell Proliferation | Inhibition of de novo purine or pyrimidine synthesis at high concentrations. | 1. Verify Cytotoxicity: Perform a standard cell viability assay (e.g., Resazurin) across a range of oxypurinol concentrations.2. Lower Concentration: Reduce the oxypurinol concentration to the lowest level that still effectively inhibits xanthine oxidase.3. Supplement Media: Consider supplementing the cell culture media with purines or pyrimidines (e.g., uridine) to rescue the cells from the metabolic block. |
| Observed Phenotype Does Not Match Expected Xanthine Oxidase Inhibition | The observed effect is dominated by an off-target activity such as hydroxyl radical scavenging or inhibition of other enzymes like PNP. | 1. Use an Alternative Inhibitor: Test a structurally different xanthine oxidase inhibitor, like febuxostat, to see if the same phenotype is produced.2. Measure Oxidative Stress: If studying oxidative processes, directly measure reactive oxygen species (ROS) levels to assess the contribution of oxypurinol's radical scavenging properties.3. Conduct Counter-Assay: If possible, perform an assay for PNP activity to rule out its inhibition as a confounding factor. |
| Inconsistent or Irreproducible Results | Compound instability, variability in cell health or density, or complex off-target pharmacology. | 1. Check Compound Stability: Prepare fresh stock solutions of oxypurinol for each experiment. Ensure proper storage.2. Standardize Cell Culture: Maintain consistent cell passage numbers, seeding densities, and media conditions.3. Re-evaluate Dose-Response: A bell-shaped dose-response curve can indicate complex pharmacology with multiple targets. Analyze a wider range of concentrations. |
Data Presentation
Table 1: Comparison of Inhibitory Potency for Allopurinol and Oxypurinol
| Compound | Enzyme Form | Substrate | Ki Value (µM) | Inhibition Type | Source |
| Allopurinol | XO & XDH | Xanthine | 0.81 | Competitive | |
| Oxypurinol | XO & XDH | Xanthine | 1.29 | Competitive | |
| Allopurinol | XO & XDH | Hypoxanthine | Not Determined | - | |
| Oxypurinol | XO & XDH | Hypoxanthine | 10.3 | Uncompetitive |
XO: Xanthine Oxidase, XDH: Xanthine Dehydrogenase
Table 2: In Vivo Effects of Allopurinol vs. Oxypurinol in a Mouse Model
| Treatment (Dose) | Effect on Plasma Uric Acid | Effect on Plasma Hypoxanthine | Source |
| Allopurinol (3 mg/kg) | Significant Reduction | Significant Increase | |
| Oxypurinol (3 mg/kg) | No Significant Reduction | Levels Largely Unaffected | |
| Oxypurinol (10 mg/kg) | Reduction similar to 3 mg/kg Allopurinol | - |
Visualizations
Caption: Purine degradation and oxypurinol's point of inhibition.
Caption: Workflow for minimizing and identifying off-target effects.
Caption: On-target vs. potential off-target pathways of oxypurinol.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of Oxypurinol
Objective: To identify the EC50 for xanthine oxidase inhibition and the CC50 (50% cytotoxic concentration) to establish an optimal experimental concentration.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Oxypurinol stock solution (e.g., in DMSO)
-
96-well plates (one for viability, one for activity)
-
Resazurin-based viability assay kit
-
Xanthine Oxidase Activity Assay Kit (or reagents to measure uric acid/ROS)
-
Plate reader (fluorescence and absorbance)
Methodology:
-
Cell Seeding: Seed cells in two 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Serial Dilution: Prepare a serial dilution of oxypurinol in complete medium. Include a vehicle-only control. Typical concentration ranges might be from 0.1 µM to 500 µM.
-
Treatment: Remove the old medium from the cells and add the different concentrations of oxypurinol. Incubate for the desired experimental duration (e.g., 24, 48 hours).
-
Cell Viability Assay (Plate 1):
-
Following treatment, perform a resazurin-based assay according to the manufacturer's protocol.
-
Measure fluorescence to determine cell viability relative to the vehicle control.
-
Calculate the CC50 value.
-
-
Xanthine Oxidase Activity Assay (Plate 2):
-
Lyse the cells or use a method to measure xanthine oxidase activity in the cell lysate or conditioned media.
-
A common method involves providing excess xanthine as a substrate and measuring the formation of uric acid spectrophotometrically at ~295 nm.
-
Calculate the percentage of xanthine oxidase inhibition for each oxypurinol concentration relative to the vehicle control.
-
Determine the EC50 value.
-
-
Data Analysis: Plot both dose-response curves. Select a concentration for future experiments that is well above the EC50 for xanthine oxidase inhibition but significantly below the CC50 to minimize general cytotoxicity.
Protocol 2: Counter-Screen for Effects on de novo Purine Synthesis
Objective: To assess whether the chosen concentration of oxypurinol is inhibiting de novo purine synthesis.
Materials:
-
Cell line of interest
-
Complete cell culture medium (and purine-depleted medium, if available)
-
Oxypurinol
-
Positive control inhibitor of de novo purine synthesis (e.g., L-Alanosine)
-
[¹⁴C]-glycine or [¹⁴C]-formate (radiolabeled precursors for purine synthesis)
-
Scintillation counter or method for quantifying nucleotide incorporation
Methodology:
-
Cell Culture: Seed cells in multi-well plates. For a more sensitive assay, culture cells in purine-depleted medium for a few hours before the experiment to stimulate the de novo pathway.
-
Treatment: Treat cells with:
-
Vehicle control
-
Your chosen experimental concentration of oxypurinol
-
A high concentration of oxypurinol (as a positive control for inhibition)
-
A known inhibitor of de novo purine synthesis
-
-
Radiolabeling: Add a radiolabeled precursor like [¹⁴C]-glycine to the medium of all wells. This precursor will be incorporated into newly synthesized purines.
-
Incubation: Incubate for a period that allows for measurable incorporation (e.g., 4-6 hours).
-
Nucleic Acid Isolation: Lyse the cells and precipitate the nucleic acids (DNA and RNA).
-
Quantification: Measure the amount of radiolabel incorporated into the nucleic acid fraction using a scintillation counter.
-
Data Analysis: A significant decrease in radiolabel incorporation in the oxypurinol-treated cells compared to the vehicle control would indicate an off-target effect on de novo purine synthesis. Compare this to the effect of the known inhibitor. If your experimental concentration shows minimal impact while the high concentration shows significant inhibition, your chosen dose is likely appropriate.
References
Technical Support Center: Enhancing the Oral Bioavailability of Oxypurinol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments aimed at enhancing the oral bioavailability of oxypurinol (B62819). As oxypurinol is the active metabolite of allopurinol (B61711), strategies often focus on improving the solubility and absorption of the parent drug, allopurinol.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for enhancing the oral bioavailability of oxypurinol?
A1: The primary strategies focus on improving the physicochemical properties of its prodrug, allopurinol, to increase its dissolution and absorption, which in turn increases the systemic exposure to oxypurinol. Key approaches include:
-
Formulation-Based Strategies for Allopurinol:
-
Solid Dispersions: Dispersing allopurinol in a hydrophilic carrier to improve its wettability and dissolution rate.[1][2][3][4]
-
Cocrystallization: Forming a crystalline structure of allopurinol with a coformer to enhance its solubility and/or permeability.[5]
-
Nanotechnology: Reducing the particle size of allopurinol to the nanoscale to increase its surface area and dissolution velocity. This includes nanostructured lipid carriers (NLCs), albumin-based nanoparticles, and niosomes.
-
-
Direct Formulation of Oxypurinol:
-
Salt Formulation: Using a salt form of oxypurinol, such as the sodium salt, to improve its solubility and absorption compared to the free acid form.
-
Q2: Which formulation strategy has shown the most significant enhancement in vivo?
A2: While direct comparative studies are limited, nanotechnology-based approaches have demonstrated substantial increases in drug concentration at the target site. For instance, allopurinol-loaded bovine serum albumin nanoparticles (ABNPs) resulted in a 21.26-fold higher concentration of allopurinol in the kidneys of mice compared to the pure drug suspension. Tablets formulated with allopurinol solid dispersions have also shown a higher area under the curve (AUC) in human bioavailability studies when compared to conventional commercial tablets.
Q3: What are the expected pharmacokinetic parameters for standard allopurinol and oxypurinol?
A3: Following oral administration of allopurinol, it is rapidly metabolized to oxypurinol. Key pharmacokinetic parameters in healthy adults are summarized below.
| Parameter | Allopurinol | Oxypurinol |
| Oral Bioavailability | ~79% | N/A (Metabolite) |
| Time to Peak Plasma Concentration (Tmax) | ~1.5 hours | ~4.5 hours |
| Elimination Half-life (t½) | ~1.2 hours | ~23.3 hours |
| Apparent Oral Clearance (CL/F) | ~15.8 mL/min/kg | ~0.31 mL/min/kg |
| Apparent Volume of Distribution (Vd/F) | ~1.31 L/kg | ~0.59 L/kg |
| Primary Route of Elimination | Metabolism to Oxypurinol | Renal Excretion |
Data compiled from multiple sources.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Allopurinol Solid Dispersions
| Problem | Possible Cause | Troubleshooting Steps |
| Low dissolution enhancement. | 1. Inadequate drug-polymer interaction: The chosen polymer may not be effectively preventing the recrystallization of allopurinol. 2. Incorrect drug-to-carrier ratio: The amount of hydrophilic carrier may be insufficient to fully disperse the drug. 3. Suboptimal preparation method: The chosen method (e.g., solvent evaporation, kneading) may not be creating a truly amorphous dispersion. | 1. Screen different hydrophilic carriers: Test polymers like polyvinylpyrrolidone (B124986) (PVP) K30 or polyethylene (B3416737) glycols (PEGs) of different molecular weights. 2. Vary the drug-to-carrier ratio: Prepare solid dispersions with increasing amounts of the carrier (e.g., 1:1, 1:3, 1:5) and evaluate the dissolution profile of each. 3. Compare preparation methods: Prepare solid dispersions using different techniques such as solvent evaporation, kneading, and co-grinding to determine the most effective method for your drug-carrier combination. |
| Phase separation or crystallization upon storage. | 1. Hygroscopicity: The formulation may be absorbing moisture, leading to drug recrystallization. 2. Thermodynamic instability: The amorphous drug in the solid dispersion is in a high-energy state and tends to revert to a more stable crystalline form over time. | 1. Store in a desiccator: Keep the solid dispersion in a low-humidity environment. 2. Incorporate a stabilizing polymer: Consider using a polymer that has a strong interaction with allopurinol to inhibit molecular mobility. |
| Formation of a sticky, unworkable mass during preparation. | 1. Inappropriate solvent choice (kneading method): The solvent may be too effective at dissolving the polymer, leading to a sticky consistency. 2. High processing temperature (melting method): The temperature may be causing the polymer to become too fluid. | 1. Use a solvent-antisolvent mixture: For the kneading method, use a mixture of a solvent and an anti-solvent (e.g., ethanol-water) to control the consistency of the paste. 2. Optimize the melting temperature: Carefully control the temperature to just above the melting point of the carrier. |
Allopurinol Nanoparticle Formulations
| Problem | Possible Cause | Troubleshooting Steps |
| Low entrapment efficiency. | 1. Poor drug-polymer affinity: Allopurinol may have low affinity for the core of the nanoparticle. 2. Drug leakage during preparation: The drug may be diffusing out of the nanoparticles during the washing or purification steps. | 1. Select a different polymer/lipid: Test various materials for nanoparticle formation, such as chitosan (B1678972) or different lipids for NLCs, to find one with better compatibility with allopurinol. 2. Optimize the formulation parameters: Adjust factors like the drug-to-polymer ratio and the concentration of surfactants or cross-linking agents. |
| Particle aggregation. | 1. Insufficient surface charge: The zeta potential of the nanoparticles may be too low to provide enough electrostatic repulsion. 2. Inadequate stabilization: The concentration of the stabilizer (e.g., surfactant) may be insufficient. | 1. Adjust the pH of the formulation: The surface charge of many nanoparticles is pH-dependent. 2. Increase the stabilizer concentration: Gradually increase the amount of stabilizer and monitor the particle size and zeta potential. |
| High polydispersity index (PDI). | 1. Inconsistent mixing during preparation: Uneven energy input can lead to a wide range of particle sizes. 2. Suboptimal formulation parameters: The concentrations of the components may not be ideal for forming uniformly sized particles. | 1. Use a high-energy homogenization or sonication method: This can help to produce smaller and more uniform nanoparticles. 2. Optimize the formulation parameters: Systematically vary the concentrations of the drug, polymer, and other excipients to find the optimal conditions for achieving a low PDI. |
Experimental Protocols
Preparation of Allopurinol Solid Dispersion by Kneading Method
This protocol is based on the methodology for preparing solid dispersions with sugar carriers.
-
Weighing: Accurately weigh allopurinol and the chosen hydrophilic carrier (e.g., mannitol, lactose) in the desired ratio (e.g., 1:3).
-
Mixing: Place the powders in a clean, dry mortar and triturate them until a homogenous mixture is obtained.
-
Kneading: Gradually add a small amount of a suitable solvent (e.g., an ethanol-water mixture) to the powder mixture while continuously triturating to form a paste-like consistency. Knead the paste thoroughly for approximately 30 minutes.
-
Drying: Transfer the resulting paste to a vacuum oven and dry at a controlled temperature until all the solvent has evaporated.
-
Sieving and Storage: Pass the dried mass through a sieve (e.g., #40 mesh) to obtain a uniform particle size. Store the prepared solid dispersion in a desiccator until further evaluation.
Preparation of Allopurinol-Loaded Chitosan Nanoparticles by Ionic Gelation
This protocol is a general procedure based on the ionic gelation method for preparing chitosan nanoparticles.
-
Preparation of Chitosan Solution: Dissolve chitosan in a 1% (v/v) acetic acid solution to a final concentration of, for example, 1 mg/mL. Stir the solution overnight to ensure complete dissolution.
-
Preparation of TPP Solution: Dissolve sodium tripolyphosphate (TPP) in deionized water to a concentration of, for example, 1 mg/mL.
-
Nanoparticle Formation: Heat the chitosan solution to 60°C. Add the TPP solution dropwise to the chitosan solution under constant magnetic stirring. A milky opalescent suspension should form, indicating the formation of nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension at a high speed (e.g., 12,000 rpm) for 30 minutes. Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat this washing step twice to remove any unreacted reagents.
-
Lyophilization (Optional): For long-term storage, the nanoparticle suspension can be lyophilized to obtain a dry powder.
Data on Bioavailability Enhancement
The following tables summarize available quantitative data on the enhancement of oxypurinol's bioavailability through various formulation strategies.
Table 1: In Vivo Performance of Allopurinol Nanoparticle Formulations
| Formulation | Animal Model | Key Finding | Reference |
| Allopurinol-loaded Bovine Serum Albumin Nanoparticles | Mice | 21.26-fold higher drug concentration in the kidney compared to pure drug suspension. | |
| Allopurinol-loaded Niosomes | Rats (MSU-induced gout model) | Significantly greater reduction in uric acid levels compared to pure allopurinol. |
Table 2: In Vivo Performance of Allopurinol Solid Dispersion Formulations
| Formulation | Study Population | Key Finding | Reference |
| Allopurinol Solid Dispersion Tablets | Humans | Higher Area Under the Curve (AUC) compared to commercial tablets. |
Visualizations
Signaling Pathways and Experimental Workflows
References
Addressing matrix effects in mass spectrometry analysis of Oxypurinol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometry analysis of oxypurinol (B62819).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of oxypurinol analysis by LC-MS/MS?
A1: In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of oxypurinol, matrix effects refer to the alteration of ionization efficiency for oxypurinol caused by co-eluting, undetected components from the sample matrix.[1] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), which ultimately impacts the accuracy, precision, and sensitivity of quantitative results.[1][2] Common sources of matrix effects in biological samples such as plasma or serum include phospholipids (B1166683), salts, and various metabolites.[1]
Q2: My oxypurinol assay is showing poor reproducibility and accuracy. Could matrix effects be the cause?
A2: Yes, inconsistent and inaccurate results are characteristic signs of unmanaged matrix effects. Biological samples can have significant compositional variation between individuals, and even between different preparations from the same individual. This variability can lead to unpredictable levels of ion suppression or enhancement, resulting in poor reproducibility of your measurements.[1]
Q3: How can I determine the extent of matrix effects in my oxypurinol analysis?
A3: The most widely used method to quantify matrix effects is the post-extraction spike analysis.[1] This involves comparing the peak area of oxypurinol in a neat solution to the peak area of oxypurinol spiked into an extracted blank matrix sample. The ratio of these peak areas provides a quantitative measure of the matrix effect. A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement. For instance, a validated LC-MS/MS method for allopurinol (B61711) and oxypurinol reported IS-normalized matrix factors between 1.003 to 1.030, which indicates a minimal matrix effect with their specific sample preparation.[1][3]
Q4: What are the primary strategies to minimize matrix effects for oxypurinol analysis?
A4: The main strategies for mitigating matrix effects focus on either removing the interfering components or compensating for their influence.[1] Key approaches include:
-
Effective Sample Preparation: Techniques like Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) are used to clean up the sample and remove interfering matrix components before analysis.[1][4]
-
Chromatographic Separation: Optimizing the HPLC or UHPLC method is crucial to separate oxypurinol from co-eluting matrix components.[1]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as Oxypurinol-¹³C,¹⁵N₂, is considered the gold standard for compensating for matrix effects.[1][5] Because the SIL-IS has nearly identical physicochemical properties to oxypurinol, it is affected by the matrix in the same way, enabling accurate correction during data processing.[1][5]
Troubleshooting Guide
Issue 1: I'm observing significant ion suppression in my oxypurinol analysis.
-
Improve Sample Cleanup: The most direct way to combat ion suppression is to enhance the removal of interfering matrix components.
-
Solid-Phase Extraction (SPE): SPE generally yields a cleaner extract compared to protein precipitation.[4] A microelution-SPE method has been shown to remove over 99% of major plasma phospholipids.
-
Liquid-Liquid Extraction (LLE): LLE can be optimized to selectively extract oxypurinol, leaving behind interfering substances in the aqueous phase.[6]
-
-
Optimize Chromatography:
-
Gradient Elution: Employ a gradient elution profile that effectively separates oxypurinol from the region where most phospholipids elute.
-
Column Chemistry: Consider alternative column chemistries. For a polar molecule like oxypurinol, a polar-endcapped C18 column or a Hydrophilic Interaction Liquid Chromatography (HILIC) column may offer better retention and separation from hydrophobic interferences.[1][7]
-
Issue 2: The response of my internal standard (IS) is inconsistent, even with a SIL-IS.
An unstable IS response can be indicative of severe and variable matrix effects.[1]
-
Re-evaluate Sample Cleanup: Even a stable isotope-labeled internal standard may not fully compensate for extreme matrix effects. It is crucial to re-evaluate and potentially enhance your sample preparation method to decrease the overall matrix load on the LC-MS/MS system.[1]
-
Check for Ion Source Contamination: A high matrix load can lead to contamination of the mass spectrometer's ion source, resulting in erratic ionization and poor performance. A thorough cleaning of the ion source may be necessary.[1]
Quantitative Data Summary
The effectiveness of different sample preparation techniques in mitigating matrix effects can be compared based on analyte recovery and the resulting matrix factor. An IS-Normalized Matrix Factor close to 1 indicates that the internal standard has effectively compensated for the matrix effect.
| Analyte | Sample Preparation Method | Recovery (%) | IS-Normalized Matrix Factor | Reference |
| Oxypurinol | Protein Precipitation (PPT) | 87.18 - 89.47 | 1.003 - 1.030 | [3] |
Detailed Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Oxypurinol Analysis
This protocol is based on a validated method for the simultaneous determination of allopurinol and oxypurinol in human plasma.[3]
Materials:
-
Human plasma sample (100 µL)
-
Allopurinol-d2 (B564957) internal standard working solution
-
1.0% formic acid in acetonitrile (B52724)
Procedure:
-
To 100 µL of the plasma sample, add an appropriate volume of the allopurinol-d2 internal standard solution.[8]
-
Add 400 µL of 1.0% formic acid in acetonitrile to the plasma sample.[1]
-
Vortex the mixture for 5 minutes to ensure complete protein precipitation.[1]
-
Centrifuge the sample at 10,000 rpm for 5 minutes at 4°C.[1]
-
Carefully transfer the supernatant to a clean HPLC vial.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for Phospholipid Removal
This is a general protocol for phospholipid removal using SPE, which should be optimized for your specific oxypurinol analysis.
Materials:
-
SPE cartridge (e.g., mixed-mode strong cation exchange)
-
Pre-treated plasma sample (e.g., after protein precipitation)
-
Conditioning solvent (e.g., methanol)
-
Equilibration buffer (e.g., water with 1% formic acid)
-
Aqueous wash solution (e.g., 5% methanol (B129727) in water)
-
Elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol)
Procedure:
-
Conditioning: Pass 1 mL of conditioning solvent through the SPE cartridge.
-
Equilibration: Pass 1 mL of equilibration buffer through the cartridge to prepare it for the sample.[4]
-
Loading: Pre-treat the plasma sample by protein precipitation with acetonitrile. Centrifuge and load the supernatant onto the SPE cartridge.
-
Washing: Pass 1 mL of the aqueous wash solution to remove polar interferences.[1]
-
Elution: Elute oxypurinol with 1 mL of the elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute it in the mobile phase.
-
Inject the reconstituted sample into the LC-MS/MS system.
Visualizations
Caption: A workflow for troubleshooting matrix effects in oxypurinol analysis.
Caption: Comparison of common sample preparation techniques for LC-MS/MS.
References
- 1. benchchem.com [benchchem.com]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. Simultaneous analysis of allopurinol and oxypurinol using a validated liquid chromatography–tandem mass spectrometry method in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Direct injection analysis of oxypurinol and metformin in wastewater by hydrophilic interaction liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Refining experimental conditions for Oxypurinol-enzyme binding assays
Welcome to the technical support center for refining experimental conditions for oxypurinol-enzyme binding assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of oxypurinol (B62819) on xanthine (B1682287) oxidase?
A1: Oxypurinol is a potent, competitive inhibitor of xanthine oxidase.[1] It functions as a structural analog of xanthine, the natural substrate for the enzyme.[1] Oxypurinol binds tightly to the reduced molybdenum [Mo(IV)] center in the active site of xanthine oxidase, forming a stable complex that blocks the conversion of hypoxanthine (B114508) to xanthine and then to uric acid.[1][2] This inhibition is the primary mechanism behind the therapeutic effects of allopurinol (B61711) in treating conditions like gout and hyperuricemia, as oxypurinol is the active metabolite of allopurinol.[1]
Q2: I am not seeing any inhibition in my xanthine oxidase activity assay with oxypurinol. What could be the issue?
A2: Several factors could contribute to a lack of observed inhibition. First, ensure your oxypurinol stock solution is properly prepared and at the correct concentration. It's also crucial to verify the activity of your xanthine oxidase enzyme, as enzymes can lose activity over time, especially with improper storage. Pre-incubating the enzyme with oxypurinol before adding the substrate (xanthine) can sometimes be necessary to allow for the formation of the inhibitory complex. Finally, confirm that your assay conditions, such as pH and temperature, are optimal for both enzyme activity and inhibitor binding.
Q3: My dose-response curve for oxypurinol inhibition is not sigmoidal. What are the potential causes?
A3: An irregular dose-response curve can arise from several experimental issues. Inaccurate serial dilutions of oxypurinol can lead to non-uniform concentration intervals. Ensure thorough mixing at each dilution step. Another possibility is substrate or product interference with the detection method. If you are using a spectrophotometric assay measuring uric acid production at 290-295 nm, ensure that none of your buffer components or the inhibitor itself absorbs at this wavelength. Finally, consider the possibility of complex inhibition kinetics that may not fit a simple sigmoidal model.
Q4: What are the key differences in the inhibitory effects of allopurinol and oxypurinol?
A4: While oxypurinol is the active metabolite of allopurinol, there are differences in their inhibitory mechanisms and efficacy. Allopurinol is metabolized by xanthine oxidoreductase (XOR) to oxypurinol, which then inhibits the enzyme. Some studies suggest that allopurinol may be a more potent inhibitor in vivo because the process of its conversion to oxypurinol within the enzyme's active site leads to a tightly bound complex. Oxypurinol, when administered directly, may have a weaker effect in some models.
Troubleshooting Guides
Spectrophotometric Xanthine Oxidase Inhibition Assay
| Problem | Possible Cause | Troubleshooting Step |
| High background signal | Contaminated reagents or cuvettes. | Use fresh, high-purity reagents and thoroughly clean cuvettes before use. Run a blank reaction without the enzyme to check for background absorbance. |
| No enzyme activity | Inactive enzyme. | Verify the activity of your xanthine oxidase stock with a positive control. Ensure the enzyme has been stored correctly at low temperatures. Prepare fresh enzyme dilutions for each experiment. |
| Inconsistent replicates | Pipetting errors or insufficient mixing. | Calibrate your pipettes regularly. Ensure all components are thoroughly mixed before starting the measurement. |
| Precipitate formation | Poor solubility of oxypurinol or other reagents. | Ensure all components are fully dissolved in the assay buffer. The use of a small percentage of a co-solvent like DMSO may be necessary, but its effect on enzyme activity should be checked. |
Isothermal Titration Calorimetry (ITC)
| Problem | Possible Cause | Troubleshooting Step |
| Noisy baseline | Air bubbles in the cell or syringe; improper instrument equilibration. | Degas all solutions thoroughly before loading. Ensure the instrument has reached thermal stability before starting the titration. |
| Small or no heat change | Inactive enzyme or incorrect concentrations. | Confirm enzyme activity. Verify the concentrations of both the enzyme and oxypurinol. The enthalpy change upon binding may be very small, requiring higher concentrations or a more sensitive instrument. |
| Non-saturating binding curve | Oxypurinol concentration is too low relative to the enzyme's binding affinity. | Increase the concentration of oxypurinol in the syringe to ensure saturation of the enzyme in the cell is achieved during the titration. |
Surface Plasmon Resonance (SPR)
| Problem | Possible Cause | Troubleshooting Step |
| Low ligand immobilization | Inefficient activation of the sensor chip surface or inactive protein. | Use fresh activation reagents (EDC/NHS). Ensure the pH of the coupling buffer is appropriate for the enzyme's pI to promote electrostatic interaction with the chip surface. Confirm the activity of the xanthine oxidase before immobilization. |
| High non-specific binding | Analyte (oxypurinol) is binding to the reference surface. | Add a blocking agent like BSA to the running buffer. Use a reference surface with an immobilized irrelevant protein to subtract non-specific binding signals. |
| Mass transport limitation | The rate of analyte binding is limited by diffusion to the sensor surface rather than the intrinsic binding kinetics. | Increase the flow rate of the running buffer. Use a lower density of immobilized ligand on the sensor chip. |
Quantitative Data Summary
Table 1: Kinetic Parameters for Xanthine Oxidase Inhibition by Oxypurinol
| Parameter | Value | Substrate | Conditions | Reference |
| IC50 | 0.11 µg/mL | Xanthine | - | |
| IC50 | 0.13 µg/mL | Hypoxanthine | - | |
| Ki | 1.29 µM | - | - |
Note: IC50 and Ki values can vary depending on the specific experimental conditions, such as substrate concentration, pH, and temperature.
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Xanthine Oxidase Inhibition
This protocol is adapted from standard methods for determining xanthine oxidase activity by measuring the formation of uric acid from xanthine.
Materials:
-
Xanthine oxidase
-
Xanthine
-
Oxypurinol
-
Potassium phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)
-
Spectrophotometer capable of measuring absorbance at 293 nm
-
96-well UV-transparent plates or quartz cuvettes
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of xanthine in a basic solution (e.g., 0.025 M NaOH) and then dilute to the working concentration in the assay buffer.
-
Prepare a stock solution of oxypurinol in a suitable solvent (e.g., buffer or DMSO) and perform serial dilutions to obtain a range of inhibitor concentrations.
-
Prepare a working solution of xanthine oxidase in cold phosphate buffer immediately before use.
-
-
Assay Setup:
-
In a 96-well plate or cuvette, add the following in order:
-
Assay buffer
-
Oxypurinol solution (or vehicle for control)
-
Xanthine oxidase solution
-
-
Incubate the mixture for a defined period (e.g., 5-10 minutes) at a constant temperature (e.g., 25°C or 37°C).
-
-
Initiate Reaction and Measure:
-
Initiate the reaction by adding the xanthine solution.
-
Immediately begin monitoring the increase in absorbance at 293 nm over time (e.g., every 30 seconds for 5-10 minutes). The rate of increase in absorbance corresponds to the rate of uric acid formation.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the oxypurinol concentration to determine the IC50 value.
-
Visualizations
Caption: Mechanism of xanthine oxidase inhibition by oxypurinol.
Caption: Workflow for a spectrophotometric xanthine oxidase inhibition assay.
References
How to prevent degradation of Oxypurinol during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of oxypurinol (B62819) during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause oxypurinol degradation during sample preparation?
A1: Oxypurinol, the primary active metabolite of allopurinol (B61711), is susceptible to degradation under certain conditions. The key factors to control during sample preparation are:
-
pH: Extreme acidic or alkaline conditions can promote hydrolysis of oxypurinol. It is recommended to maintain a pH close to neutral or slightly acidic during extraction and analysis.
-
Temperature: Elevated temperatures can accelerate degradation. It is advisable to keep samples on ice or at refrigerated temperatures (2-8°C) throughout the preparation process and to avoid prolonged exposure to room temperature.
-
Light: Although not extensively documented for oxypurinol specifically, related compounds can be sensitive to UV light. As a precautionary measure, it is best to work with samples in amber tubes and minimize exposure to direct light.
-
Oxidative Stress: The presence of oxidizing agents can lead to the degradation of oxypurinol. Care should be taken to use high-purity solvents and avoid sources of oxidative stress.
Q2: What is the most common and effective method for extracting oxypurinol from biological matrices like plasma or serum?
A2: Protein precipitation (PPT) is the most widely used and effective method for extracting oxypurinol from plasma and serum.[1][2] This technique is favored for its simplicity, speed, and high recovery rates. Acetonitrile (B52724), often with a small percentage of formic acid, is a common precipitating agent.[1][3]
Q3: How should I store my biological samples to ensure the stability of oxypurinol before analysis?
A3: For long-term storage, it is recommended to keep plasma, serum, or urine samples frozen at -20°C or -80°C.[4] Studies have shown that oxypurinol is stable in plasma for at least 112 days when stored at -20°C. For short-term storage during sample processing, keeping samples at room temperature (25°C) for up to four hours has been shown to be acceptable.[4][5] Repeated freeze-thaw cycles should be minimized, although some studies indicate stability for up to three cycles.[4]
Q4: Can endogenous compounds interfere with the analysis of oxypurinol?
A4: Yes, due to its structural similarity to endogenous purines like hypoxanthine (B114508) and xanthine, there is a potential for interference.[6] To mitigate this, the use of highly selective analytical techniques such as Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is recommended.[1] Proper chromatographic separation is crucial to resolve oxypurinol from any interfering compounds.
Troubleshooting Guide: Preventing Oxypurinol Degradation
This guide addresses specific issues that may arise during sample preparation, leading to the degradation of oxypurinol.
| Problem | Potential Cause | Recommended Solution |
| Low recovery of oxypurinol | Degradation due to pH. | Ensure that the pH of all solutions used during extraction and reconstitution is maintained within a stable range, preferably slightly acidic to neutral.[6] |
| Temperature-induced degradation. | Perform all sample preparation steps on ice or in a refrigerated environment. Minimize the time samples are kept at room temperature. | |
| Incomplete protein precipitation. | Ensure the correct ratio of precipitating agent to the sample is used. Vortex the mixture thoroughly to ensure complete protein removal. | |
| Inconsistent results between replicates | Variable exposure to light. | Use amber-colored microcentrifuge tubes and vials to protect samples from light, especially if there are delays in processing. |
| Inconsistent timing of sample preparation steps. | Standardize the duration of each step in the protocol, from thawing and extraction to injection into the analytical instrument. | |
| Presence of unexpected peaks in the chromatogram | Oxidative degradation. | Use freshly prepared, high-purity solvents. Consider degassing solvents before use. Avoid sources of metal ion contamination that can catalyze oxidation. |
| Degradation products from extreme pH. | Re-evaluate the pH of your extraction and mobile phase solutions. Ensure they are within the optimal range for oxypurinol stability. |
Quantitative Stability Data
The stability of oxypurinol has been evaluated under various conditions in different biological matrices. The following tables summarize these findings.
Table 1: Short-Term and Post-Processing Stability of Oxypurinol in Plasma
| Condition | Matrix | Concentration Range | Duration | Stability | Reference |
| Room Temperature | Dog Plasma | 0.25 and 16.0 µg/mL | 4 hours | Stable | [4][5] |
| Post-processing | Dog Plasma | 0.25 and 16.0 µg/mL | 24 hours at 12°C | Stable | [4] |
Table 2: Freeze-Thaw and Long-Term Stability of Oxypurinol in Plasma
| Condition | Matrix | Concentration Range | Duration | Stability | Reference |
| Freeze-Thaw Cycles | Dog Plasma | 0.25 and 16.0 µg/mL | 3 cycles | Stable | [4] |
| Long-Term Storage | Human Plasma | Not Specified | 112 days at -20°C | Stable | Not explicitly stated, but implied by methods in multiple sources |
Experimental Protocols
Protocol 1: Oxypurinol Extraction from Plasma using Protein Precipitation
This protocol is a widely accepted method for the extraction of oxypurinol from plasma samples for LC-MS/MS analysis.[1][3]
Materials:
-
Plasma samples
-
Acetonitrile (containing 1.0% formic acid)
-
Internal Standard (IS) solution (e.g., allopurinol-d2)
-
Microcentrifuge tubes (amber-colored recommended)
-
Vortex mixer
-
Centrifuge (refrigerated)
Procedure:
-
Pipette 100 µL of the plasma sample into a microcentrifuge tube.
-
Add the internal standard solution.
-
Add 200-400 µL of cold acetonitrile (with 1.0% formic acid) to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for analysis.
-
If necessary, evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
Visualizations
Diagram 1: Experimental Workflow for Oxypurinol Sample Preparation
Caption: A typical workflow for the preparation of plasma samples for oxypurinol analysis.
Diagram 2: Logical Relationships in Preventing Oxypurinol Degradation
Caption: Key factors and corresponding methods to ensure the stability of oxypurinol.
References
- 1. Simultaneous analysis of allopurinol and oxypurinol using a validated liquid chromatography–tandem mass spectrometry method in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Chromatographic Resolution of Oxypurinol and its Metabolites
Welcome to the technical support center for the chromatographic analysis of oxypurinol (B62819) and its related metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the resolution and quality of your chromatographic separations.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic challenges in analyzing oxypurinol and its metabolites?
The primary challenges in the analysis of oxypurinol and its structurally similar metabolites, such as allopurinol (B61711), xanthine (B1682287), and hypoxanthine (B114508), include poor peak shape (often tailing), insufficient resolution between these closely related compounds, and variable retention times. These issues stem from the polar nature of the analytes and their tendency to interact with active sites on the stationary phase.
Q2: How does mobile phase pH affect the resolution of oxypurinol?
Mobile phase pH is a critical parameter for optimizing the separation of ionizable compounds like oxypurinol. For reversed-phase chromatography, adjusting the pH of the mobile phase can significantly impact the retention, selectivity, and peak shape of oxypurinol and its metabolites. It is crucial to control the pH to ensure consistent ionization of the analytes. A pH between 2 and 4 is often a good starting point for method development with basic and weak acidic compounds.[1] For instance, one method found optimal separation of allopurinol and oxypurinol using a sodium acetate (B1210297) mobile phase adjusted to pH 7.2 for plasma and pH 5 for urine.[2]
Q3: Which type of HPLC column is best suited for separating oxypurinol and its metabolites?
Reversed-phase columns, particularly C18 and C8 columns, are widely used for the separation of oxypurinol and its metabolites.[1][3] For enhanced peak shape and reduced tailing, especially for basic compounds, it is advisable to use modern, high-purity, end-capped silica (B1680970) columns. Some methods have also successfully employed HILIC (Hydrophilic Interaction Liquid Chromatography) columns for the analysis of polar purine (B94841) metabolites.
Q4: Can I use the same method for analyzing oxypurinol in both plasma and urine?
While the core chromatographic principles remain the same, methods may require modification for different biological matrices. Urine samples often have higher concentrations of metabolites and different interfering substances compared to plasma. This may necessitate adjustments to the sample preparation procedure, gradient profile, or mobile phase pH to achieve optimal separation and resolution. For example, one study used a mobile phase pH of 7.2 for plasma and pH 5 for urine to optimize the separation of allopurin-ol and oxypurinol.[2]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the chromatographic analysis of oxypurinol and its metabolites.
Issue 1: Poor Peak Shape (Peak Tailing) for Oxypurinol
Potential Causes:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of oxypurinol, leading to peak tailing.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of oxypurinol, the analyte can exist in multiple ionization states, resulting in a broadened and tailing peak.
-
Column Overload: Injecting a sample with too high a concentration of oxypurinol can saturate the column, leading to peak distortion.
-
Metal Contamination: Trace metals in the sample, mobile phase, or from the HPLC system can chelate with the analytes, causing tailing.
Solutions:
| Solution | Detailed Action |
| Use an End-Capped Column | Select a high-quality, end-capped C18 or C8 column where the residual silanol groups are deactivated. |
| Optimize Mobile Phase pH | Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa of oxypurinol to ensure a single ionic species. For basic compounds, a lower pH (e.g., 2.5-3.5) is often beneficial.[4] |
| Add a Mobile Phase Modifier | Incorporate a competing base, such as triethylamine (B128534) (TEA) at a low concentration (0.1-0.5%), into the mobile phase to block active silanol sites. |
| Reduce Sample Concentration | Dilute the sample or reduce the injection volume to avoid column overload. |
| System and Sample Clean-up | Ensure high purity of solvents and reagents. Filter all samples and mobile phases through a 0.45 µm filter. If metal contamination is suspected, wash the column with a chelating agent. |
Issue 2: Insufficient Resolution Between Oxypurinol, Allopurinol, Xanthine, and Hypoxanthine
Potential Causes:
-
Suboptimal Mobile Phase Composition: The organic modifier (e.g., acetonitrile, methanol) and its ratio with the aqueous buffer may not provide adequate selectivity for these closely eluting compounds.
-
Inadequate pH Control: The mobile phase pH may not be optimal for differentiating the ionization states of the different purine metabolites.
-
Low Column Efficiency: An old or poorly packed column will have reduced efficiency, leading to broader peaks and decreased resolution.
Solutions:
| Solution | Detailed Action |
| Modify Mobile Phase Composition | Experiment with different organic modifiers. Acetonitrile and methanol (B129727) can offer different selectivities. Also, fine-tune the aqueous buffer concentration and the gradient slope if using gradient elution. |
| Adjust Mobile Phase pH | Systematically vary the mobile phase pH to exploit the differences in the pKa values of oxypurinol, allopurinol, xanthine, and hypoxanthine to improve separation. |
| Change the Stationary Phase | If resolution cannot be achieved on a C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase column. |
| Decrease Flow Rate | Reducing the flow rate can increase column efficiency and improve resolution, although it will also increase the analysis time. |
| Increase Column Length or Decrease Particle Size | Using a longer column or a column with smaller particles (e.g., UPLC) will increase the number of theoretical plates and enhance resolution.[5] |
Data Presentation: Comparison of Chromatographic Methods
The following tables summarize quantitative data from various published methods for the chromatographic separation of allopurinol and oxypurinol.
Table 1: HPLC-UV Methods for Allopurinol and Oxypurinol Analysis
| Parameter | Method 1[6] | Method 2[3] | Method 3[1] |
| Column | Not Specified | LiChrospher 100 RP-18 (5 µm) | ZORBAX Eclipse Plus C18 (3.5 µm) |
| Mobile Phase | 0.02 M Sodium Acetate (pH 4.5) | Water, 0.1% Formic Acid, 0.25% Acetonitrile | 50:50 Acetonitrile:Buffer (pH 4.6) |
| Flow Rate | 1.0 mL/min | 0.7 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 254 nm | UV at 254 nm |
| Retention Time (Allopurinol) | 12.3 min | 7.8 min | Not Specified |
| Retention Time (Oxypurinol) | 9.9 min | 6.0 min | Not Specified |
Table 2: LC-MS/MS Methods for Allopurinol and Oxypurinol Analysis
| Parameter | Method 1 | Method 2 |
| Column | Hypersil Gold (150 mm x 4.6 mm, 5 µm) | Agilent Eclipse Plus C18 |
| Mobile Phase | 0.1% Formic Acid in Water:Acetonitrile (98:2, v/v) | Methanol and Ammonium Formate-Formic Acid Buffer |
| Flow Rate | 0.5 mL/min | Not Specified |
| Detection | ESI Positive Mode | ESI Positive (Allopurinol), Negative (Oxypurinol) |
| Retention Time (Allopurinol) | 7.20 min | ~7 min |
| Retention Time (Oxypurinol) | 6.44 min | ~4 min |
Experimental Protocols
Protocol 1: HPLC-UV Method for Allopurinol and Oxypurinol
This protocol is a representative example based on published methods.[6]
-
Sample Preparation (Human Serum):
-
To 100 µL of serum, add an appropriate internal standard (e.g., acyclovir).
-
Precipitate proteins by adding 50 µL of 10% perchloric acid.
-
Vortex the mixture and then centrifuge.
-
Collect the supernatant for injection.
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: LiChrospher 100 RP-18 (5 µm), or equivalent.
-
Mobile Phase: 0.02 M sodium acetate solution, with the pH adjusted to 4.5 using acetic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20-40 µL.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 40 °C.
-
Protocol 2: LC-MS/MS Method for Allopurinol and Oxypurinol
This protocol is a representative example based on a published method.
-
Sample Preparation (Human Plasma):
-
To 100 µL of plasma, add the internal standard (e.g., allopurinol-d2).
-
Precipitate proteins by adding 1.0% formic acid in acetonitrile.
-
Vortex and centrifuge the sample.
-
Evaporate the supernatant to dryness under nitrogen and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
Instrument: LC-MS/MS system.
-
Column: Hypersil Gold (150 mm × 4.6 mm, 5 µm).
-
Mobile Phase: 0.1% formic acid in water-acetonitrile (98:2, v/v).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for allopurinol, oxypurinol, and the internal standard.
-
Visualizations
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 3. longdom.org [longdom.org]
- 4. Development and Validation of a Simple High Performance Liquid Chromatography/UV Method for Simultaneous Determination of Urinary Uric Acid, Hypoxanthine, and Creatinine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaguru.co [pharmaguru.co]
- 6. Simultaneous determination of allopurinol and oxypurinol by liquid chromatography using immobilized xanthine oxidase with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Specificity of Oxypurinol for Xanthine Oxidase
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of oxypurinol's specificity for xanthine (B1682287) oxidase against other prominent inhibitors, supported by experimental data and detailed protocols. The information presented herein is intended to assist researchers in making informed decisions for their studies on hyperuricemia, gout, and related metabolic disorders.
Oxypurinol (B62819), the primary active metabolite of allopurinol (B61711), is a cornerstone in the management of conditions associated with elevated uric acid levels. Its therapeutic effect stems from the inhibition of xanthine oxidase, a pivotal enzyme in the purine (B94841) catabolism pathway. However, the landscape of xanthine oxidase inhibitors has expanded to include non-purine analogues like febuxostat (B1672324) and topiroxostat (B1683209), which boast different pharmacological profiles. This guide delves into a comparative analysis of these inhibitors, focusing on their specificity, potency, and potential off-target effects.
Quantitative Comparison of Inhibitor Potency
The inhibitory potency of oxypurinol, febuxostat, and topiroxostat against xanthine oxidase is a critical determinant of their therapeutic efficacy. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters used to quantify this potency. A lower value for these parameters indicates a more potent inhibitor.
| Inhibitor | IC50 | Ki | Inhibition Type |
| Oxypurinol | ~7.2 µM (example value)[1] | - | Competitive[2] |
| Febuxostat | 1.8 nM[3][4][5] | 0.6 nM[3][4][6] | Mixed-type[3][4][7] |
| Topiroxostat | - | 1.5 x 10⁻⁶ M (for 2-hydroxy metabolite)[8] | Time-dependent, Competitive[9] |
Note: IC50 and Ki values can vary between studies depending on the experimental conditions. The data presented here are representative examples from comparative studies.
Specificity and Off-Target Effects
The specificity of a xanthine oxidase inhibitor is crucial for minimizing adverse effects. As a purine analogue, allopurinol and its metabolite oxypurinol may interact with other enzymes involved in purine and pyrimidine (B1678525) metabolism.[7] In contrast, non-purine inhibitors were developed to offer higher selectivity.
-
Oxypurinol: Being structurally similar to purines, there is a potential for interaction with other enzymes in the purine and pyrimidine metabolic pathways.[7]
-
Febuxostat: Studies have shown that febuxostat, at concentrations up to 100 µM, does not significantly inhibit other enzymes involved in purine and pyrimidine metabolism, such as guanine (B1146940) deaminase, hypoxanthine-guanine phosphoribosyltransferase, purine nucleoside phosphorylase, orotate (B1227488) phosphoribosyltransferase, and orotidine-5'-monophosphate decarboxylase.[7] This suggests a high degree of selectivity for xanthine oxidase.
-
Topiroxostat: Topiroxostat is described as a selective, non-purine inhibitor of xanthine oxidase.[9][10] While specific data on its interaction with a broad panel of enzymes is less readily available in the provided search results, its classification as "selective" implies a favorable profile with a reduced likelihood of off-target effects compared to purine analogues.
Experimental Protocols
Accurate and reproducible methods are essential for validating the inhibitory activity and specificity of compounds against xanthine oxidase. Below are detailed protocols for common in vitro assays.
Spectrophotometric Xanthine Oxidase Inhibition Assay
This assay measures the production of uric acid from xanthine by monitoring the increase in absorbance at 290-295 nm.
Materials:
-
Xanthine Oxidase (from bovine milk or other suitable source)
-
Test inhibitor (e.g., Oxypurinol, Febuxostat, Topiroxostat)
-
Allopurinol (as a positive control)
-
Xanthine (substrate)
-
Potassium Phosphate (B84403) Buffer (e.g., 70 mM, pH 7.5)
-
Dimethyl Sulfoxide (DMSO) for dissolving inhibitors
-
96-well UV-transparent microplates
-
Microplate reader capable of measuring absorbance at 295 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of xanthine oxidase in ice-cold potassium phosphate buffer. The final concentration in the assay will typically be in the range of 0.01-0.1 units/mL.[1][11]
-
Prepare a stock solution of xanthine in the same buffer. The final concentration in the assay will be around 150 µM.[1][12]
-
Prepare stock solutions of the test inhibitors and allopurinol in DMSO. Create a series of dilutions in the buffer to achieve a range of final concentrations for IC50 determination. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid affecting enzyme activity.[1]
-
-
Assay Setup:
-
Pre-incubation:
-
Reaction Initiation:
-
Start the enzymatic reaction by adding 150 µL of the xanthine substrate solution to each well.[1]
-
-
Kinetic Measurement:
-
Immediately measure the increase in absorbance at 295 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.[1]
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for the control and for each inhibitor concentration from the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [ (Rate_control - Rate_inhibitor) / Rate_control ] x 100.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
HPLC-Based Xanthine Oxidase Assay
This method offers high sensitivity and specificity for quantifying the products of the xanthine oxidase reaction (uric acid, xanthine, and hypoxanthine).
Principle:
This method separates and quantifies uric acid, xanthine, and hypoxanthine (B114508) in the reaction mixture using High-Performance Liquid Chromatography (HPLC) with UV detection.[13]
General Procedure:
-
Enzymatic Reaction:
-
Perform the enzymatic reaction as described in the spectrophotometric assay (steps 1-4).
-
Terminate the reaction at a specific time point by adding an acid (e.g., HCl) or by rapid freezing.[14]
-
-
Sample Preparation:
-
Centrifuge the reaction mixture to pellet any precipitated protein.
-
Filter the supernatant through a suitable syringe filter (e.g., 0.22 µm) before injection into the HPLC system.[14]
-
-
HPLC Analysis:
-
Mobile Phase: An isocratic mobile phase, typically an aqueous phosphate buffer, is used for the separation of these hydrophilic compounds.[13]
-
Column: A C18 reversed-phase column is commonly employed.
-
Detection: The analytes are detected by their absorbance at a specific wavelength (e.g., 254 nm or 280 nm).
-
Quantification: The concentrations of uric acid, xanthine, and hypoxanthine are determined by comparing their peak areas to those of known standards.
-
-
Data Analysis:
-
The inhibitory activity is calculated by comparing the amount of uric acid produced in the presence of the inhibitor to the amount produced in the control reaction.
-
Visualizing the Molecular Landscape
To better understand the context of xanthine oxidase inhibition, the following diagrams illustrate the purine metabolism pathway, a typical experimental workflow for inhibitor screening, and a logical comparison of the inhibitors.
Caption: Purine Metabolism and Xanthine Oxidase Inhibition.
Caption: Workflow for In Vitro Xanthine Oxidase Inhibition Assay.
Caption: Logical Comparison of Xanthine Oxidase Inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. apexbt.com [apexbt.com]
- 4. benchchem.com [benchchem.com]
- 5. Febuxostat Inhibition of Endothelial-Bound XO: Implications for Targeting Vascular ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apexbio Technology LLC Febuxostat, 5mg. Cas: 144060-53-7 MFCD: MFCD00871598. | Fisher Scientific [fishersci.com]
- 7. Selectivity of febuxostat, a novel non-purine inhibitor of xanthine oxidase/xanthine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. revistabionatura.com [revistabionatura.com]
- 13. Quantification of uric acid, xanthine and hypoxanthine in human serum by HPLC for pharmacodynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Sensitive Reversed-Phase High-Performance Liquid Chromatography Method for the Quantitative Determination of Milk Xanthine Oxidase Activity [scirp.org]
Cross-validation of different analytical methods for Oxypurinol measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of analytical methods for the quantification of oxypurinol (B62819), the primary active metabolite of allopurinol (B61711). Accurate measurement of oxypurinol is critical for therapeutic drug monitoring, pharmacokinetic studies, and clinical trials to ensure optimal patient outcomes and to support new drug development. This document offers an objective comparison of the performance of various analytical techniques, supported by experimental data, to aid in the selection of the most suitable method for specific research needs.
Introduction to Oxypurinol Analysis
Oxypurinol is the major pharmacologically active metabolite of allopurinol, a medication widely used in the management of hyperuricemia and gout.[1] Monitoring its concentration in biological matrices like plasma and urine is essential for assessing treatment efficacy, patient adherence, and investigating adverse reactions.[1] The selection of a robust and reliable analytical method is therefore of paramount importance. The most common methods for oxypurinol quantification are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[1] Capillary Electrophoresis (CE) is also a viable, though less common, technique.[2]
Performance Comparison of Analytical Methods
The choice of an analytical method depends on the specific requirements of the study, such as the need for high sensitivity, sample throughput, and cost-effectiveness. While LC-MS/MS generally offers superior sensitivity and selectivity, HPLC-UV is a robust and more accessible alternative.[1] The following table summarizes the quantitative performance characteristics of these methods based on published validation data.
| Parameter | HPLC-UV | LC-MS/MS | Capillary Electrophoresis |
| Linearity Range (µg/mL) | 0.5 - 40 | 0.05 - 8 | Not explicitly stated in reviewed sources |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.1 - 0.5 | 0.05 | Not explicitly stated in reviewed sources |
| Accuracy (%) | within 5% | ≤7.0% (relative error) | Not explicitly stated in reviewed sources |
| Precision (CV%) | <15% | ≤11.1% | Not explicitly stated in reviewed sources |
| Recovery (%) | 93.2 - 98.1 | 70 - 80 | Not explicitly stated in reviewed sources |
Detailed Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for the quantification of oxypurinol by HPLC-UV, LC-MS/MS, and Capillary Electrophoresis.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is widely utilized due to its robustness and accessibility.
1. Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., acyclovir).
-
Precipitate proteins by adding an organic solvent like acetonitrile (B52724) or perchloric acid.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
2. Chromatographic Conditions:
-
Column: Octadecylsilane (ODS) C18 column (e.g., 250 mm x 4.6 mm).
-
Mobile Phase: A mixture of a buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set at a wavelength of 254 nm.
-
Retention Time: The retention time for oxypurinol is typically around 4.8 to 9.9 minutes, depending on the specific method.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for pharmacokinetic studies.
1. Sample Preparation:
-
To 100 µL of human plasma, add a stable isotope-labeled internal standard (e.g., Oxypurinol-¹³C,¹⁵N₂).
-
Precipitate proteins by adding acetonitrile containing 0.1% formic acid.
-
Vortex vigorously and then centrifuge at high speed (e.g., 14,000 rpm) at 4°C.
-
Transfer the supernatant for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: A suitable C18 column.
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
Ionization Mode: ESI in either positive or negative mode, depending on the specific method.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for oxypurinol and the internal standard. For example, for oxypurinol, a transition of m/z 153.1 → 136.0 might be used.
Capillary Electrophoresis (CE)
A simple and sensitive method for the quantification of allopurinol and oxypurinol.
1. Sample Preparation:
-
For serum samples, a simple dilution or protein precipitation step may be required.
2. Electrophoretic Conditions:
-
Capillary: Fused silica (B1680970) capillary.
-
Buffer: A buffer system such as 15 mM 2-[N-cyclohexylamino]ethanesulfonic acid (CHES) adjusted to pH 8.8 provides an efficient and stable system.
-
Applied Voltage: A high voltage is applied across the capillary to effect separation.
-
Detection: UV absorbance detection is commonly used.
Visualized Workflows and Relationships
Diagrams illustrating the experimental workflows provide a clear overview of the analytical processes.
Caption: A logical workflow for the cross-validation of different analytical methods.
Caption: A generalized experimental workflow for the quantification of oxypurinol.
Conclusion
Both HPLC-UV and LC-MS/MS are suitable methods for the quantification of oxypurinol in biological samples. The choice between the two often depends on the specific requirements of the study. LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for pharmacokinetic studies or when low concentrations of the analyte are expected. HPLC-UV, on the other hand, is a cost-effective and robust method suitable for routine therapeutic drug monitoring where very high sensitivity may not be required. Capillary electrophoresis presents a viable alternative with the potential for simple and rapid analyses. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision based on their analytical needs and available resources.
References
A Comparative Guide to the Pharmacokinetic Profiles of Oxypurinol and Allopurinol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of oxypurinol (B62819) and its parent drug, allopurinol (B61711). The information presented herein is intended to support research and drug development efforts by offering a comprehensive overview of their absorption, distribution, metabolism, and excretion (ADME) characteristics, supported by experimental data and methodologies.
Executive Summary
Allopurinol is a widely prescribed medication for the management of hyperuricemia and gout. Its therapeutic efficacy is primarily attributed to its active metabolite, oxypurinol.[1][2] While allopurinol is rapidly absorbed and metabolized, oxypurinol exhibits a significantly longer half-life and is the main driver of xanthine (B1682287) oxidase inhibition, the enzyme responsible for uric acid production.[1][3][4] Understanding the distinct pharmacokinetic profiles of these two compounds is crucial for optimizing dosing strategies, particularly in specific patient populations such as those with renal impairment.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of allopurinol and oxypurinol in healthy adult subjects with normal renal function.
| Pharmacokinetic Parameter | Allopurinol | Oxypurinol | Reference |
| Oral Bioavailability (F) | ~79% (± 20%) | Formed from allopurinol | |
| Time to Peak Plasma Concentration (Tmax) | ~1.5 hours | ~4.5 hours | |
| Elimination Half-life (t½) | ~1.2 hours (± 0.3) | ~23.3 hours (± 6.0) | |
| Apparent Volume of Distribution (Vd/F) | ~1.31 L/kg (± 0.41) | ~0.59 L/kg (± 0.16) | |
| Apparent Oral Clearance (CL/F) | ~15.8 mL/min/kg (± 5.2) | ~0.31 mL/min/kg (± 0.07) | |
| Primary Route of Elimination | Metabolism to oxypurinol | Renal excretion | |
| Protein Binding | Negligible | Negligible |
Key Pharmacokinetic Differences
The most striking difference in the pharmacokinetic profiles of allopurinol and oxypurinol lies in their elimination half-lives. Allopurinol is rapidly cleared from the plasma, primarily through its conversion to oxypurinol. In contrast, oxypurinol has a much longer half-life, leading to its accumulation in the body with chronic dosing. This extended presence of oxypurinol is what allows for once-daily dosing of allopurinol to effectively manage uric acid levels over a 24-hour period.
The primary route of elimination for oxypurinol is via the kidneys. Consequently, its clearance is significantly influenced by renal function. In patients with impaired renal function, the elimination half-life of oxypurinol is prolonged, necessitating dose adjustments of allopurinol to avoid potential toxicity.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the determination of the pharmacokinetic profiles of allopurinol and oxypurinol.
Single-Dose Pharmacokinetic Study in Healthy Volunteers
A representative experimental protocol for a single-dose pharmacokinetic study is outlined below, based on common practices in the field.
1. Study Design:
-
An open-label, single-dose, crossover study design is frequently employed.
-
A cohort of healthy adult volunteers (typically 18-45 years old) with normal renal and hepatic function are recruited.
-
Participants undergo a washout period between treatments.
2. Dosing and Administration:
-
A single oral dose of allopurinol (e.g., 300 mg) is administered with a standardized volume of water after an overnight fast.
3. Blood Sampling:
-
Serial blood samples are collected in heparinized tubes at pre-defined time points before and after drug administration.
-
Typical sampling times include: pre-dose (0 hours), and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.
-
Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
4. Bioanalytical Method:
-
Plasma concentrations of allopurinol and oxypurinol are determined using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.
-
Sample Preparation: Protein precipitation of plasma samples is a common extraction method.
-
Chromatographic Separation: A C18 reverse-phase column is typically used with an isocratic mobile phase.
-
Detection: Mass spectrometry is set to monitor specific precursor and product ion transitions for allopurinol, oxypurinol, and an internal standard.
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.
-
Key parameters include: Cmax (peak plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), t½ (elimination half-life), Vd/F (apparent volume of distribution), and CL/F (apparent oral clearance).
Visualizations
Metabolic Pathway and Mechanism of Action
The following diagram illustrates the metabolic conversion of allopurinol to oxypurinol and their shared mechanism of inhibiting xanthine oxidase, the enzyme responsible for the conversion of hypoxanthine (B114508) and xanthine to uric acid.
Caption: Metabolic pathway of allopurinol and its inhibitory action on uric acid synthesis.
Experimental Workflow for a Pharmacokinetic Study
The diagram below outlines the typical workflow for conducting a clinical pharmacokinetic study of allopurinol and oxypurinol.
Caption: A typical experimental workflow for a clinical pharmacokinetic study.
References
- 1. Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Allopurinol and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of Allopurinol and Oxypurinol | Semantic Scholar [semanticscholar.org]
A Comparative In Vitro Analysis of Oxypurinol and Novel Xanthine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of oxypurinol (B62819), the active metabolite of allopurinol (B61711), with novel xanthine (B1682287) oxidase (XO) inhibitors. The information presented is curated from experimental data to assist researchers and professionals in drug development in understanding the evolving landscape of XO inhibition for conditions such as gout and hyperuricemia.
Introduction to Xanthine Oxidase Inhibition
Xanthine oxidase is a critical enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid. Elevated levels of uric acid can lead to hyperuricemia, a precursor to gout and other health complications. For decades, the mainstay of treatment has been the inhibition of XO. Allopurinol, a purine analog, is metabolized to its more active form, oxypurinol, which is a long-acting inhibitor of xanthine oxidase.[1] However, the quest for more potent and selective inhibitors with improved safety profiles has led to the development of novel non-purine selective inhibitors like febuxostat (B1672324) and topiroxostat. This guide focuses on the in vitro inhibitory performance of these newer agents relative to oxypurinol.
Quantitative Comparison of Inhibitory Potency
Direct in vitro comparative studies of oxypurinol against a wide array of novel xanthine oxidase inhibitors are not extensively available in the public domain. The majority of studies utilize allopurinol or febuxostat as the standard comparator. However, based on available data, an inferred comparison can be made. It has been demonstrated that oxypurinol is a less potent inhibitor of xanthine oxidase in vitro compared to its parent drug, allopurinol.[2]
The following table summarizes the in vitro inhibitory activities (IC50 values) of several xanthine oxidase inhibitors. It is important to note that direct comparisons with oxypurinol are limited, and the data for novel inhibitors are primarily presented against allopurinol and febuxostat.
| Inhibitor | IC50 (µM) | Inhibition Type | Reference |
| Oxypurinol | Less potent than allopurinol | Competitive | [2] |
| Allopurinol | 0.82 - 14.67 | Competitive | [3][4] |
| Febuxostat | 0.02 | Mixed | |
| Topiroxostat | Data not directly available in head-to-head in vitro comparison with oxypurinol | Non-purine selective | |
| Novel Pyranotriazolopyrimidines | > 100 (at 100 µM, inhibition was 4.4-25.5%) | Not specified | |
| Novel Benzoflavone Derivatives | 0.6 - 5.2 | Mixed | |
| Novel Dihydropyrimidinones | 14.4 - 418 | Competitive, Non-competitive, or Mixed | |
| Novel Isonicotinohydrazides | 0.96 - 12.4 | Competitive |
Note: IC50 values can vary between studies due to different experimental conditions.
Experimental Protocols
A standardized in vitro xanthine oxidase inhibitory activity assay is crucial for the consistent evaluation of potential inhibitors. The following is a representative spectrophotometric method:
Objective: To determine the concentration of an inhibitor required to reduce the activity of xanthine oxidase by 50% (IC50).
Materials:
-
Xanthine oxidase (from bovine milk or other sources)
-
Xanthine (substrate)
-
Potassium phosphate (B84403) buffer (pH 7.5)
-
Test compounds (Oxypurinol and novel inhibitors)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
-
Spectrophotometer capable of measuring absorbance at 295 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of xanthine in the potassium phosphate buffer.
-
Dissolve the test compounds and oxypurinol in DMSO to create stock solutions of known concentrations.
-
Dilute the xanthine oxidase enzyme in the buffer to the desired working concentration.
-
-
Assay Reaction:
-
In a 96-well UV-transparent plate, add the potassium phosphate buffer.
-
Add various concentrations of the test compounds or oxypurinol to the wells. A vehicle control (DMSO) should be included.
-
Add the xanthine oxidase enzyme solution to all wells and incubate at a controlled temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the xanthine substrate to all wells.
-
Immediately measure the rate of uric acid formation by monitoring the increase in absorbance at 295 nm over a specific period (e.g., 5-10 minutes) using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the inhibitor using the formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Visualizing the Biochemical Pathway and Experimental Workflow
To better understand the mechanism of action and the experimental process, the following diagrams are provided.
Caption: Inhibition of the Purine Degradation Pathway.
Caption: In Vitro Xanthine Oxidase Inhibition Assay Workflow.
References
- 1. Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Integrated in silico – in vitro strategy for the discovery of potential xanthine oxidase inhibitors from Egyptian propolis and their synergistic effec ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08011C [pubs.rsc.org]
- 4. Kinetic study on the inhibition of xanthine oxidase by acylated derivatives of flavonoids synthesised enzymatically - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Published Studies on Oxypurinol's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of published studies on the mechanism of action of Oxypurinol (B62819), focusing on its role as a xanthine (B1682287) oxidase inhibitor. By presenting quantitative data from various studies in a standardized format and detailing the experimental protocols used, this guide aims to facilitate the assessment of reproducibility and aid in the design of future experiments.
Executive Summary
Oxypurinol, the primary active metabolite of allopurinol (B61711), is a potent inhibitor of xanthine oxidase, the pivotal enzyme in the purine (B94841) degradation pathway responsible for the production of uric acid.[1][2] Its inhibitory action is the cornerstone of its therapeutic effect in managing hyperuricemia and gout. This guide collates and compares key quantitative data, namely the inhibition constant (K_i_) and the half-maximal inhibitory concentration (IC_50_), from multiple studies to evaluate the consistency of reported findings. Detailed experimental protocols for the commonly used spectrophotometric xanthine oxidase inhibition assay are also provided to allow for critical evaluation and replication of the experiments.
Data Presentation
The following tables summarize the quantitative data on the inhibitory activity of Oxypurinol against xanthine oxidase from various published sources. The data is categorized by the type of quantitative measure (K_i_ or IC_50_) and includes relevant experimental conditions to provide context for comparison.
Table 1: Comparison of Reported K_i_ Values for Oxypurinol Inhibition of Xanthine Oxidoreductase
| Enzyme Form | Substrate | Electron Acceptor | Detection Wavelength (nm) | Inhibition Type | K_i_ (μM) | Source |
| Xanthine Oxidase (XO) | Xanthine | O_2_ | 295 | Competitive | 6.35 ± 0.96 | [3] |
| Xanthine Dehydrogenase (XDH) | Xanthine | NAD+ | 295 | Competitive | 4.60 ± 0.87 | [3] |
| Xanthine Dehydrogenase (XDH) | Hypoxanthine | NAD+ | 340 | Competitive | 3.15 ± 0.22 | [3] |
| Xanthine Oxidoreductase (XOR) | Xanthine | PMS | 550 | Competitive | 1.65 ± 0.24 | [3] |
| Xanthine Oxidoreductase (XOR) | Hypoxanthine | PMS | 550 | Competitive | 1.29 ± 0.14 | [3] |
| Xanthine Oxidase | Xanthine | O_2_ | Not Specified | Competitive | 0.035 (35 nM) | [4] |
Table 2: Comparison of Reported IC_50_ Values for Oxypurinol Inhibition of Xanthine Oxidase
| Enzyme Source | Substrate | Assay Conditions | IC_50_ (μM) | Source |
| Not Specified | Not Specified | Combined allopurinol and oxypurinol concentration | 0.36 mg/L (~2.36 µM) | [5] |
Note: PMS (phenazine methosulfate) is an artificial electron acceptor.
Experimental Protocols
The most common method for determining the inhibitory activity of Oxypurinol on xanthine oxidase is a spectrophotometric assay. This assay measures the increase in absorbance at approximately 290-295 nm, which corresponds to the formation of uric acid from the oxidation of xanthine.[6][7]
General Spectrophotometric Assay for Xanthine Oxidase Inhibition
1. Materials:
-
Xanthine Oxidase (e.g., from bovine milk)
-
Xanthine (Substrate)
-
Oxypurinol (Inhibitor)
-
Potassium Phosphate (B84403) Buffer (e.g., 50-100 mM, pH 7.4-7.8)
-
Dimethyl Sulfoxide (DMSO) for dissolving inhibitor if necessary
-
UV-Vis Spectrophotometer or microplate reader
-
96-well UV-transparent microplates or quartz cuvettes
2. Reagent Preparation:
-
Buffer: Prepare potassium phosphate buffer to the desired pH and concentration.
-
Xanthine Solution: Dissolve xanthine in the buffer. Gentle heating may be required for complete dissolution. The final concentration in the assay typically ranges from 50 µM to 150 µM.
-
Xanthine Oxidase Solution: Prepare a fresh solution of xanthine oxidase in cold buffer to a final concentration that gives a linear rate of uric acid formation for at least 5-10 minutes.
-
Inhibitor (Oxypurinol) Solution: Prepare a stock solution of Oxypurinol in buffer or DMSO. Prepare serial dilutions to obtain a range of inhibitor concentrations for IC_50_ determination.
3. Assay Procedure:
-
Assay Mixture Preparation: In a microplate well or cuvette, add the buffer, xanthine solution, and the inhibitor solution at various concentrations.
-
Pre-incubation: Pre-incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for a specified time (e.g., 5-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the xanthine oxidase solution.
-
Measurement: Immediately monitor the increase in absorbance at 293 nm or 295 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).[6][8]
4. Data Analysis:
-
Calculate the rate of reaction (velocity): Determine the initial velocity of the reaction from the linear portion of the absorbance versus time plot.
-
Calculate Percentage Inhibition: % Inhibition = [(Velocity_control - Velocity_inhibitor) / Velocity_control] x 100
-
Determine IC_50_ Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC_50_ value (the concentration of inhibitor that causes 50% inhibition).
-
Determine Inhibition Type and K_i_ Value: To determine the mode of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate (xanthine) and the inhibitor (Oxypurinol). Analyze the data using a Lineweaver-Burk plot.[6] The K_i_ value can be calculated from the secondary plots of the slopes or y-intercepts of the Lineweaver-Burk plot versus the inhibitor concentration.
Mandatory Visualization
Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Allopurinol and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic and e.p.r. studies on the inhibition of xanthine oxidase by alloxanthine (1 H-pyrazolo [3, 4-d] pyrimidine-4,6-diol) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. benchchem.com [benchchem.com]
- 7. dl.icdst.org [dl.icdst.org]
- 8. Assay Procedure for Xanthine Oxidase Microbial [sigmaaldrich.com]
Assessing the long-term effects of Oxypurinol compared to other urate-lowering therapies
For Immediate Release
A comprehensive review of long-term data on urate-lowering therapies (ULTs) highlights the comparable efficacy and safety of oxypurinol (B62819), the active metabolite of allopurinol (B61711), relative to other established treatments such as febuxostat (B1672324) and probenecid. This guide provides a detailed comparison of these therapies, offering valuable insights for researchers, scientists, and drug development professionals in the field of hyperuricemia and gout management.
This publication delves into the long-term effects of oxypurinol and its counterparts, presenting quantitative data, experimental methodologies, and visual representations of key biological pathways to facilitate a thorough understanding of their mechanisms and clinical outcomes.
Efficacy and Safety: A Comparative Overview
Urate-lowering therapies are the cornerstone of chronic gout management. Their primary goal is to reduce serum uric acid (sUA) levels to prevent the formation of monosodium urate crystals and subsequent inflammatory flares. The most common ULTs include xanthine (B1682287) oxidase inhibitors, like allopurinol (which is metabolized to oxypurinol) and febuxostat, and uricosurics, such as probenecid.
Recent studies and meta-analyses have provided robust long-term data on the comparative efficacy and safety of these agents. While febuxostat has been shown to be more effective than allopurinol in lowering sUA levels, particularly at lower doses, concerns have been raised regarding its cardiovascular safety profile.[1][2] However, other large-scale, long-term studies have demonstrated that febuxostat is non-inferior to allopurinol in terms of major adverse cardiovascular events.[3][4][5]
Oxypurinol, as the long-acting metabolite of allopurinol, is central to the therapeutic effect of allopurinol. Its sustained inhibition of xanthine oxidase provides continuous control of uric acid production. Probenecid, on the other hand, exerts its effect by promoting the renal excretion of uric acid. Its efficacy can be moderate and may be influenced by renal function.
Data Presentation: Quantitative Comparison of Urate-Lowering Therapies
The following tables summarize key efficacy and safety data from long-term comparative studies.
Table 1: Efficacy of Urate-Lowering Therapies in Achieving Target Serum Urate Levels (<6 mg/dL)
| Therapy | Dosage | Study Population | Percentage of Patients Achieving Target sUA | Study Duration | Citation(s) |
| Allopurinol | 100-800 mg/day | Gout patients | 24% - 80% | 2 months - 1 year | |
| Febuxostat | 40-120 mg/day | Gout patients | 48% - 82% | 6 months - 1 year | |
| Probenecid | 1-2 g/day | Gout patients (often allopurinol intolerant/refractory) | 33% - 65% | 2 months - 36 months | |
| Oxypurinol (from Allopurinol) | Plasma concentrations >100 µmol/l | Gout patients | ~75% | Not specified |
Table 2: Long-Term Safety Profile - Key Adverse Events
| Therapy | Common Adverse Events | Serious Adverse Events | Cardiovascular Safety | Citation(s) |
| Allopurinol/ Oxypurinol | Skin rash, gastrointestinal upset, liver function abnormalities | Allopurinol hypersensitivity syndrome (AHS), Stevens-Johnson syndrome (SJS), toxic epidermal necrolysis (TEN) (rare) | Generally considered safe; some studies suggest a neutral or potentially protective effect. | |
| Febuxostat | Liver function abnormalities, nausea, arthralgia, rash | Increased risk of cardiovascular death in some studies (CARES trial), but not confirmed in others (FAST trial). | Conflicting data from major trials; a boxed warning was issued by the FDA but later revised. | |
| Probenecid | Nausea, rash, gout flares upon initiation, urolithiasis | Hypersensitivity reactions (rare) | Generally considered to have a neutral cardiovascular profile. |
Experimental Protocols
Understanding the methodologies behind the cited data is crucial for critical appraisal. Below are detailed protocols for key experiments.
Protocol 1: Assessing Xanthine Oxidase Inhibition in vitro
This protocol outlines a common spectrophotometric assay to determine the inhibitory activity of compounds like oxypurinol.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against xanthine oxidase.
Materials:
-
Xanthine oxidase from bovine milk
-
Xanthine sodium salt (substrate)
-
Potassium phosphate (B84403) buffer (pH 7.5)
-
Test compound (e.g., Oxypurinol, Allopurinol) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of xanthine in the phosphate buffer.
-
Prepare serial dilutions of the test compound and a positive control (e.g., allopurinol).
-
Prepare a working solution of xanthine oxidase in cold phosphate buffer immediately before use.
-
-
Assay Setup:
-
In each well of the microplate, add the phosphate buffer, the xanthine solution, and the test compound dilution.
-
Include control wells with no inhibitor (enzyme activity control) and wells with no enzyme (background control).
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the xanthine oxidase solution to all wells except the background control.
-
-
Measurement:
-
Immediately measure the absorbance at 295 nm (the wavelength at which uric acid has maximum absorbance) at regular intervals for a set period (e.g., 10-15 minutes) using the microplate spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of uric acid production from the change in absorbance over time.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme activity control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Protocol 2: Treat-to-Target Clinical Trial for Urate-Lowering Therapy
This protocol describes a typical "treat-to-target" study design used to evaluate the long-term efficacy of ULTs in gout patients.
Objective: To assess the proportion of patients achieving and maintaining a target serum urate level over a defined period.
Study Design: Randomized, double-blind, controlled trial.
Participants: Patients diagnosed with gout and hyperuricemia (sUA ≥ 6.8 mg/dL).
Procedure:
-
Screening and Randomization:
-
Screen patients for eligibility based on inclusion and exclusion criteria.
-
Randomly assign eligible patients to different treatment arms (e.g., allopurinol, febuxostat, or placebo).
-
-
Dose Titration Phase:
-
Initiate ULT at a low dose (e.g., allopurinol 100 mg/day).
-
Monitor sUA levels at regular intervals (e.g., every 4 weeks).
-
Titrate the dose of the ULT upwards in a stepwise manner until the target sUA level (e.g., <6.0 mg/dL) is achieved.
-
-
Maintenance Phase:
-
Once the target sUA is reached, maintain the effective dose for the remainder of the study period.
-
Continue to monitor sUA levels periodically to ensure they remain at the target.
-
-
Outcome Assessment:
-
The primary endpoint is the proportion of patients in each group who achieve and maintain the target sUA level at the end of the study.
-
Secondary endpoints may include the frequency of gout flares, reduction in tophi size, and assessment of adverse events.
-
-
Data Analysis:
-
Compare the proportion of patients achieving the primary endpoint between the different treatment groups using appropriate statistical tests (e.g., chi-squared test).
-
Analyze secondary endpoints and safety data to provide a comprehensive comparison of the therapies.
-
Mandatory Visualizations
To further elucidate the mechanisms of action and experimental processes, the following diagrams are provided.
References
- 1. hcplive.com [hcplive.com]
- 2. A systematic review and meta-analysis on the safety and efficacy of febuxostat versus allopurinol in chronic gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jwatch.org [jwatch.org]
- 4. Long-term cardiovascular safety of febuxostat compared with allopurinol in patients with gout (FAST): a multicentre, prospective, randomised, open-label, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
A Comparative Analysis of the Metabolic Fates of Oxypurinol and Allopurinol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic fates of oxypurinol (B62819) and its parent drug, allopurinol (B61711). Both compounds are pivotal in the management of hyperuricemia and gout, primarily through their inhibition of xanthine (B1682287) oxidase.[1] Understanding their distinct pharmacokinetic and metabolic profiles is crucial for optimizing therapeutic strategies and developing novel urate-lowering therapies.
Core Mechanism of Action
Allopurinol, a structural analog of hypoxanthine (B114508), is rapidly metabolized in the liver to its active metabolite, oxypurinol (also known as alloxanthine).[2][3] Both allopurinol and oxypurinol inhibit xanthine oxidase, the enzyme responsible for the conversion of hypoxanthine to xanthine and then to uric acid.[4] This inhibition leads to a decrease in uric acid production, thereby lowering serum and urine urate levels.[1] While allopurinol is a substrate for xanthine oxidase, oxypurinol acts as a potent inhibitor of the enzyme. The therapeutic efficacy of allopurinol is largely attributed to oxypurinol due to its significantly longer half-life.
Quantitative Data Comparison
The following tables summarize the key pharmacokinetic parameters of allopurinol and oxypurinol, providing a clear comparison of their metabolic fates.
Table 1: Pharmacokinetic Parameters of Allopurinol and Oxypurinol
| Parameter | Allopurinol | Oxypurinol | Reference |
| Oral Bioavailability | ~79-90% | Formed from allopurinol | |
| Peak Plasma Time (Tmax) | 1.5 hours | 4.5 hours | |
| Elimination Half-life (t½) | 1-2 hours | ~15-23.3 hours | |
| Apparent Volume of Distribution (Vd/F) | 1.31 ± 0.41 L/kg | 0.59 ± 0.16 L/kg | |
| Apparent Oral Clearance (CL/F) | 15.8 ± 5.2 mL/min/kg | 0.31 ± 0.07 mL/min/kg | |
| Protein Binding | Negligible | Negligible | |
| Primary Route of Elimination | Metabolism to oxypurinol, some renal excretion | Renal excretion |
Table 2: In Vivo Comparative Efficacy in a Mouse Model of Hyperuricemia
| Treatment (Dose) | Effect on Plasma Uric Acid Levels | Reference |
| Allopurinol (3 mg/kg) | Significantly decreased | |
| Oxypurinol (3 mg/kg) | Not significantly reduced | |
| Oxypurinol (10 mg/kg) | Reduced to levels comparable to 3 mg/kg allopurinol |
Note: This study suggests that allopurinol is more potent than oxypurinol when administered directly in this animal model.
Metabolic Pathways and Experimental Workflow
The following diagrams illustrate the metabolic conversion of allopurinol and a typical experimental workflow for its analysis.
Detailed Experimental Protocols
Protocol 1: In Vitro Metabolism of Allopurinol by Xanthine Oxidase
Objective: To determine the kinetic parameters of the conversion of allopurinol to oxypurinol by xanthine oxidase.
Materials:
-
Purified Xanthine Oxidase (e.g., from bovine milk)
-
Allopurinol
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column
-
Trichloroacetic acid (for quenching the reaction)
Methodology:
-
Reaction Setup: Prepare reaction mixtures containing potassium phosphate buffer and varying concentrations of allopurin-ol.
-
Enzyme Initiation: Equilibrate the mixtures at a constant temperature (e.g., 37°C) and initiate the reaction by adding a known concentration of xanthine oxidase.
-
Incubation: Incubate the reactions for a fixed time, ensuring the reaction rate is linear.
-
Reaction Quenching: Stop the reaction by adding trichloroacetic acid.
-
Sample Preparation: Centrifuge the samples to pellet precipitated protein and collect the supernatant.
-
HPLC Analysis: Inject the supernatant into the HPLC system to separate and quantify the amount of oxypurinol formed. A UV detector set at an appropriate wavelength (e.g., 254 nm) is used for detection.
-
Data Analysis: Plot the initial velocity of oxypurinol formation against the allopurinol concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Protocol 2: Quantification of Allopurinol and Oxypurinol in Human Plasma using LC-MS/MS
Objective: To simultaneously measure the concentrations of allopurinol and oxypurinol in human plasma for pharmacokinetic studies.
Materials:
-
Human plasma samples
-
Allopurinol and oxypurinol analytical standards
-
Internal standard (e.g., 2,6-dichloropurine)
-
Protein precipitation agent (e.g., ethyl acetate (B1210297) or trichloroacetic acid)
-
LC-MS/MS system
Methodology:
-
Standard Curve Preparation: Prepare calibration standards by spiking blank plasma with known concentrations of allopurinol and oxypurinol.
-
Sample Preparation:
-
To a plasma aliquot, add the internal standard.
-
Add a cold protein precipitation agent, vortex, and then centrifuge to pellet the proteins.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate allopurinol and oxypurinol using a suitable C18 column and mobile phase.
-
Detect and quantify the analytes using tandem mass spectrometry in the appropriate ion mode (positive for allopurinol, negative for oxypurinol).
-
-
Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration. Use this curve to determine the concentrations of allopurinol and oxypurinol in the unknown samples.
Discussion of Metabolic Differences and Implications
The metabolic conversion of allopurinol to oxypurinol is a critical determinant of its therapeutic effect. The rapid clearance of allopurinol contrasts sharply with the prolonged half-life of oxypurinol, which allows for once-daily dosing. Oxypurinol is primarily cleared by the kidneys, and its accumulation in patients with renal impairment is a significant concern, as it has been associated with an increased risk of severe adverse reactions, such as allopurinol hypersensitivity syndrome.
Interestingly, while oxypurinol is the main driver of xanthine oxidase inhibition in vivo, some studies suggest that allopurinol itself may have a more potent immediate inhibitory effect. This is supported by findings that direct administration of oxypurinol in a mouse model had a weaker urate-lowering effect than an equimolar dose of allopurinol. This difference may be attributed to the mechanism of inhibition, where the conversion of allopurinol to oxypurinol within the active site of xanthine oxidase leads to a tightly bound inhibitor-enzyme complex.
References
Safety Operating Guide
Proper Disposal of Oxopurpureine: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of Oxopurpureine, a member of the isoquinoline (B145761) alkaloid family. In the absence of a specific Safety Data Sheet (SDS), these procedures are based on the general hazards associated with this class of compounds and standard protocols for hazardous chemical waste management.
Immediate Safety and Handling Considerations
This compound is an isoquinoline alkaloid.[1] Alkaloids can have significant physiological effects and should be handled with care, assuming potential toxicity.[1] Therefore, adherence to strict safety protocols is mandatory when managing this compound waste.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure risks.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or other chemical-resistant gloves. | Prevents skin contact and absorption.[1] |
| Body Protection | A standard laboratory coat. | Protects clothing and underlying skin from contamination.[1] |
| Respiratory Protection | An N95 or higher-rated respirator. | Recommended when handling the solid form to avoid inhalation of dust particles.[1] |
All handling of this compound waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to mitigate the risk of inhalation.
Step-by-Step Disposal Protocol
The cardinal rule for the disposal of this compound is to never discard it down the drain or in regular trash. Improper disposal can lead to environmental contamination and potential harm to aquatic life.
Waste Identification and Segregation
-
Identify : All materials contaminated with this compound must be treated as hazardous waste. This includes the pure compound, solutions, contaminated labware (e.g., weighing paper, pipette tips), and used PPE.
-
Segregate : Collect all this compound waste in a dedicated hazardous waste container. Do not mix it with other waste streams, such as solvents or acids, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office, to prevent dangerous chemical reactions.
Waste Collection and Container Management
-
Container Selection : Use a leak-proof container that is chemically compatible with this compound. The container must have a secure, tightly sealing lid to prevent spills and evaporation.
-
Labeling : As soon as the first item of waste is placed in the container, it must be labeled. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The accumulation start date.
-
The name and contact information of the waste generator.
-
A clear description of the contents (e.g., "Solid this compound," "Aqueous solution of this compound").
-
Storage of Hazardous Waste
-
Location : Store the sealed hazardous waste container in a designated and secure satellite accumulation area (SAA) within the laboratory. This area should be away from general laboratory traffic and incompatible materials.
-
Secondary Containment : It is best practice to place the waste container in a secondary containment unit, such as a tray or bin, to contain any potential leaks.
-
Inspection : Regularly inspect the storage area for any signs of leaks or container degradation.
Final Disposal
-
Professional Disposal Service : The collected this compound waste must be disposed of through your institution's EHS office or a licensed hazardous waste disposal contractor. These services are equipped to handle and transport chemical waste in compliance with all regulatory requirements.
-
Record Keeping : Maintain accurate records of the amount of this compound waste generated and the date of its transfer for disposal. This documentation is often a regulatory requirement.
Emergency Procedures for this compound Spills
In the event of an accidental spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.
Spill Response Protocol
| Step | Action | Details |
| 1. Alert | Immediately alert personnel in the vicinity. | Ensure everyone is aware of the spill and the potential hazard. |
| 2. Evacuate | If the spill is large or in a poorly ventilated area, evacuate the immediate area. | |
| 3. Protect | Don the appropriate PPE before attempting any cleanup. | This includes chemical-resistant gloves, safety goggles, and a lab coat. A respirator may be necessary for large quantities of solid. |
| 4. Contain | For solid spills, gently cover the material with a damp paper towel to prevent dust from becoming airborne. For liquid spills, create a dike around the spill using an absorbent material. | Work from the outside of the spill inwards. |
| 5. Clean | Carefully scoop the contained material into a designated hazardous waste container. | Avoid creating dust. |
| 6. Decontaminate | Wipe the spill area with a suitable solvent (e.g., 70% ethanol), and collect all cleaning materials as hazardous waste. | |
| 7. Dispose | Seal and label the container with all spill cleanup materials as hazardous waste. | Follow the standard disposal procedure. |
| 8. Report | Report the incident to your laboratory supervisor and EHS office as per your institution's policy. |
Disposal Workflow Diagram
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Operational Guidance for Handling Oxopurpureine
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of Oxopurpureine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these guidelines are established based on the known hazards associated with its chemical class, aporphine (B1220529) alkaloids, a subclass of isoquinoline (B145761) alkaloids. Aporphine alkaloids are known to exhibit a range of biological activities and potential toxicities. Therefore, this compound should be handled with a high degree of caution in a controlled laboratory environment.
Core Safety and Handling Protocols
Aporphine alkaloids, as a class, can be toxic and may exhibit cytotoxic properties[1][2]. Many isoquinoline alkaloids are hazardous if ingested, inhaled, or absorbed through the skin and can cause irritation to the skin, eyes, and respiratory tract[3]. Therefore, stringent adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE):
Proper PPE is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| Equipment | Specification | Purpose |
| Gloves | Nitrile or other chemical-resistant gloves. | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes and airborne particles. |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | N95 or higher-rated respirator. | Recommended when handling the compound as a powder or if aerosolization is possible. |
Engineering Controls:
| Control | Specification | Purpose |
| Fume Hood | A certified chemical fume hood. | To be used for all weighing, handling, and preparation of this compound to minimize inhalation exposure. |
| Safety Shower & Eyewash Station | Readily accessible and tested regularly. | For immediate decontamination in case of accidental exposure. |
Operational and Disposal Plan
A systematic approach to handling and disposal is crucial to ensure the safety of laboratory personnel and to prevent environmental contamination.
Step-by-Step Handling Procedure:
-
Preparation: Before handling this compound, ensure the work area within the chemical fume hood is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on all required personal protective equipment as detailed in the table above.
-
Weighing and Aliquoting: Conduct all weighing and aliquoting of solid this compound within the fume hood to contain any dust.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, decontaminate the work surface and any equipment used.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, followed by eye protection). Wash hands thoroughly with soap and water.
Waste Disposal:
All waste contaminated with this compound must be treated as hazardous waste.
| Waste Type | Disposal Protocol |
| Solid Waste | Contaminated consumables (e.g., weigh boats, pipette tips, gloves) should be collected in a dedicated, clearly labeled hazardous waste container. |
| Liquid Waste | Solutions containing this compound and solvent rinses from cleaning glassware should be collected in a labeled, sealed hazardous waste container. |
| Sharps | Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous waste. |
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) office.
Spill and Decontamination Procedures:
In the event of a spill, immediate action is necessary.
-
Evacuate and Alert: Alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Don PPE: Before cleaning, don the appropriate PPE.
-
Containment: For solid spills, gently cover with a damp paper towel to prevent dust from becoming airborne. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).
-
Cleanup: Carefully scoop the contained material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol (B145695) or acetone), collecting the cleaning materials as hazardous waste. Follow with a thorough wash with soap and water.
Experimental Workflow for Safe Handling
The following diagram outlines the logical workflow for the safe handling of this compound from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
